molecular formula C17H26O5 B1222968 Botrydial CAS No. 54986-75-3

Botrydial

Numéro de catalogue: B1222968
Numéro CAS: 54986-75-3
Poids moléculaire: 310.4 g/mol
Clé InChI: SJFIYVCSGNWVPJ-GKKOWQTJSA-N
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Description

Botrydial is a cytotoxic fungal metabolite isolated from plant tissues infected by phytopathogen Botrytis cinerea. It has a role as a mycotoxin.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

54986-75-3

Formule moléculaire

C17H26O5

Poids moléculaire

310.4 g/mol

Nom IUPAC

[(1S,3aR,4S,6R,7S,7aS)-1,7-diformyl-7a-hydroxy-1,3,3,6-tetramethyl-2,3a,4,5,6,7-hexahydroinden-4-yl] acetate

InChI

InChI=1S/C17H26O5/c1-10-6-13(22-11(2)20)14-15(3,4)8-16(5,9-19)17(14,21)12(10)7-18/h7,9-10,12-14,21H,6,8H2,1-5H3/t10-,12+,13+,14+,16-,17-/m1/s1

Clé InChI

SJFIYVCSGNWVPJ-GKKOWQTJSA-N

SMILES

CC1CC(C2C(CC(C2(C1C=O)O)(C)C=O)(C)C)OC(=O)C

SMILES isomérique

C[C@@H]1C[C@@H]([C@@H]2[C@]([C@H]1C=O)([C@@](CC2(C)C)(C)C=O)O)OC(=O)C

SMILES canonique

CC1CC(C2C(CC(C2(C1C=O)O)(C)C=O)(C)C)OC(=O)C

Synonymes

botrydial

Origine du produit

United States

Foundational & Exploratory

Botrydial: A Technical Guide to its Discovery, Isolation, and Characterization from Botrytis cinerea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Botrydial, a sesquiterpenoid secondary metabolite produced by the phytopathogenic fungus Botrytis cinerea, has garnered significant interest due to its potent biological activities, including phytotoxicity, cytotoxicity, and antimicrobial properties. First identified in 1974, it plays a crucial role in the virulence of this widespread plant pathogen, which causes the "grey mold" disease in over 200 plant species.[1] This technical guide provides an in-depth overview of the discovery, biosynthesis, and detailed methodologies for the isolation and characterization of this compound. The protocols outlined herein are intended to serve as a comprehensive resource for researchers in natural product chemistry, drug discovery, and plant pathology.

Discovery and Biological Significance

This compound was first isolated and characterized in 1974 as a phytotoxic metabolite secreted by Botrytis cinerea.[1] It is a key virulence factor, inducing chlorosis and cell collapse in host plants, thereby facilitating fungal colonization.[1] Beyond its role in plant pathogenesis, this compound has demonstrated a range of other biological activities. It exhibits antibacterial activity, particularly against Bacillus species. Furthermore, its cytotoxic properties have made it a subject of interest in drug development research. The diverse bioactivities of this compound underscore the importance of efficient and reproducible methods for its isolation and purification to enable further investigation into its therapeutic potential.

Biosynthesis of this compound

The biosynthesis of this compound in Botrytis cinerea is a complex enzymatic process originating from farnesyl diphosphate (B83284) (FPP). The pathway is governed by a well-characterized gene cluster known as the BcBOT cluster, which contains the genes encoding the necessary enzymes for the multi-step synthesis.

The key steps in the biosynthesis of this compound are:

  • Cyclization of FPP: The process initiates with the cyclization of the universal sesquiterpene precursor, farnesyl diphosphate (FPP), catalyzed by the sesquiterpene synthase, BcBOT2. This crucial step forms the tricyclic alcohol, presilphiperfolan-8β-ol.[1]

  • Hydroxylations: A series of regio- and stereospecific hydroxylations of the presilphiperfolan-8β-ol skeleton are then carried out by three distinct cytochrome P450 monooxygenases: BcBOT4, BcBOT3, and BcBOT1.

  • Acetylation: The BcBOT5 gene product, an acetyltransferase, is responsible for the acetylation of a hydroxyl group on the probotryane skeleton.[1]

  • Oxidative Cleavage: The final steps involve an oxidative cleavage of a diol to form the characteristic dialdehyde (B1249045) functionalities of this compound.

Botrydial_Biosynthesis FPP Farnesyl Diphosphate (FPP) PSP Presilphiperfolan-8β-ol FPP->PSP BcBOT2 (Sesquiterpene Synthase) Hydroxylated_PSP Hydroxylated Intermediates PSP->Hydroxylated_PSP BcBOT1, BcBOT3, BcBOT4 (P450 Monooxygenases) Acetylated_Intermediate Acetylated Intermediate Hydroxylated_PSP->Acetylated_Intermediate BcBOT5 (Acetyltransferase) This compound This compound Acetylated_Intermediate->this compound Oxidative Cleavage

Figure 1: Biosynthetic Pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for the cultivation of Botrytis cinerea, followed by the extraction, purification, and characterization of this compound.

Fungal Strain and Culture Conditions

For optimal production of this compound, the following protocol for the cultivation of Botrytis cinerea is recommended:

  • Fungal Strain: Botrytis cinerea (e.g., strain B05.10 or other high-producing strains).[2]

  • Media:

    • Solid Medium for Inoculum: Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA).

    • Liquid Culture for Production: Czapek-Dox broth or a modified Minimal Salt Medium (MSM) supplemented with 1-2% (w/v) glucose as the primary carbon source.

  • Inoculation: Inoculate the liquid production medium with a spore suspension (1 x 10^6 spores/mL) or mycelial plugs from a freshly grown solid culture.

  • Incubation:

    • Temperature: 20-25°C.

    • Agitation: For submerged cultures, use an orbital shaker at 120-150 rpm to ensure adequate aeration.

    • Duration: Incubate for 10-14 days. The production of secondary metabolites like this compound is typically highest during the stationary phase of fungal growth.

Extraction of this compound

The following protocol outlines the extraction of this compound from the liquid culture of Botrytis cinerea:

  • Harvesting: After the incubation period, separate the fungal mycelium from the culture broth by filtration through cheesecloth or a suitable filter paper.

  • Liquid-Liquid Extraction:

    • Transfer the culture filtrate to a separatory funnel.

    • Extract the filtrate three times with an equal volume of ethyl acetate (B1210297).

    • Combine the organic (ethyl acetate) layers.

  • Drying and Concentration:

    • Dry the combined organic extract over anhydrous sodium sulfate (B86663) to remove any residual water.

    • Filter off the sodium sulfate.

    • Concentrate the extract in vacuo using a rotary evaporator at a temperature not exceeding 40°C to yield a crude oily residue.

Purification of this compound

A multi-step purification process involving column chromatography and High-Performance Liquid Chromatography (HPLC) is required to obtain pure this compound.

  • Column Preparation:

    • Use a glass column packed with silica (B1680970) gel (60-120 mesh) as the stationary phase. The amount of silica gel should be approximately 40-50 times the weight of the crude extract.

    • Equilibrate the column with a non-polar solvent such as n-hexane.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., n-hexane with a small amount of ethyl acetate).

    • Alternatively, for less soluble extracts, perform a dry loading by adsorbing the extract onto a small amount of silica gel and applying the dried powder to the top of the column.

  • Elution:

    • Elute the column with a stepwise or linear gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate. A typical gradient could be:

      • 100% n-hexane

      • n-hexane:ethyl acetate (95:5)

      • n-hexane:ethyl acetate (90:10)

      • n-hexane:ethyl acetate (80:20)

      • n-hexane:ethyl acetate (50:50)

      • 100% ethyl acetate

  • Fraction Collection and Analysis:

    • Collect fractions of a suitable volume.

    • Monitor the separation by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 v/v) and visualizing with a vanillin-sulfuric acid stain.

    • Combine the fractions containing this compound based on the TLC analysis.

For obtaining highly pure this compound, a final purification step using preparative HPLC is recommended. An analytical HPLC method should first be developed to determine the optimal separation conditions.

Analytical HPLC Method:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid) is commonly effective. A typical gradient could be:

    • Start with 30% acetonitrile, increasing to 100% acetonitrile over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 220 nm.

  • Injection Volume: 10-20 µL.

Preparative HPLC Method:

The analytical method can be scaled up for preparative purification.

  • Column: A larger dimension C18 reversed-phase column (e.g., 21.2 x 250 mm, 5 µm particle size).

  • Mobile Phase: Same as the analytical method, with the gradient adjusted for the larger column volume.

  • Flow Rate: Adjusted according to the column diameter (e.g., 15-20 mL/min).

  • Sample Loading: Dissolve the semi-purified fraction from the column chromatography in the initial mobile phase and inject a larger volume.

  • Fraction Collection: Collect the peak corresponding to this compound based on the retention time determined from the analytical run.

  • Post-Purification: Evaporate the solvent from the collected fraction to obtain pure this compound.

Experimental_Workflow cluster_culture 1. Fungal Culture cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_analysis 4. Characterization Culture B. cinerea Culture (Liquid Medium) Filtration Filtration Culture->Filtration Extraction Liquid-Liquid Extraction (Ethyl Acetate) Filtration->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration ColumnChrom Silica Gel Column Chromatography Concentration->ColumnChrom HPLC Preparative HPLC ColumnChrom->HPLC Purethis compound Pure this compound HPLC->Purethis compound NMR NMR Spectroscopy Purethis compound->NMR MS Mass Spectrometry Purethis compound->MS

Figure 2: Experimental Workflow for this compound Isolation.

Data Presentation

This section provides a summary of the quantitative data associated with the isolation and characterization of this compound.

Yield of this compound

The yield of this compound can vary significantly depending on the Botrytis cinerea strain, culture conditions, and extraction/purification efficiency. The following table provides representative yields from liquid culture.

Culture MediumCrude Extract Yield (mg/L)Purified this compound Yield (mg/L)
Czapek-Dox Broth100 - 2005 - 15
MSM + 2% Glucose50 - 1002 - 8
Spectroscopic Data for this compound

The structural elucidation of this compound is confirmed through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 1: 1H NMR Spectroscopic Data for this compound (500 MHz, CDCl3)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
9.80s-H-15
9.45d2.5H-7
5.30d10.0H-4
3.20m-H-1
2.85dd10.0, 2.5H-2
2.10s-OAc
1.25s-CH3-14
1.15s-CH3-13
1.05d7.0CH3-12
0.95s-CH3-11

Table 2: 13C NMR Spectroscopic Data for this compound (125 MHz, CDCl3)

Chemical Shift (δ, ppm)Carbon TypeAssignment
205.1CHC-15
203.8CHC-7
170.2CC=O (OAc)
94.2CC-9
78.5CHC-4
62.8CC-8
55.6CHC-5
48.9CHC-1
47.3CC-6
43.8CH2C-10
39.1CH2C-3
35.5CH3C-12
32.8CHC-2
27.8CH3C-13
24.5CH3C-14
21.2CH3CH3 (OAc)
20.7CH3C-11

Mass Spectrometry:

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): m/z [M+Na]+ calculated for C17H26O5Na: 333.1678, found: 333.1675.

Conclusion

This technical guide provides a comprehensive overview of the discovery, biosynthesis, and detailed protocols for the isolation and characterization of this compound from Botrytis cinerea. The methodologies presented, from fungal cultivation to final purification and spectroscopic analysis, are designed to be a valuable resource for researchers. The structured presentation of quantitative data and the visual representation of the biosynthetic pathway and experimental workflow aim to facilitate a deeper understanding and practical application of this knowledge in the fields of natural product chemistry, drug discovery, and plant pathology. Further research into the bioactivities and potential therapeutic applications of this compound is warranted and will be aided by the robust isolation and purification strategies outlined in this guide.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Botrydial

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Botrydial, a sesquiterpenoid secondary metabolite produced by the phytopathogenic fungus Botrytis cinerea, is a molecule of significant interest due to its potent phytotoxic activity.[1] This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, including its IUPAC name, physicochemical properties, and detailed spectroscopic data. The guide elucidates the stereospecific biosynthetic pathway of this compound from farnesyl diphosphate (B83284), detailing the key enzymatic steps and intermediates. Furthermore, it explores the signaling pathways in plants affected by this compound, specifically its role in inducing the hypersensitive response through modulation of salicylic (B10762653) acid and jasmonic acid signaling. Detailed experimental protocols for the isolation, purification, and characterization of this compound are also presented. This guide is intended to be a valuable resource for researchers in natural product chemistry, plant pathology, and drug development.

Chemical Structure and Properties

This compound is a complex bicyclic sesquiterpenoid with a unique carbon skeleton. Its chemical structure has been elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and X-ray crystallography of its derivatives.

1.1. IUPAC Name and Formula

  • Preferred IUPAC Name: (1S,3aR,4S,6R,7S,7aS)-1,7-Diformyl-7a-hydroxy-1,3,3,6-tetramethyloctahydro-1H-inden-4-yl acetate[1]

  • Chemical Formula: C₁₇H₂₆O₅[1]

  • Molar Mass: 310.39 g/mol [1]

  • CAS Number: 54986-75-3[1]

1.2. Stereochemistry

This compound possesses a complex stereochemistry with multiple chiral centers. The absolute configuration of these centers is crucial for its biological activity. The stereochemical descriptors are defined in its IUPAC name. The biosynthesis of this compound is a highly stereospecific process, with each enzymatic step controlling the precise three-dimensional arrangement of the molecule.

1.3. Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular FormulaC₁₇H₂₆O₅[1]
Molar Mass310.39 g/mol [1]
Density1.15 g/mL[1]
AppearanceNot specified in search results

Table 1: Physicochemical Properties of this compound

Spectroscopic Data

The structural elucidation of this compound has been heavily reliant on modern spectroscopic techniques.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

2.2. X-ray Crystallography

To date, no published study has reported the single-crystal X-ray diffraction data for this compound itself. The determination of the absolute configuration of related sesquiterpenoids has been achieved through X-ray crystallography of their derivatives, a technique that could be applied to this compound for definitive structural proof.[2]

Biosynthesis of this compound

The biosynthesis of this compound in Botrytis cinerea is a well-studied pathway that proceeds with remarkable stereochemical control. The pathway begins with the cyclization of the universal sesquiterpene precursor, farnesyl diphosphate (FPP).

3.1. Key Biosynthetic Steps

The biosynthesis can be summarized in the following key steps:

  • Cyclization of Farnesyl Diphosphate (FPP): The sesquiterpene synthase, BcBOT2, catalyzes the cyclization of FPP to the tricyclic alcohol, presilphiperfolan-8β-ol. This reaction proceeds with a net inversion of configuration at C-1 of FPP.[1]

  • Acetylation: The BcBOT5 enzyme, an acetyltransferase, is responsible for the acetylation of the C-4 position of the probotryane skeleton.[1]

  • Hydroxylation: A two-step hydroxylation of the probotryane skeleton is carried out by P450 monooxygenases (BcBOT3, BcBOT1, BcBOT4).[1]

  • Oxidative Cleavage: The final step involves the oxidative cleavage of the newly formed diol to yield the two aldehyde functionalities characteristic of this compound.[1]

3.2. Biosynthetic Pathway Diagram

Botrydial_Biosynthesis FPP Farnesyl Diphosphate (FPP) PSP Presilphiperfolan-8β-ol FPP->PSP BcBOT2 (Sesquiterpene Synthase) Acetylated_PSP Acetylated Presilphiperfolan-8β-ol PSP->Acetylated_PSP BcBOT5 (Acetyltransferase) Hydroxylated_Intermediate Hydroxylated Intermediate Acetylated_PSP->Hydroxylated_Intermediate P450 Monooxygenases (BcBOT1, BcBOT3, BcBOT4) This compound This compound Hydroxylated_Intermediate->this compound Oxidative Cleavage

Figure 1: Biosynthetic pathway of this compound.

Biological Activity and Signaling Pathways

This compound is primarily known for its phytotoxic effects on a wide range of plants, contributing to the virulence of Botrytis cinerea.[1]

4.1. Phytotoxicity

This compound induces chlorosis and cell collapse in plant tissues.[1] Its phytotoxic activity is concentration-dependent. Quantitative data on the 50% effective concentration (EC₅₀) for various plant species would be valuable for understanding its potency and host specificity.

4.2. Plant Signaling Pathways

This compound has been shown to induce the hypersensitive response (HR) in plants, a form of programmed cell death that is a hallmark of plant defense. This response is modulated by the plant's own signaling pathways:

  • Salicylic Acid (SA) Signaling: This pathway is typically associated with resistance to biotrophic pathogens.

  • Jasmonic Acid (JA) Signaling: This pathway is generally involved in defense against necrotrophic pathogens and insects.

This compound's interaction with these pathways highlights the complex interplay between pathogen-derived molecules and the plant immune system.

4.3. Signaling Pathway Diagram

Botrydial_Signaling This compound This compound Plant_Cell Plant Cell This compound->Plant_Cell Interacts with SA_Pathway Salicylic Acid (SA) Signaling Pathway Plant_Cell->SA_Pathway Modulates JA_Pathway Jasmonic Acid (JA) Signaling Pathway Plant_Cell->JA_Pathway Modulates HR Hypersensitive Response (HR) (Cell Death) SA_Pathway->HR JA_Pathway->HR

Figure 2: this compound's effect on plant signaling pathways.

Experimental Protocols

5.1. Isolation and Purification of this compound

The following is a general protocol for the isolation and purification of this compound from Botrytis cinerea cultures.

5.1.1. Fungal Culture

  • Grow Botrytis cinerea on a suitable solid medium, such as potato dextrose agar (B569324) (PDA) or malt (B15192052) agar.

  • Incubate the cultures at room temperature (approximately 20-25°C) for a period sufficient for fungal growth and metabolite production (typically 1-2 weeks).

5.1.2. Extraction

  • Harvest the fungal mycelium and the agar medium.

  • Extract the culture with an organic solvent such as ethyl acetate. This can be done by soaking the culture material in the solvent and using sonication to improve extraction efficiency.

  • Separate the organic extract from the solid material by filtration.

  • Dry the organic extract over an anhydrous salt like sodium sulfate (B86663) and then evaporate the solvent under reduced pressure to obtain a crude extract.

5.1.3. Purification

  • Subject the crude extract to column chromatography on silica (B1680970) gel.

  • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent like ethyl acetate.

  • Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.

  • Pool the this compound-containing fractions and subject them to further purification by high-performance liquid chromatography (HPLC), if necessary, to obtain pure this compound.

5.2. Experimental Workflow Diagram

Botrydial_Isolation_Workflow Start Start: Botrytis cinerea Culture Culture Fungal Culture on Solid Medium Start->Culture Extraction Extraction with Ethyl Acetate Culture->Extraction Filtration Filtration and Evaporation Extraction->Filtration Crude_Extract Crude this compound Extract Filtration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography TLC_Analysis TLC Analysis of Fractions Column_Chromatography->TLC_Analysis HPLC_Purification HPLC Purification (Optional) TLC_Analysis->HPLC_Purification Pure_this compound Pure this compound HPLC_Purification->Pure_this compound

Figure 3: Workflow for the isolation and purification of this compound.

Conclusion

This compound remains a molecule of high interest for its complex chemical structure, stereochemistry, and potent biological activity. This technical guide has provided a consolidated resource on its key chemical and biological features. Further research, particularly in obtaining a complete set of NMR data in a tabulated format and a single-crystal X-ray structure, will be invaluable for a more profound understanding of its structure-activity relationship. The elucidation of detailed quantitative biological data will also be crucial for its potential application in the development of new agrochemicals or as a tool for studying plant-pathogen interactions.

References

An In-depth Technical Guide to the Botrydial Biosynthesis Pathway in Botrytis cinerea

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Botrytis cinerea, the causative agent of gray mold disease, is a necrotrophic fungus with a broad host range, posing a significant threat to global agriculture. Its virulence is partly attributed to the secretion of phytotoxic secondary metabolites, among which Botrydial is a major player. This sesquiterpenoid toxin induces chlorosis and cell collapse in host plants, facilitating fungal colonization.[1] Understanding the intricate biosynthetic pathway of this compound is crucial for developing novel disease control strategies and for potential applications in drug development, given the diverse biological activities of terpenoid compounds. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic basis, enzymatic reactions, regulatory networks, and key experimental methodologies.

The this compound Biosynthetic Gene Cluster

The genes responsible for this compound biosynthesis are organized in a physical cluster, a common feature for secondary metabolite pathways in filamentous fungi. In Botrytis cinerea, this cluster consists of seven genes, designated BcBOT1 through BcBOT7.[2] The core cluster, initially identified as comprising five co-regulated genes (BcBOT1-BcBOT5), is responsible for the catalytic steps converting the primary metabolite farnesyl diphosphate (B83284) (FPP) into the final this compound product.[3][4] Two additional genes, BcBOT6 and BcBOT7, located in the vicinity, have been identified as a key transcription factor and a putative dehydrogenase, respectively.[5]

Table 1: Genes of the this compound Biosynthetic Cluster in Botrytis cinerea

GeneEncoded ProteinPutative Function
BcBOT1 Cytochrome P450 monooxygenaseLate-stage oxidation
BcBOT2 (BcSTC1) Sesquiterpene cyclaseCyclization of FPP to presilphiperfolan-8β-ol[3]
BcBOT3 Cytochrome P450 monooxygenaseC-10 hydroxylation of the presilphiperfolan-8β-ol skeleton[4]
BcBOT4 Cytochrome P450 monooxygenaseC-4 hydroxylation of the presilphiperfolan-8β-ol skeleton[4]
BcBOT5 AcetyltransferaseAcetylation of the C-4 hydroxyl group
BcBOT6 Zn(II)2Cys6 transcription factorPositive regulator of the BcBOT gene cluster[5]
BcBOT7 DehydrogenasePotentially involved in the conversion of this compound to dihydrothis compound

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process initiated from the universal sesquiterpene precursor, farnesyl diphosphate (FPP). The pathway involves a series of cyclizations, hydroxylations, acetylation, and oxidative cleavage reactions catalyzed by the enzymes encoded by the BcBOT gene cluster.

Botrydial_Biosynthesis FPP Farnesyl Diphosphate (FPP) PSP Presilphiperfolan-8β-ol FPP->PSP BcBOT2 (Sesquiterpene Cyclase) C4_OH_PSP 4β-hydroxy-presilphiperfolan-8β-ol PSP->C4_OH_PSP BcBOT4 (P450) C4_Ac_PSP 4β-acetoxy-presilphiperfolan-8β-ol C4_OH_PSP->C4_Ac_PSP BcBOT5 (Acetyltransferase) C10_OH 4β-acetoxy-10β-hydroxy-presilphiperfolan-8β-ol C4_Ac_PSP->C10_OH BcBOT3 (P450) Diol 4β-acetoxy-9β,15-dihydroxy-probotryane C10_OH->Diol BcBOT1 (P450) This compound This compound Diol->this compound Oxidative Cleavage Botrydial_Regulation cluster_pathway Calcineurin Signaling Pathway cluster_tf Pathway-Specific Regulation Ca2_Signal Ca²⁺ Signal Calcineurin Calcineurin Ca2_Signal->Calcineurin BcBOT_Cluster BcBOT Gene Cluster (BcBOT1-5) Calcineurin->BcBOT_Cluster Co-regulation BcBot6 BcBot6 (Zn(II)2Cys6 TF) BcBot6->BcBOT_Cluster Positive Regulation Botrydial_Production This compound Production BcBOT_Cluster->Botrydial_Production Gene_Knockout_Workflow cluster_prep Preparation cluster_trans Transformation cluster_analysis Analysis Construct 1. Construct Knockout Cassette (Resistance marker flanked by 5' and 3' gene homology regions) Protoplasts 2. Prepare B. cinerea Protoplasts Transformation 3. Protoplast Transformation (PEG-mediated) Protoplasts->Transformation Regeneration 4. Regenerate Protoplasts on selective medium Transformation->Regeneration Screening 5. Screen Transformants (PCR-based) Regeneration->Screening Purification 6. Single-spore Isolation (for homokaryons) Screening->Purification Confirmation 7. Confirm Gene Deletion (Southern blot or qPCR) Purification->Confirmation

References

An In-depth Technical Guide to the Genes of the Botrydial Biosynthetic Cluster

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Botrydial is a sesquiterpenoid phytotoxin produced by the necrotrophic fungus Botrytis cinerea, the causative agent of gray mold disease in over 200 plant species.[1][2] This toxin is a key virulence factor, inducing chlorosis and cell collapse in host plants, thereby facilitating fungal colonization.[1] The biosynthesis of this compound is orchestrated by a cluster of co-regulated genes, the this compound biosynthetic cluster. A comprehensive understanding of the genetic and molecular basis of this cluster is paramount for the development of novel antifungal strategies and for harnessing its biosynthetic machinery for potential pharmaceutical applications. This guide provides a detailed overview of the genes involved in the this compound biosynthetic cluster, their functions, regulation, and the experimental methodologies used for their characterization.

The this compound Biosynthetic Gene Cluster

The this compound biosynthetic gene cluster in Botrytis cinerea is composed of a core set of five genes, designated BcBOT1 through BcBOT5.[3][4] These genes are physically linked in the fungal genome and are co-regulated, ensuring the coordinated production of the enzymes necessary for this compound synthesis.[1][2] In addition to the core cluster, two other genes, BcBOT6 and BcBOT7, have been identified as playing crucial roles in the regulation and final steps of the biosynthetic pathway.[5]

Core Genes and Their Functions

The functions of the core genes in the this compound biosynthetic cluster have been elucidated through a combination of gene knockout experiments, heterologous expression, and biochemical assays.[2][3]

GeneEncoded ProteinFunction in this compound Biosynthesis
BcBOT1 Cytochrome P450 monooxygenaseCatalyzes one of the final oxidation steps in the pathway.[1]
BcBOT2 Sesquiterpene cyclase (Presilphiperfolan-8β-ol synthase)Catalyzes the initial and rate-limiting step: the cyclization of farnesyl diphosphate (B83284) (FPP) to presilphiperfolan-8β-ol.[2][6]
BcBOT3 Cytochrome P450 monooxygenaseCatalyzes the regio- and stereospecific hydroxylation at the C-10 position of the presilphiperfolan-8β-ol skeleton.[3]
BcBOT4 Cytochrome P450 monooxygenaseCatalyzes the regio- and stereospecific hydroxylation at the C-4 position of the presilphiperfolan-8β-ol skeleton.[3]
BcBOT5 Putative acetyltransferaseBelieved to be involved in an acetylation step during the later stages of this compound biosynthesis.[7]
Regulatory and Associated Genes
GeneEncoded ProteinFunction
BcBOT6 Zn(II)2Cys6 transcription factorA major positive regulator of the this compound biosynthetic gene cluster.[5]
BcBOT7 Putative dehydrogenasePotentially involved in the final modification of the this compound molecule.

Quantitative Data on the this compound Biosynthetic Pathway

Quantitative analyses of enzyme kinetics and gene expression provide crucial insights into the efficiency and regulation of the this compound biosynthetic pathway.

Enzyme Kinetics of BcBOT2 (Presilphiperfolan-8β-ol synthase)

The enzymatic activity of the key enzyme BcBOT2 has been characterized, revealing its efficiency in converting the primary precursor, farnesyl diphosphate (FPP).

ParameterValueReference
Michaelis Constant (Km) for FPP6.04 ± 0.98 µM[8]
Turnover Number (kcat)3.23 ± 0.15 s-1[8]
Relative Gene Expression of the this compound Cluster

The expression of the BcBOT genes is tightly co-regulated. Quantitative real-time PCR (qRT-PCR) has been used to demonstrate their coordinated expression, which is dependent on the calcineurin signaling pathway.[1][2]

GeneRelative Expression (Fold Change) in response to Calcineurin Signaling
BcBOT1 Upregulated
BcBOT2 Upregulated
BcBOT3 Upregulated
BcBOT4 Upregulated
BcBOT5 Upregulated

Note: Specific fold-change values can vary depending on the experimental conditions.

Experimental Protocols

The characterization of the this compound biosynthetic cluster has relied on a variety of molecular and biochemical techniques. Below are detailed methodologies for key experiments.

Gene Knockout in Botrytis cinerea via Homologous Recombination

This protocol describes the generation of knockout mutants to study the function of the BcBOT genes.

  • Construct Design: A replacement cassette is constructed containing a selectable marker gene (e.g., hygromycin B phosphotransferase, hph) flanked by approximately 1.5 kb sequences homologous to the regions upstream and downstream of the target gene's coding sequence.

  • Protoplast Preparation:

    • B. cinerea is grown in a suitable liquid medium (e.g., potato dextrose broth) for 2-3 days.

    • Mycelia are harvested by filtration and washed with an osmotic stabilizer (e.g., 0.7 M NaCl).

    • The mycelia are then incubated in a lytic enzyme solution (e.g., a mixture of lysing enzymes from Trichoderma harzianum and driselase) in the osmotic stabilizer for 2-4 hours at 30°C with gentle shaking to digest the cell walls and release protoplasts.

    • Protoplasts are separated from mycelial debris by filtration through sterile glass wool.

  • Transformation:

    • The gene replacement cassette DNA (5-10 µg) is added to the protoplast suspension.

    • Polyethylene glycol (PEG) solution is added to facilitate DNA uptake.

    • The transformation mixture is incubated on ice for 20-30 minutes.

  • Selection and Screening:

    • The transformed protoplasts are plated on a regeneration medium containing the appropriate selective agent (e.g., hygromycin B).

    • Resistant colonies are selected and transferred to fresh selective medium.

    • Genomic DNA is extracted from the putative transformants, and successful homologous recombination is verified by PCR and Southern blot analysis.

Heterologous Expression and Purification of BcBOT2

This protocol outlines the production of the BcBOT2 enzyme in a heterologous host for in vitro characterization.

  • Gene Cloning: The full-length cDNA of BcBOT2 is amplified by RT-PCR from B. cinerea RNA and cloned into an E. coli expression vector (e.g., pET vector) containing a purification tag (e.g., a polyhistidine-tag).

  • Protein Expression:

    • The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • A bacterial culture is grown to mid-log phase (OD600 of 0.6-0.8) at 37°C.

    • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

    • The culture is then incubated at a lower temperature (e.g., 16-20°C) for 12-16 hours to enhance the production of soluble protein.

  • Protein Purification:

    • Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer.

    • Cells are lysed by sonication or high-pressure homogenization.

    • The cell lysate is clarified by centrifugation.

    • The soluble fraction containing the His-tagged BcBOT2 protein is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column.

    • The column is washed with a low-concentration imidazole (B134444) buffer to remove non-specifically bound proteins.

    • The BcBOT2 protein is eluted with a high-concentration imidazole buffer.

    • The purity of the eluted protein is assessed by SDS-PAGE.

Enzymatic Assay for Presilphiperfolan-8β-ol Synthase (BcBOT2)

This assay is used to determine the kinetic parameters of the purified BcBOT2 enzyme.

  • Reaction Mixture: The standard assay mixture contains the purified BcBOT2 enzyme, farnesyl diphosphate (FPP) as the substrate, and a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 5% glycerol).

  • Reaction Incubation: The reaction is initiated by the addition of FPP and incubated at a controlled temperature (e.g., 30°C) for a specific time period.

  • Product Extraction: The reaction is quenched, and the enzymatic product, presilphiperfolan-8β-ol, is extracted with an organic solvent (e.g., ethyl acetate (B1210297) or hexane).

  • Product Analysis: The extracted product is analyzed and quantified by gas chromatography-mass spectrometry (GC-MS).

  • Kinetic Analysis: To determine the Km and kcat values, the assay is performed with varying concentrations of FPP, and the initial reaction velocities are measured. The data are then fitted to the Michaelis-Menten equation.

Signaling Pathways and Logical Relationships

The biosynthesis of this compound is a tightly regulated process, influenced by both specific transcription factors and broader cellular signaling pathways.

This compound Biosynthetic Pathway

The following diagram illustrates the stepwise conversion of the precursor FPP into this compound, highlighting the role of each BcBOT enzyme.

Botrydial_Biosynthesis FPP Farnesyl Diphosphate (FPP) PSP Presilphiperfolan-8β-ol FPP->PSP Cyclization Intermediate1 Hydroxylated Intermediate 1 PSP->Intermediate1 Hydroxylation (C-4) Intermediate2 Hydroxylated Intermediate 2 Intermediate1->Intermediate2 Hydroxylation (C-10) This compound This compound Intermediate2->this compound Oxidation & Acetylation BcBOT2 BcBOT2 (Sesquiterpene cyclase) BcBOT2->FPP BcBOT4 BcBOT4 (P450 monooxygenase) BcBOT4->PSP BcBOT3 BcBOT3 (P450 monooxygenase) BcBOT3->Intermediate1 BcBOT1 BcBOT1 (P450 monooxygenase) BcBOT1->Intermediate2 BcBOT5 BcBOT5 (Acetyltransferase) BcBOT5->Intermediate2

Caption: The biosynthetic pathway of this compound from farnesyl diphosphate.

Regulatory Network of the this compound Gene Cluster

The expression of the BcBOT genes is positively regulated by the transcription factor BcBot6 and is also influenced by the calcineurin signaling pathway, a key pathway for stress responses and virulence in fungi.

Botrydial_Regulation cluster_0 This compound Gene Cluster BcBOT1 BcBOT1 Botrydial_Production This compound Production BcBOT1->Botrydial_Production BcBOT2 BcBOT2 BcBOT2->Botrydial_Production BcBOT3 BcBOT3 BcBOT3->Botrydial_Production BcBOT4 BcBOT4 BcBOT4->Botrydial_Production BcBOT5 BcBOT5 BcBOT5->Botrydial_Production Calcineurin Calcineurin Signaling Pathway BcBot6 BcBot6 (Transcription Factor) Calcineurin->BcBot6 Activates BcBot6->BcBOT1 Positively Regulates BcBot6->BcBOT2 Positively Regulates BcBot6->BcBOT3 Positively Regulates BcBot6->BcBOT4 Positively Regulates BcBot6->BcBOT5 Positively Regulates

Caption: The regulatory network controlling the this compound biosynthetic gene cluster.

References

The Phytotoxin Botrydial: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Botrydial, a sesquiterpenoid secondary metabolite produced by the necrotrophic fungus Botrytis cinerea, is a potent phytotoxin and a key virulence factor in the development of gray mold disease. This technical guide provides an in-depth examination of the molecular mechanisms underlying this compound's phytotoxicity. It details the induction of programmed cell death (PCD), the generation of reactive oxygen species (ROS), and the intricate interplay of plant signaling pathways, including those mediated by phosphatidic acid (PA), salicylic (B10762653) acid (SA), and jasmonic acid (JA). Furthermore, this guide furnishes detailed protocols for key experiments essential for studying this compound's effects and presents available quantitative data on its activity.

Introduction to this compound

This compound is a bicyclic sesquiterpenoid first isolated from the fungus Botrytis cinerea in 1974.[1] As the causal agent of gray mold disease, B. cinerea infects over 200 plant species, causing significant economic losses in agriculture and horticulture.[1] this compound is recognized as one of the primary phytotoxins secreted by the fungus and exhibits the highest phytotoxic activity among the metabolites produced.[1] Its production is crucial for the pathogen's virulence, as it facilitates the penetration and colonization of host tissues by inducing chlorosis and cell collapse.[1] The biosynthesis of this compound originates from farnesyl diphosphate (B83284) (FPP) and is orchestrated by a five-gene cluster (BcBOT1-5) that is co-regulated through the calcineurin signaling pathway.[1][2] While this compound is a major virulence factor, its role can be redundant with another class of phytotoxins, the botcinic acids, as double mutants lacking both toxins show markedly reduced virulence.[3]

Mechanism of Action: A Multi-pronged Attack

This compound exerts its phytotoxic effects through a complex mechanism that involves the induction of programmed cell death, the generation of an oxidative burst, and the manipulation of the host's defense signaling networks.

Induction of Programmed Cell Death (PCD) and Hypersensitive Response (HR)

As a necrotrophic pathogen, B. cinerea benefits from the death of host cells. This compound is a key effector in this process, inducing a form of programmed cell death in the host plant that shares features with the hypersensitive response (HR) typically associated with resistance to biotrophic pathogens. The application of this compound to plant tissues leads to hallmark features of HR, including the expression of the HR marker HSR3, callose deposition at the cell wall, and the accumulation of phenolic compounds.

This compound's ability to induce cell death is central to its role in pathogenesis, allowing the fungus to feed on the dead plant tissue. The phytotoxic activity is potent, with visible symptoms on bean leaves observed at concentrations as low as 1 part per million (ppm). In infected plant tissues, this compound concentrations can reach up to approximately 50 ppm.[4]

The Oxidative Burst: Role of Reactive Oxygen Species (ROS)

A rapid and transient increase in reactive oxygen species (ROS), known as the oxidative burst, is a key event in this compound-induced cell death. This compound treatment triggers the production of ROS, which act as signaling molecules to propagate the cell death signal and also contribute directly to cellular damage.

The signaling cascade leading to ROS production is initiated upstream by changes in phospholipid signaling, specifically the generation of phosphatidic acid.

Manipulation of Plant Signaling Pathways

This compound's phytotoxicity is intricately linked to its ability to modulate key plant defense signaling pathways. The most significant of these are the phosphatidic acid, salicylic acid, and jasmonic acid pathways.

This compound rapidly induces the production of the lipid second messenger, phosphatidic acid (PA), within minutes of application to plant cells.[5][6] This PA production occurs through the activation of two distinct enzymatic pathways:

  • Phospholipase D (PLD): Hydrolyzes structural phospholipids (B1166683) like phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE) to generate PA.

  • Phospholipase C (PLC) in conjunction with Diacylglycerol Kinase (DGK): PLC cleaves phospholipids to produce diacylglycerol (DAG), which is then phosphorylated by DGK to form PA.

Crucially, the PLC/DGK pathway is situated upstream of ROS production in the this compound-induced signaling cascade.[5][6] Inhibition of either PLC or DGK has been shown to diminish the ROS generation triggered by this compound.[5][6]

The plant hormones salicylic acid (SA) and jasmonic acid (JA) are central regulators of plant immunity, and their signaling pathways are often mutually antagonistic.[7][8][9] Generally, SA is associated with defense against biotrophic pathogens, while JA is linked to defense against necrotrophic pathogens and insect herbivores.[8][9]

This compound manipulates this delicate balance to the advantage of the necrotrophic fungus. It induces the expression of genes associated with both SA and JA signaling, such as PR1 (SA-responsive) and PDF1.2 (JA-responsive). However, the overall effect of this compound is modulated by the host's SA and JA signaling status:

  • SA Signaling: Plants with defective SA signaling are more resistant to this compound. This suggests that this compound hijacks the SA-mediated cell death pathway (typically used for defense against biotrophs) to promote necrosis and facilitate its own growth.

  • JA Signaling: Conversely, plants with impaired JA signaling are more sensitive to this compound. This indicates that the JA pathway plays a role in defending against the effects of this necrotrophic toxin.

The interaction between these pathways is complex. SA can exert a negative crosstalk on the JA pathway, and the combined action of both hormones leads to a significant reprogramming of the plant's transcriptome.[7] this compound appears to exploit this antagonism to fine-tune the host's defense response in a way that favors fungal infection.

Quantitative Data on this compound's Phytotoxic Activity

While the potent phytotoxic nature of this compound is well-established, specific quantitative data such as EC50 (half-maximal effective concentration) for phytotoxicity or IC50 (half-maximal inhibitory concentration) for specific enzyme inhibition are not extensively reported in publicly available literature. The available data is more qualitative or semi-quantitative.

ParameterObservationPlant SpeciesReference
Phytotoxic Concentration Visible symptoms (chlorosis, cell collapse) at 1 ppm.Phaseolus vulgaris (Bean)[4]
Concentration in Infected Tissue Can reach approximately 50 ppm.Not specified[4]
PA Production Induction Induced by 100 µM this compound in a time- and dose-dependent manner.Solanum lycopersicum (Tomato) cell suspensions[5]
ROS Production Diminished by PLC or DGK inhibitors in cells treated with this compound.Solanum lycopersicum (Tomato) cell suspensions[5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Measurement of Reactive Oxygen Species (ROS) Production

A common method for quantifying the oxidative burst is the luminol-based chemiluminescence assay.

Principle: This assay detects the production of hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ oxidizes luminol (B1675438), resulting in the emission of light that can be quantified with a luminometer.[10]

Procedure (adapted for leaf discs):

  • Plant Material: Use leaves from 4-5 week old Arabidopsis thaliana or Nicotiana benthamiana plants.

  • Leaf Disc Preparation: Excise leaf discs (e.g., 4 mm diameter) using a cork borer. Float the discs, abaxial side down, in a petri dish with sterile water overnight in the dark to reduce wound-induced ROS.

  • Assay Plate Preparation: Transfer individual leaf discs to the wells of a white 96-well microplate, each containing 100 µL of sterile water. Allow them to equilibrate for at least one hour.

  • Assay Solution: Prepare a 2x assay solution containing 200 µM luminol and 40 µg/mL HRP in sterile water.

  • Measurement: Just before measurement, add an equal volume of the this compound solution (at 2x the final desired concentration) to the 2x assay solution. To initiate the reaction, add 100 µL of this final mixture to each well containing a leaf disc.

  • Data Acquisition: Immediately place the plate in a luminometer and measure luminescence at regular intervals (e.g., every 2 minutes) for a period of 60-90 minutes.

  • Controls: Include mock-treated (solvent only) leaf discs as a negative control.

Quantification of Cell Death

The electrolyte leakage assay is a widely used method to quantify cell death by measuring the loss of plasma membrane integrity.[11][12]

Principle: As cells die, their membranes become permeable, leading to the leakage of ions into the surrounding medium. The increase in the electrical conductivity of the medium is proportional to the extent of cell death.[12]

Procedure (adapted for leaf discs):

  • Plant Material and Treatment: Excise leaf discs from plants and float them on a solution of this compound at the desired concentration in a multi-well plate. Use a mock solution for control discs.

  • Initial Wash: After a brief incubation (e.g., 30 minutes), transfer the leaf discs to a new plate containing a known volume of deionized water (e.g., 2 mL per well) to remove any electrolytes leaked from the cut edges.

  • Incubation: Incubate the leaf discs in the deionized water at room temperature with gentle shaking.

  • Conductivity Measurement: At various time points, measure the electrical conductivity of the water in each well using a conductivity meter.

  • Total Ion Content: After the final time point, autoclave the plates with the leaf discs to induce 100% ion leakage. Once cooled to room temperature, measure the final conductivity.

  • Calculation: Express the electrolyte leakage as a percentage of the total conductivity: (Conductivity at time X / Total conductivity after autoclaving) * 100.

Visualization and Quantification of Callose Deposition

Callose deposition, a reinforcement of the cell wall, can be visualized by staining with aniline (B41778) blue.[13][14][15]

Principle: Aniline blue is a fluorochrome that specifically binds to β-1,3-glucans, the main component of callose, which then fluoresces under UV light.[15]

Procedure:

  • Plant Material and Treatment: Infiltrate leaves of Arabidopsis thaliana with a solution of this compound or a mock control.

  • Tissue Clearing: After the desired incubation period (e.g., 12-24 hours), excise the leaves and clear the chlorophyll (B73375) by incubating them in an alcoholic lactophenol solution (e.g., 2:1 ethanol (B145695):lactophenol) or 95% ethanol at 65°C until the tissue is clear.

  • Staining: Rinse the cleared leaves with 50% ethanol and then with water. Stain the leaves by incubating them in 0.01% (w/v) aniline blue in 150 mM K₂HPO₄ (pH 9.5) for 1-2 hours in the dark.

  • Microscopy: Mount the stained leaves in 50% glycerol (B35011) on a microscope slide. Visualize the callose deposits (appearing as bright fluorescent spots) using an epifluorescence microscope with a UV filter set (e.g., excitation at 365 nm, emission at 480 nm).

  • Quantification: Capture images from multiple fields of view for each treatment. Use image analysis software (e.g., ImageJ/Fiji) to count the number of callose deposits per unit area or to measure the total fluorescent area.

Visualizations of Signaling Pathways and Workflows

Signaling Pathways

Botrydial_Signaling_Pathway cluster_pm This compound This compound PLC Phospholipase C (PLC) This compound->PLC activates PLD Phospholipase D (PLD) This compound->PLD activates SA_Pathway Salicylic Acid (SA) Signaling Pathway This compound->SA_Pathway modulates JA_Pathway Jasmonic Acid (JA) Signaling Pathway This compound->JA_Pathway modulates Plasma_Membrane Plasma Membrane DGK Diacylglycerol Kinase (DGK) PLC->DGK provides substrate (DAG) PA Phosphatidic Acid (PA) PLD->PA DGK->PA ROS Reactive Oxygen Species (ROS) Oxidative Burst PA->ROS induces PCD Programmed Cell Death (PCD) / HR ROS->PCD promotes SA_Pathway->JA_Pathway antagonizes SA_Pathway->PCD promotes JA_Pathway->SA_Pathway antagonizes Virulence Fungal Virulence & Colonization PCD->Virulence facilitates

Caption: this compound-induced signaling cascade in plant cells.

Experimental Workflow: ROS Measurement

ROS_Workflow start Start: Plant Leaves step1 Excise Leaf Discs (4 mm) start->step1 step2 Overnight Incubation (in water, dark) step1->step2 step3 Transfer to 96-well plate (100 µL water/well) step2->step3 step4 Add Assay Mix: This compound + Luminol + HRP step3->step4 step5 Measure Luminescence (Luminometer) step4->step5 end End: ROS Quantification Data step5->end

Caption: Workflow for luminol-based ROS assay.

Logical Relationship: SA/JA Crosstalk in this compound Response

SA_JA_Crosstalk This compound This compound SA_Response SA-mediated Response (e.g., PR1 expression, PCD) This compound->SA_Response Induces JA_Response JA-mediated Response (e.g., PDF1.2 expression) This compound->JA_Response Induces SA_Response->JA_Response Antagonizes Necrosis Host Cell Necrosis SA_Response->Necrosis Promotes Plant_Defense Plant Defense against Necrotroph JA_Response->Plant_Defense Contributes to Fungal_Growth B. cinerea Growth Necrosis->Fungal_Growth Favors Fungal_Growth->Necrosis Requires Plant_Defense->Fungal_Growth

Caption: SA/JA pathway interplay during this compound response.

Conclusion

This compound is a formidable phytotoxin that employs a sophisticated, multi-faceted strategy to overcome host defenses and promote necrotrophic infection. By inducing a hypersensitive-like programmed cell death, generating an oxidative burst, and skillfully manipulating the antagonistic relationship between the SA and JA signaling pathways, this compound effectively creates a favorable environment for Botrytis cinerea colonization. The central role of phosphatidic acid signaling as an early event upstream of ROS production highlights the importance of lipid signaling in the plant's response to this toxin. While the broad strokes of this compound's mechanism of action are understood, further research is needed to identify its direct cellular targets and to obtain more precise quantitative data on its phytotoxic efficacy. The experimental protocols and signaling frameworks presented in this guide provide a foundation for researchers to further unravel the complexities of this host-pathogen interaction, which may ultimately inform the development of novel strategies to control gray mold disease.

References

The Biological Activity of Botrydial on Plant Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Botrydial is a phytotoxic secondary metabolite produced by the necrotrophic fungus Botrytis cinerea, the causal agent of gray mold disease.[1] This sesquiterpene toxin is a key virulence factor that facilitates the infection process by inducing cell death in host plant tissues, allowing the fungus to feed on the dead cells.[2][3] this compound's mechanism of action is non-host-specific, affecting a wide range of plant species and causing symptoms such as chlorosis (yellowing), tissue collapse, and necrosis.[1][2][4] Its activity is complex, involving the induction of the plant's own programmed cell death machinery and the manipulation of key defense signaling pathways. This guide provides a detailed overview of the molecular and cellular effects of this compound on plant cells, summarizes key quantitative data, and provides detailed protocols for relevant experimental analyses.

Mechanism of Action: Induction of the Hypersensitive Response

This compound is not merely a passive toxin but an active elicitor of the plant's hypersensitive response (HR).[5][6] The HR is a form of programmed cell death (PCD) that plants typically use to defend against biotrophic pathogens by sacrificing cells at the infection site to prevent pathogen spread.[4] However, necrotrophic pathogens like B. cinerea exploit this response, using the plant-induced necrosis to their advantage for colonization.[5][7]

The key cellular events induced by this compound that characterize the HR include:

  • Generation of Reactive Oxygen Species (ROS): this compound triggers a rapid oxidative burst, leading to the accumulation of ROS like hydrogen peroxide (H₂O₂) and superoxide (B77818) (O₂⁻).[5][6][8] ROS act as signaling molecules but also cause direct damage to cellular components, contributing to cell death.[9][10]

  • Callose Deposition: As a response to cell wall stress, plants deposit callose (a β-1,3-glucan polymer) at the cell wall and plasmodesmata.[5][6] This is a hallmark of PAMP-triggered immunity and is readily induced by this compound treatment.

  • Accumulation of Phenolic Compounds: Plants accumulate fluorescent phenolic compounds in response to this compound, which are involved in defense and cell wall reinforcement.[5][6]

Interaction with Plant Defense Signaling Pathways

This compound's activity is intricately linked with and modulated by the host's primary defense signaling networks. It initiates a cascade of events by activating lipid signaling and manipulating the two central defense hormone pathways: salicylic (B10762653) acid (SA) and jasmonic acid (JA).

Phosphatidic Acid (PA) Signaling

One of the earliest detectable responses to this compound is the rapid production of the lipid second messenger, phosphatidic acid (PA).[8][11]

  • Dual Enzymatic Pathways: this compound activates two distinct pathways for PA synthesis within minutes:

    • Phospholipase D (PLD): Cleaves structural phospholipids (B1166683) to directly generate PA.

    • Phospholipase C / Diacylglycerol Kinase (PLC/DGK): A sequential pathway where PLC produces diacylglycerol (DAG), which is then phosphorylated by DGK to form PA.[8]

  • Link to ROS Production: The activation of the PLC/DGK pathway is partially required for the subsequent this compound-induced ROS burst, placing PA signaling upstream of ROS generation.[5][8]

This compound This compound PLC PLC This compound->PLC PLD PLD This compound->PLD DGK DGK PLC->DGK DAG PA PA DGK->PA PLD->PA ROS ROS PA->ROS Partial Requirement

Figure 1. this compound-induced phosphatidic acid (PA) and ROS signaling pathway.

Salicylic Acid (SA) and Jasmonic Acid (JA) Pathways

This compound manipulates the antagonistic SA and JA hormone pathways, which primarily govern responses to biotrophic and necrotrophic pathogens, respectively.

  • Gene Expression: this compound induces the expression of marker genes for both pathways:

    • PR1 (Pathogenesis-Related 1): A classic marker for the SA pathway.[5]

    • PDF1.2 (Plant Defensin 1.2): A classic marker for the JA/ethylene pathway.[5][6]

  • Modulation of Sensitivity: The outcome of this compound treatment is dependent on the integrity of these pathways.

    • Arabidopsis plants with defective SA signaling are more resistant to this compound.[5]

    • Arabidopsis plants with defective JA signaling are more sensitive to this compound.[5]

This complex interaction suggests that this compound hijacks the SA-mediated HR pathway to induce cell death, while the JA pathway is required for an effective defense against the toxin.

cluster_plant_response Plant Cell Response SA_pathway SA Pathway PR1 PR1 Gene Expression SA_pathway->PR1 HR_PCD Hypersensitive Response (Programmed Cell Death) SA_pathway->HR_PCD Promotes JA_pathway JA Pathway PDF1_2 PDF1.2 Gene Expression JA_pathway->PDF1_2 Defense Defense Response JA_pathway->Defense Promotes This compound This compound HR_PCD->this compound Exploits Defense->this compound Inhibits This compound->SA_pathway This compound->JA_pathway

Figure 2. Interaction of this compound with SA and JA signaling pathways.

Quantitative Data Presentation

The following tables summarize the quantitative effects of this compound on various plant cellular responses as reported in the literature.

Table 1: Phytotoxic Concentrations and Observed Effects

Concentration Molar Equivalent Plant System Observed Effect Reference(s)
1 ppm ~3.2 µM Bean (Phaseolus vulgaris) leaves Minimum concentration to cause observable phytotoxic activity (chlorosis). [12]
50 ppm ~161 µM Infected plant tissue (general) Approximate concentration detected in planta during infection. [12]
100 µM 100 µM Tomato (Solanum lycopersicum) cell suspension Significant induction of phosphatidic acid and ROS production. [1][3][5]

| 161 - 3220 µM | 161 - 3220 µM | Arabidopsis thaliana leaves | Used for analysis of plant defense responses. |[12] |

Table 2: Effect of this compound on Phosphatidic Acid (PA) Production in Tomato Cells Data derived from experiments using 100 µM this compound on ³²P-labeled tomato cell suspensions.

Time After Treatment PA Level (% of Structural Phospholipids) Fold Increase (Approx.) Reference(s)
0 min (Control) ~0.45% 1.0x [1][13]
5 min ~0.60% 1.3x [1][13]
15 min ~0.75% 1.7x [1][13]

| 30 min | ~0.85% | 1.9x |[1][13] |

Table 3: Effect of this compound on Defense Gene Expression

Gene Marker Pathway Effect Reference(s)
PR1 Salicylic Acid (SA) Expression is induced [5][14]
PDF1.2 Jasmonic Acid (JA) Expression is induced [5][6][14]

| HSR3 | Hypersensitive Response (HR) | Expression is induced |[5][6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Phytotoxicity Assay (Lesion Size Measurement)

This protocol is adapted from methods used for B. cinerea infection assays on Arabidopsis thaliana and can be used to quantify the necrotic effects of purified this compound.

A Grow Arabidopsis plants (4-5 weeks) C Excise mature leaves and place on wet filter paper in a petri dish A->C B Prepare this compound solutions (e.g., 10 µM, 50 µM, 100 µM) in buffer with surfactant D Apply 5 µL droplets of This compound solution (or mock) to the leaf surface B->D C->D E Incubate in a high-humidity chamber at 22-25°C for 48-72 hours D->E F Photograph leaves and measure lesion diameter using image analysis software (e.g., ImageJ) E->F

Figure 3. Workflow for a this compound phytotoxicity assay on detached leaves.

Methodology:

  • Plant Growth: Grow Arabidopsis thaliana plants in soil under a short-day cycle (e.g., 10 hours light / 14 hours dark) at 22°C for 4-5 weeks until mature rosette leaves are available.

  • Preparation of Toxin: Dissolve purified this compound in a minimal amount of ethanol (B145695) or DMSO and then dilute to final concentrations (e.g., 10, 50, 100, 200 µM) in a buffer solution (e.g., 10 mM MES, pH 6.5) containing a surfactant like Tween-20 (0.01%) to ensure even application. A mock control should contain the same concentration of the solvent.

  • Inoculation: Detach healthy, mature leaves and place them adaxial-side up on 0.8% water agar (B569324) plates or wet filter paper inside a sealed petri dish to maintain humidity.

  • Application: Carefully pipette a 5 µL droplet of each this compound concentration (and the mock control) onto the center of a separate leaf. Use at least 5-10 leaves per treatment.

  • Incubation: Seal the plates with parafilm and incubate at 22-25°C under high humidity for 48 to 72 hours.

  • Quantification: Photograph the leaves at the end of the incubation period. Use image analysis software (e.g., ImageJ/Fiji) to measure the diameter of the necrotic lesion that develops beneath the droplet.[8]

Detection of Reactive Oxygen Species (ROS)

Histochemical staining is used to visualize the in-situ accumulation of H₂O₂ and O₂⁻.

Methodology for H₂O₂ Detection (DAB Staining):

  • Treatment: Treat leaves with this compound as described in the phytotoxicity assay (5.1) or by infiltrating the solution into the leaf with a needleless syringe.

  • Staining Solution: Prepare a 1 mg/mL solution of 3,3'-Diaminobenzidine (DAB) in water, pH adjusted to 3.8. Handle DAB with extreme care as it is a suspected carcinogen.

  • Infiltration/Incubation: Submerge treated leaves in the DAB solution and infiltrate under vacuum for 10-15 minutes. Incubate at room temperature in the dark for 8-12 hours.

  • Destaining: Transfer the leaves to a solution of ethanol:acetic acid:glycerol (B35011) (3:1:1) and boil for 5-10 minutes to remove chlorophyll.

  • Visualization: H₂O₂ accumulation is visualized as a reddish-brown precipitate. Photograph the cleared leaves using a microscope or scanner.[12][15]

Methodology for O₂⁻ Detection (NBT Staining):

  • Treatment: Treat leaves as described for DAB staining.

  • Staining Solution: Prepare a 0.1% (w/v) solution of Nitroblue Tetrazolium (NBT) in 10 mM potassium phosphate (B84403) buffer (pH 7.8).

  • Infiltration/Incubation: Submerge and vacuum-infiltrate leaves in the NBT solution. Incubate at room temperature in the dark for 2-4 hours.

  • Destaining: Destain with boiling ethanol as described for DAB.

  • Visualization: Superoxide accumulation is visualized as a dark blue formazan (B1609692) precipitate.[12][15]

Analysis of Callose Deposition

Aniline (B41778) blue staining allows for the fluorescent visualization of callose deposits.

Methodology:

  • Treatment: Treat leaves with this compound for a desired time period (e.g., 6, 12, or 24 hours).

  • Fixing and Clearing: Submerge leaves in an alcoholic lactophenol solution (phenol:glycerol:lactic acid:water:ethanol, 1:1:1:1:8) and incubate at 65°C for 1-2 hours or until tissues are fully cleared. Alternatively, fix and clear in 95% ethanol.

  • Staining: Rinse the cleared leaves in 50% ethanol and then in staining buffer (e.g., 150 mM K₂HPO₄, pH 9.5). Submerge leaves in the staining buffer containing 0.01% (w/v) aniline blue and incubate in the dark for 1-2 hours.

  • Mounting and Visualization: Mount the stained leaves in 50% glycerol on a microscope slide.

  • Microscopy: Visualize using an epifluorescence microscope with a UV filter set (e.g., excitation ~390 nm, emission ~480 nm). Callose deposits will appear as bright, fluorescent yellow-green dots.

  • Quantification: Capture images and use software like ImageJ to count the number of deposits per unit area or measure the total fluorescence intensity.[2][15][16]

Gene Expression Analysis by RT-qPCR

This protocol allows for the quantification of defense gene transcripts like PR1 and PDF1.2.

Methodology:

  • Treatment and Sampling: Treat Arabidopsis leaves with this compound (e.g., 100 µM) or a mock solution. Harvest leaf tissue at various time points (e.g., 0, 6, 12, 24, 48 hours), immediately freeze in liquid nitrogen, and store at -80°C.

  • RNA Extraction: Extract total RNA from ~100 mg of ground tissue using a commercial kit (e.g., RNeasy Plant Mini Kit) or a TRIzol-based method. Treat with DNase I to remove genomic DNA contamination.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV or SuperScript) and oligo(dT) or random hexamer primers.

  • qPCR: Perform quantitative PCR using a qPCR machine and a SYBR Green-based master mix.

    • Reaction Mix: Prepare a reaction containing SYBR Green master mix, forward and reverse primers for the target gene (PR1, PDF1.2) and a reference gene (e.g., ACTIN2 or UBQ10), and the diluted cDNA template.

    • Primer Design: Use validated primers for PR1, PDF1.2, and reference genes.

    • Cycling Conditions: Use a standard three-step cycling protocol (denaturation, annealing, extension) followed by a melt curve analysis to ensure product specificity.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Normalize the Ct value of the target gene to the Ct value of the reference gene (ΔCt) and then compare the ΔCt of the treated sample to the mock control (ΔΔCt). The fold change is calculated as 2-ΔΔCt.[17][18]

Conclusion

This compound is a potent phytotoxin that plays a critical role in the virulence of Botrytis cinerea. Its biological activity on plant cells is multifaceted, involving the co-opting of the host's hypersensitive response to induce programmed cell death. This process is initiated by the rapid activation of PA signaling, which contributes to a downstream oxidative burst. Furthermore, this compound modulates the delicate balance between the SA and JA defense pathways, ultimately creating a necrotic environment favorable for fungal colonization. Understanding these intricate molecular interactions is crucial for developing novel strategies to protect crops from gray mold disease, potentially by targeting plant susceptibility factors or bolstering specific defense pathways. The protocols and data presented in this guide serve as a technical resource for researchers investigating plant-pathogen interactions and the development of new disease control agents.

References

A Technical Guide to the Antibacterial Properties of Botrydial Against Soil Microbes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the antibacterial properties of Botrydial, a sesquiterpenoid phytotoxin produced by the fungus Botrytis cinerea. The focus is on its activity against soil-dwelling microbes, providing a foundation for further research and potential drug development applications. This document outlines the known spectrum of activity, presents a framework for quantitative data analysis, details essential experimental protocols, and proposes a mechanism of action based on current knowledge of related compounds.

Introduction to this compound and its Antibacterial Potential

This compound is a secondary metabolite produced by Botrytis cinerea, the fungus responsible for gray mold disease in over 200 plant species[1]. While primarily studied for its phytotoxic effects, which induce chlorosis and cell collapse in host plants, recent research has highlighted its role in microbial competition[1][2]. This compound confers an antagonistic ability to B. cinerea against various soil and phyllospheric bacteria, suggesting its potential as a lead compound for novel antibacterial agents[2][3]. Its ability to inhibit the growth of bacteria, particularly those used as biocontrol agents, underscores its ecological significance and therapeutic interest[2][3].

Known Antibacterial Spectrum of this compound

Research has demonstrated that this compound exhibits inhibitory activity against several species of soil and plant-associated bacteria. The primary targets identified are Gram-positive bacteria of the genus Bacillus. However, activity against certain Gram-negative bacteria has also been observed.

Mutant strains of B. cinerea unable to produce this compound showed no bacterial inhibition, confirming the compound's direct role in the observed antagonism[2]. A taxonomic analysis of susceptible bacteria isolated from soil and phyllosphere revealed the following sensitive species[2]:

  • Bacillus species (six distinct strains identified)

  • Pseudomonas yamanorum (two distinct strains identified)

  • Erwinia aphidicola (one strain identified)

Furthermore, purified this compound was shown to inhibit not only the growth of Bacillus strains but also their production of cyclic lipopeptides, such as surfactin, which are themselves antimicrobial compounds[2]. This indicates a multi-faceted interaction between this compound and its bacterial targets.

cluster_0 Ecological Interaction cluster_1 Antibacterial Effect on Soil Microbes Botrytis_cinerea Botrytis cinerea This compound This compound Production Botrytis_cinerea->this compound Produces Bacillus Bacillus spp. This compound->Bacillus Inhibits Growth & Surfactin Production Pseudomonas Pseudomonas yamanorum This compound->Pseudomonas Inhibits Growth Erwinia Erwinia aphidicola This compound->Erwinia Inhibits Growth

Fig. 1: Logical relationship of this compound's antibacterial activity.

Data Presentation: Quantitative Analysis of Antibacterial Activity

A critical aspect of evaluating any antimicrobial compound is the determination of its potency through quantitative measures such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). To date, specific MIC and MBC values for purified this compound against a comprehensive range of soil microbes have not been extensively published. The tables below are structured to serve as a template for presenting such data once generated through the experimental protocols outlined in this guide.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Soil Bacteria

Bacterial Species Strain ID Gram Stain MIC (µg/mL) Reference Compound MIC (µg/mL)
Bacillus subtilis ATCC 6633 Positive Data to be determined e.g., Penicillin G
Bacillus amyloliquefaciens MEP₂18 Positive Data to be determined e.g., Penicillin G
Pseudomonas yamanorum CECT 8779 Negative Data to be determined e.g., Gentamicin
Erwinia aphidicola DSM 19269 Negative Data to be determined e.g., Gentamicin

| Escherichia coli | ATCC 25922 | Negative | Data to be determined | e.g., Gentamicin |

Table 2: Minimum Bactericidal Concentrations (MBC) of this compound Against Soil Bacteria

Bacterial Species Strain ID Gram Stain MBC (µg/mL) MBC/MIC Ratio
Bacillus subtilis ATCC 6633 Positive Data to be determined Data to be determined
Bacillus amyloliquefaciens MEP₂18 Positive Data to be determined Data to be determined
Pseudomonas yamanorum CECT 8779 Negative Data to be determined Data to be determined
Erwinia aphidicola DSM 19269 Negative Data to be determined Data to be determined

| Escherichia coli | ATCC 25922 | Negative | Data to be determined | Data to be determined |

Experimental Protocols

The following protocols are standard methodologies for determining the antibacterial activity of natural products like this compound.

General Experimental Workflow

The process of screening and quantifying antibacterial activity follows a logical progression from initial qualitative tests to precise quantitative assays.

Start Start: Purified this compound Agar_Diffusion Preliminary Screening: Agar Disk Diffusion Start->Agar_Diffusion MIC Quantitative Assay: Broth Microdilution (MIC) Agar_Diffusion->MIC If Zone of Inhibition > 0 MBC Bactericidal Assay: Subculturing for MBC MIC->MBC From non-turbid wells Data_Analysis Data Analysis & Reporting MBC->Data_Analysis End End Data_Analysis->End

Fig. 2: Experimental workflow for antibacterial assessment.
Protocol 1: Agar Disk Diffusion Assay

This method is used for preliminary screening of antibacterial activity.

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and pour into sterile Petri dishes to a uniform depth of 4 mm[4].

  • Inoculum Preparation: Culture test bacteria in Mueller-Hinton Broth (MHB) overnight. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL)[4].

  • Plate Inoculation: Using a sterile cotton swab, uniformly streak the entire surface of the MHA plates with the standardized inoculum to create a bacterial lawn[4].

  • Disk Preparation: Aseptically apply a known concentration of this compound (dissolved in a suitable volatile solvent like ethanol (B145695) or DMSO) to sterile filter paper disks (6 mm diameter). Allow the solvent to fully evaporate[4].

  • Disk Placement: Place the this compound-impregnated disks onto the inoculated MHA surface. Include a positive control (a disk with a known antibiotic) and a negative control (a disk with the solvent only)[4].

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours[4].

  • Measurement: Measure the diameter of the clear zone of inhibition around each disk in millimeters (mm). A larger zone indicates greater sensitivity of the microbe to the compound.

Protocol 2: Broth Microdilution for MIC Determination

This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits visible growth.

  • Preparation: In a 96-well microtiter plate, add 50 µL of sterile MHB to all wells.

  • Serial Dilution: Add 50 µL of a this compound stock solution (e.g., 2048 µg/mL in MHB with a low percentage of DMSO) to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This creates a range of concentrations.

  • Control Wells: Prepare a growth control well (MHB + inoculum, no this compound) and a sterility control well (MHB only).

  • Inoculum Preparation: Dilute a 0.5 McFarland standard suspension of the test bacteria in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 µL per well.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound in which no visible turbidity (bacterial growth) is observed. This can be assessed visually or with a microplate reader.

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

This assay determines the lowest concentration of an antimicrobial agent required to kill the bacterium.

  • Subculturing from MIC Plate: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Plating: Spot the aliquot onto a fresh MHA plate.

  • Incubation: Incubate the MHA plate at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration from the MIC assay that results in no colony formation on the MHA plate, indicating a 99.9% reduction in the initial inoculum.

Proposed Mechanism of Antibacterial Action

The precise molecular mechanism by which this compound exerts its antibacterial effect on soil microbes has not been fully elucidated. However, based on the known mechanisms of other sesquiterpenoids and bicyclic terpenes, a plausible hypothesis involves the disruption of the bacterial cell membrane[5][6].

Sesquiterpenoids often possess lipophilic properties that allow them to intercalate into the phospholipid bilayer of the cell membrane. This can lead to several detrimental effects:

  • Loss of Membrane Integrity: The insertion of this compound molecules could disrupt the tightly packed lipid structure, increasing membrane fluidity and permeability[5].

  • Disruption of Membrane Potential: The altered permeability can lead to an uncontrolled flux of ions (e.g., H⁺, K⁺) across the membrane, dissipating the proton motive force and membrane potential, which are crucial for ATP synthesis and other essential cellular processes[7].

  • Inhibition of Membrane-Bound Proteins: Disruption of the membrane's structure can alter the function of integral membrane proteins, such as enzymes involved in cell wall synthesis, respiration, and nutrient transport[6][8].

This proposed mechanism would be effective against both Gram-positive and Gram-negative bacteria, although the outer membrane of Gram-negative bacteria might present an additional barrier.

This compound This compound Membrane Bacterial Cell Membrane (Phospholipid Bilayer) This compound->Membrane Targets Disruption Membrane Intercalation & Structural Disruption Membrane->Disruption Leads to Permeability Increased Permeability Disruption->Permeability Proteins Inhibition of Membrane Proteins Disruption->Proteins Potential Dissipation of Membrane Potential Permeability->Potential Cell_Death Bacterial Cell Death Potential->Cell_Death Proteins->Cell_Death

Fig. 3: Proposed mechanism of this compound's antibacterial action.

Conclusion and Future Directions

This compound, a phytotoxin from Botrytis cinerea, demonstrates clear antibacterial activity against a range of soil microbes, particularly Bacillus species. While its full spectrum of activity and potency are yet to be quantitatively defined, the standardized protocols provided in this guide offer a clear path for generating the necessary MIC and MBC data. The proposed mechanism of membrane disruption provides a strong hypothesis for further investigation into its molecular interactions.

Future research should focus on:

  • Quantitative Screening: Performing systematic MIC and MBC testing of purified this compound against a broad panel of Gram-positive and Gram-negative soil bacteria.

  • Mechanism of Action Studies: Utilizing techniques such as membrane potential-sensitive dyes and electron microscopy to confirm the hypothesized membrane disruption mechanism.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing this compound analogs to identify the key functional groups responsible for its antibacterial activity, paving the way for the development of more potent derivatives.

This focused research will be crucial in evaluating the true potential of this compound as a lead compound in the development of new antibacterial therapies.

References

Botrydial: A Key Virulence Factor in Botrytis cinerea

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Botrytis cinerea, the causative agent of gray mold disease, is a devastating necrotrophic fungus with a broad host range, leading to significant economic losses in agriculture worldwide. A key element of its pathogenic arsenal (B13267) is the production of phytotoxic secondary metabolites, among which the sesquiterpenoid Botrydial plays a pivotal role. This technical guide provides a comprehensive overview of this compound as a virulence factor, detailing its biosynthesis, the intricate signaling pathways that regulate its production, and its mechanisms of action on host plant tissues. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of molecular pathways to serve as a valuable resource for researchers engaged in the study of fungal pathogenesis and the development of novel antifungal strategies.

Introduction

Botrytis cinerea employs a multifaceted strategy to infect and colonize plant tissues, which involves the secretion of a cocktail of cell wall-degrading enzymes, reactive oxygen species, and phytotoxic secondary metabolites. This compound, a sesquiterpene first described in 1974, is one of the most significant of these toxins, contributing directly to the pathogen's ability to induce necrosis and facilitate the spread of infection.[1] Understanding the molecular underpinnings of this compound's role in virulence is crucial for the development of targeted and effective disease control measures.

This compound Biosynthesis

The biosynthesis of this compound is a complex enzymatic process orchestrated by a cluster of genes, designated as the BcBOT cluster. This cluster is responsible for the conversion of the primary metabolite farnesyl diphosphate (B83284) (FPP) into the final this compound molecule.

The BcBOT Gene Cluster

The BcBOT gene cluster comprises several key genes whose coordinated expression is essential for this compound production. The core genes and their functions are summarized below:

  • BcBOT2 : Encodes a sesquiterpene synthase that catalyzes the initial and rate-limiting step: the cyclization of FPP to presilphiperfolan-8β-ol.[1]

  • BcBOT5 : Encodes an acetyltransferase responsible for the acetylation of the C-4 position of the presilphiperfolan-8β-ol intermediate.[1]

  • BcBOT3, BcBOT1, BcBOT4 : These genes encode for P450 monooxygenases that perform a series of hydroxylation and oxidative cleavage steps on the probotryane skeleton to yield the final this compound structure.[1]

  • BcBOT6 : A putative Zn(II)2Cys6 transcription factor that positively regulates the expression of the other BcBOT genes.

  • BcBOT7 : Encodes a dehydrogenase that may be involved in the conversion of this compound to related metabolites.

Biosynthetic Pathway

The biosynthetic pathway of this compound can be visualized as a multi-step enzymatic cascade.

Botrydial_Biosynthesis FPP Farnesyl Diphosphate (FPP) PSP Presilphiperfolan-8β-ol FPP->PSP BcBOT2 (Sesquiterpene Synthase) Intermediate1 Acetylated Intermediate PSP->Intermediate1 BcBOT5 (Acetyltransferase) Intermediate2 Hydroxylated Intermediates Intermediate1->Intermediate2 BcBOT3, BcBOT4 (P450 Monooxygenases) This compound This compound Intermediate2->this compound BcBOT1 (P450 Monooxygenase) Calcineurin_Signaling cluster_extracellular Extracellular cluster_cell Fungal Cell Environmental_Cues Environmental Cues (e.g., Host Signals) GPCR G-Protein Coupled Receptor (GPCR) G_protein Heterotrimeric G-Protein (Bcg1 α-subunit) GPCR->G_protein Activation PLC Phospholipase C (BcPLC1) G_protein->PLC Activates [Ca2+] [Ca2+] PLC->[Ca2+] Increases intracellular CaM Calmodulin Calcineurin Calcineurin (BcCnA/B) CaM->Calcineurin Activates BcCRZ1_P BcCRZ1-P (Phosphorylated) Calcineurin->BcCRZ1_P Dephosphorylates BcRcn1 BcRcn1 (Calcipressin) BcRcn1->Calcineurin Modulates BcCRZ1 BcCRZ1 (Active) BcCRZ1_P->BcCRZ1 Nucleus Nucleus BcCRZ1->Nucleus Translocation BcBOT_genes BcBOT Gene Cluster Nucleus->BcBOT_genes Upregulates transcription Botrydial_prod This compound Production BcBOT_genes->Botrydial_prod [Ca2+]->CaM Binds cAMP_Signaling cluster_extracellular Extracellular cluster_cell Fungal Cell cluster_crosstalk Crosstalk Nutrient_Signals Nutrient Signals (e.g., Glucose) GPCR_cAMP G-Protein Coupled Receptor (GPCR) G_protein_cAMP Heterotrimeric G-Protein GPCR_cAMP->G_protein_cAMP Activation AC Adenylate Cyclase G_protein_cAMP->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Transcription_Factors Transcription Factors PKA->Transcription_Factors Phosphorylates Virulence_Genes Virulence Genes (including BcBOT cluster) Transcription_Factors->Virulence_Genes Regulates transcription cAMP_pathway cAMP Pathway Ca_pathway Ca2+/Calcineurin Pathway cAMP_pathway->Ca_pathway Interactions HPLC_Workflow Start Fungal Culture (Liquid or Solid Medium) Step1 Lyophilize Fungal Material Start->Step1 Step2 Extract with Organic Solvent (e.g., Ethyl Acetate) via Sonication Step1->Step2 Step3 Evaporate Solvent under Reduced Pressure Step2->Step3 Step4 Dissolve Crude Extract in Methanol/Acetonitrile Step3->Step4 Step5 Filter through 0.22 µm Syringe Filter Step4->Step5 Step6 Inject into HPLC System (C18 column) Step5->Step6 Step7 Detect at 225 nm and 330 nm Step6->Step7 Step8 Quantify using a Standard Curve of Pure this compound Step7->Step8 End Quantified this compound Concentration Step8->End Gene_Knockout_Workflow Start B. cinerea Mycelium Step1 Generate Protoplasts (Enzymatic digestion of cell wall) Start->Step1 Step3 Transform Protoplasts with Construct (PEG-mediated) Step1->Step3 Step2 Prepare Knockout Construct (e.g., resistance cassette flanked by homologous regions of target gene) Step2->Step3 Step4 Regenerate Protoplasts on Osmotically Stabilized Medium Step3->Step4 Step5 Select Transformants on Medium with Antibiotic Step4->Step5 Step6 Isolate Genomic DNA from Resistant Colonies Step5->Step6 Step7 Verify Gene Replacement by PCR and/or Southern Blot Step6->Step7 End Confirmed Gene Knockout Mutant Step7->End

References

Phytotoxic Effects of Botrydial on Different Plant Species: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a comprehensive overview of the phytotoxic effects of botrydial, a secondary metabolite produced by the necrotrophic fungus Botrytis cinerea. It details the mechanism of action, summarizes quantitative data on its effects on various plant species, provides experimental protocols for its study, and visualizes the involved signaling pathways.

Introduction to this compound

This compound is a sesquiterpene secondary metabolite secreted by the fungus Botrytis cinerea, the causal agent of gray mold disease. This disease affects over 200 plant species, causing significant economic losses in agriculture and horticulture.[1] this compound is considered one of the primary phytotoxins produced by B. cinerea and plays a crucial role in the pathogen's virulence by inducing cell death in the host plant, allowing the fungus to feed on the dead tissue.[1][2] Its phytotoxic effects manifest as chlorosis, cell collapse, and necrosis.[1] The action of this compound is also noted to be light-dependent.[2]

Quantitative Phytotoxic Effects of this compound

The phytotoxicity of this compound has been quantified in several plant species. The following tables summarize the dose-dependent effects of this compound on Phaseolus vulgaris (bean) and provide a comparative overview of its effects on other species.

Table 1: Dose-Response of this compound on Phaseolus vulgaris Leaves
This compound Concentration (ppm)Frequency of Lesion (%)Severity of Lesion (%)Time to Lesion Appearance (hours)
10001001000.5
5001001001
2501001002
1001001002
50100404
40100354
30100306
2090156
10806120
1705120

Data extracted from Colmenares et al., 2002.[2] The severity of the lesion was calculated as the affected surface area compared to the total application area.

Table 2: Comparative Phytotoxic Effects of this compound on Different Plant Species
Plant SpeciesObserved EffectsEffective ConcentrationReferences
Phaseolus vulgaris (Bean)Chlorosis, cell collapse, necrosis1-1000 ppm[2]
Arabidopsis thalianaNecrosis, induction of hypersensitive responseNot specified[3]
Tobacco (Nicotiana sp.)More resistant than wild-type when defective in SA signalingNot specified[3]
Tomato (Solanum lycopersicum)Susceptible to leaf-spot diseasesNot specified[1]
Lettuce (Lactuca sativa)Susceptible to mildewsNot specified[1]
Sweet Pepper (Capsicum annuum)This compound detected in infected tissuesUp to 50 ppm in planta[4]

Signaling Pathways Involved in this compound Phytotoxicity

This compound induces a form of programmed cell death in plants known as the hypersensitive response (HR).[3] This response is a defense mechanism typically employed by plants against biotrophic pathogens, but it is exploited by necrotrophs like B. cinerea. The signaling cascade initiated by this compound involves the rapid production of reactive oxygen species (ROS) and is modulated by the key defense phytohormones, salicylic (B10762653) acid (SA) and jasmonic acid (JA).[3][5]

Plants defective in SA signaling show increased resistance to this compound, suggesting that the pathogen hijacks this pathway to promote cell death.[3] Conversely, plants with impaired JA signaling are more sensitive, indicating that the JA pathway plays a role in defending against this toxin.[3] this compound treatment leads to the expression of the HR marker gene HSR3 and pathogenesis-related genes such as PR1 (an SA marker) and PDF1.2 (a JA marker).[3]

Botrydial_Signaling_Pathway This compound This compound PlantCell Plant Cell This compound->PlantCell Perception (Mechanism Unclear) ROS Reactive Oxygen Species (ROS) Burst PlantCell->ROS HR Hypersensitive Response (HR) ROS->HR SA_pathway Salicylic Acid (SA) Signaling Pathway ROS->SA_pathway JA_pathway Jasmonic Acid (JA) Signaling Pathway ROS->JA_pathway PCD Programmed Cell Death HR->PCD Resistance Increased Susceptibility HR->Resistance SA_pathway->HR Promotes PR1 PR1 Gene Expression SA_pathway->PR1 PDF1_2 PDF1.2 Gene Expression JA_pathway->PDF1_2 Defense Defense Response JA_pathway->Defense Modulates Leaf_Disk_Assay_Workflow start Start: Healthy Plant Leaves step1 Excise Leaf Disks (Uniform Size) start->step1 step2 Place in Petri Dish on Moist Filter Paper step1->step2 step3 Apply this compound Solution (and Solvent Control) step2->step3 step4 Incubate under Controlled Conditions step3->step4 step5 Monitor and Photograph Necrotic Lesions step4->step5 step6 Quantify Necrotic Area (Image Analysis) step5->step6 end End: Dose-Response Curve step6->end

References

An In-depth Technical Guide to the Secondary Metabolites of Botrytis cinerea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the major secondary metabolites produced by the necrotrophic fungus Botrytis cinerea. The document details the biosynthesis, regulation, and biological activities of these compounds, with a focus on quantitative data, detailed experimental protocols, and the intricate signaling pathways that govern their production. This information is intended to serve as a valuable resource for researchers in mycology, plant pathology, and natural product discovery.

Core Secondary Metabolites of Botrytis cinerea

Botrytis cinerea produces a diverse arsenal (B13267) of secondary metabolites that play crucial roles in its lifecycle, particularly in its interaction with host plants. These compounds can be broadly categorized into two major classes: sesquiterpenoids and polyketides. Other metabolites, such as the plant hormone abscisic acid, are also produced and contribute to the fungus's pathogenic success.

Sesquiterpenoids:

  • Botrydial and related compounds: These are highly phytotoxic sesquiterpenes that are considered key virulence factors of B. cinerea. They induce chlorosis and cell collapse in plant tissues, facilitating fungal colonization.[1] The biosynthesis of this compound is orchestrated by the BcBOT gene cluster.

  • Abscisic Acid (ABA): While primarily known as a plant hormone, B. cinerea also synthesizes ABA. Fungal-derived ABA can manipulate the host plant's physiology, including stomatal closure and senescence, thereby promoting infection.[2] The fungal ABA biosynthetic pathway is distinct from the plant pathway and involves the BcABA gene cluster.

Polyketides:

  • Botcinic acid and Botcinins: These polyketides also exhibit phytotoxic and antifungal activities.[1][3] Strains of B. cinerea that produce both botcinic acid and this compound are often more virulent.[4] The biosynthesis of botcinic acid is a complex process requiring two polyketide synthases (PKSs) encoded by the BcBOA gene cluster.

Quantitative Analysis of Secondary Metabolite Production

The production of secondary metabolites by Botrytis cinerea can vary significantly depending on the fungal strain, culture conditions, and the presence of host plant signals. The following tables summarize some of the reported quantitative data for the major secondary metabolites.

MetaboliteStrainCulture ConditionsYieldReference
Abscisic Acid (ABA) Engineered B. cinereaOptimized fermentation with retinol (B82714) supplementation1.72 g/L[5][6]
Abscisic Acid (ABA) Recombinant B. cinerea (Pthi4:hmgr-Pef1a:a4)Promoter engineering and push-pull strategy1.18 g/L[7]
Abscisic Acid (ABA) Wild-type B. cinereaNot specified59.2 mg/L[8]
This compound B. cinerea B05.10Not specifiedNot explicitly quantified in reviewed abstracts
Botcinic Acid B. cinerea B05.10Not specifiedNot explicitly quantified in reviewed abstracts

Biosynthetic Pathways

The biosynthetic pathways for the major secondary metabolites of B. cinerea have been largely elucidated through genetic and biochemical studies. These pathways involve clusters of co-regulated genes that encode the necessary enzymes for their synthesis.

This compound Biosynthesis

The biosynthesis of this compound begins with the cyclization of farnesyl diphosphate (B83284) (FPP) and proceeds through a series of enzymatic modifications. The core enzymes are encoded by the BcBOT gene cluster.

This compound biosynthetic pathway.
Botcinic Acid Biosynthesis

The biosynthesis of botcinic acid is a notable example of a fungal polyketide pathway that requires the concerted action of two polyketide synthases (PKSs), BcBoa6 and BcBoa9. These and other necessary enzymes are encoded within the BcBOA gene cluster.

Botcinic_Acid_Biosynthesis Acetyl_CoA Acetyl-CoA + Malonyl-CoA Polyketide_Chain Polyketide Chain Acetyl_CoA->Polyketide_Chain BcBoa6 & BcBoa9 (PKSs) Modified_Polyketide Modified Polyketide Polyketide_Chain->Modified_Polyketide Tailoring Enzymes (e.g., P450s, Dehydrogenases) (encoded in BcBOA cluster) Botcinic_Acid Botcinic Acid Modified_Polyketide->Botcinic_Acid Further modifications

Botcinic acid biosynthetic pathway.
Abscisic Acid (ABA) Biosynthesis

Botrytis cinerea synthesizes ABA from FPP via a pathway that is distinct from that in plants. The key enzymes are encoded by the BcABA gene cluster.

ABA_Biosynthesis FPP Farnesyl Diphosphate (FPP) alpha_ionylideneethane α-ionylideneethane FPP->alpha_ionylideneethane BcStc5/BcAba5 (Sesquiterpene Cyclase) alpha_ionylideneacetic_acid α-ionylideneacetic acid alpha_ionylideneethane->alpha_ionylideneacetic_acid BcAba1 (P450 Monooxygenase) trans_diol_ABA 1',4'-trans-diol-ABA alpha_ionylideneacetic_acid->trans_diol_ABA BcAba2 (P450 Monooxygenase) ABA Abscisic Acid (ABA) trans_diol_ABA->ABA BcAba4 (Dehydrogenase)

Abscisic acid biosynthetic pathway.

Regulation of Secondary Metabolism

The production of secondary metabolites in B. cinerea is tightly regulated by a complex network of signaling pathways that respond to various environmental cues, including light, nutrient availability, and host signals.

Secondary_Metabolism_Regulation cluster_cues Environmental Cues cluster_signaling Signaling Pathways cluster_regulators Regulatory Complexes cluster_genes Biosynthetic Gene Clusters Light Light Light_Sensing Light Sensing (White Collar, Phytochromes) Light->Light_Sensing Nutrients Nutrients G_Protein G-Protein Signaling (e.g., Bcg1, Bcgb1) Nutrients->G_Protein Host_Signals Host Signals Host_Signals->G_Protein cAMP_PKA cAMP-PKA Pathway G_Protein->cAMP_PKA MAPK MAPK Cascades (e.g., BMP1, BcSAK1) G_Protein->MAPK Transcription_Factors Transcription Factors (e.g., BcBoa13) cAMP_PKA->Transcription_Factors MAPK->Transcription_Factors Calcium Calcium/Calmodulin Signaling Calcium->Transcription_Factors Velvet_Complex Velvet Complex (BcVel1, BcLae1) Light_Sensing->Velvet_Complex Velvet_Complex->Transcription_Factors Botrydial_Cluster This compound Cluster (BcBOT) Transcription_Factors->Botrydial_Cluster Botcinic_Acid_Cluster Botcinic Acid Cluster (BcBOA) Transcription_Factors->Botcinic_Acid_Cluster ABA_Cluster ABA Cluster (BcABA) Transcription_Factors->ABA_Cluster

Regulatory network of secondary metabolism.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of B. cinerea secondary metabolites.

Extraction and Quantification of this compound and Botcinic Acid by UPLC-QTOF-MS

This protocol describes a general method for the extraction and analysis of this compound and botcinic acid from fungal cultures.

Materials:

  • B. cinerea liquid culture

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • UPLC-QTOF-MS system with a C18 column

Procedure:

  • Extraction:

    • Grow B. cinerea in a suitable liquid medium for 7-14 days.

    • Separate the mycelium from the culture filtrate by filtration.

    • Extract the culture filtrate three times with an equal volume of ethyl acetate.

    • Combine the organic phases and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness using a rotary evaporator.

    • Resuspend the dried extract in a known volume of methanol for analysis.

  • UPLC-QTOF-MS Analysis:

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

    • MS Detection: Operate in positive electrospray ionization (ESI+) mode. Acquire data in a full scan mode over a mass range of m/z 100-1000.

    • Quantification: Use extracted ion chromatograms for the respective [M+H]+ or [M+Na]+ adducts of this compound and botcinic acid. Create a standard curve with purified standards for absolute quantification.

UPLC_QTOF_MS_Workflow Culture B. cinerea Liquid Culture Filtration Filtration Culture->Filtration Extraction Liquid-Liquid Extraction (Ethyl Acetate) Filtration->Extraction Drying Drying and Concentration Extraction->Drying Reconstitution Reconstitution in Methanol Drying->Reconstitution UPLC_Separation UPLC Separation (C18) Reconstitution->UPLC_Separation MS_Detection QTOF-MS Detection (ESI+) UPLC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

UPLC-QTOF-MS analysis workflow.
Gene Knockout in Botrytis cinerea using CRISPR/Cas9

This protocol outlines a method for targeted gene disruption in B. cinerea using CRISPR/Cas9 technology with ribonucleoprotein (RNP) delivery to protoplasts.[9][10][11]

Materials:

  • B. cinerea spores or mycelium

  • Protoplasting enzyme solution (e.g., Glucanex or VinoTaste Pro in KC buffer)

  • PEG-calcium chloride solution

  • Regeneration medium (e.g., SH agar)

  • Purified Cas9 protein

  • Synthesized single guide RNA (sgRNA) targeting the gene of interest

  • Donor DNA template for homologous recombination (if required)

Procedure:

  • Protoplast Preparation:

    • Generate protoplasts from young mycelium by enzymatic digestion.[9]

    • Wash and resuspend the protoplasts in an appropriate buffer.

  • RNP Assembly and Transformation:

    • Assemble the RNP complex by incubating purified Cas9 protein with the sgRNA.[9]

    • Mix the protoplasts with the RNP complex and donor DNA (if used).

    • Add PEG-calcium chloride solution to facilitate uptake.

    • Incubate to allow for transformation.

  • Regeneration and Selection:

    • Plate the transformed protoplasts on regeneration medium.

    • If a selection marker is used, overlay with the appropriate selective agent.

    • Incubate until colonies appear.

  • Screening and Verification:

    • Isolate individual transformants.

    • Screen for the desired mutation by PCR and sequencing of the target locus.

CRISPR_Cas9_Workflow Protoplasts Generate B. cinerea Protoplasts Transformation Transform Protoplasts with RNP (and optional donor DNA) Protoplasts->Transformation RNP_Assembly Assemble Cas9-sgRNA RNP Complex RNP_Assembly->Transformation Regeneration Regenerate on Selective Medium Transformation->Regeneration Screening Screen Transformants by PCR and Sequencing Regeneration->Screening Mutant_Verification Verified Gene Knockout Mutant Screening->Mutant_Verification

CRISPR/Cas9 gene knockout workflow.
Heterologous Expression of a Sesquiterpene Synthase in Pichia pastoris

This protocol provides a general framework for the heterologous expression of a B. cinerea sesquiterpene synthase (e.g., BcBot2) in the yeast Pichia pastoris.

Materials:

  • P. pastoris expression vector (e.g., pPICZα A)

  • P. pastoris host strain (e.g., X-33)

  • cDNA of the target sesquiterpene synthase gene

  • Restriction enzymes and T4 DNA ligase

  • Electroporator

  • Yeast growth media (YPD, BMGY, BMMY)

  • Methanol

Procedure:

  • Vector Construction:

    • Amplify the coding sequence of the sesquiterpene synthase from B. cinerea cDNA.

    • Clone the gene into the P. pastoris expression vector, in frame with an optional secretion signal and purification tag.

  • Yeast Transformation:

    • Linearize the expression vector.

    • Transform the linearized vector into P. pastoris by electroporation.

    • Select for transformants on appropriate selective media.

  • Expression and Protein Production:

    • Grow a starter culture of a positive transformant in BMGY medium.

    • Inoculate a larger volume of BMGY and grow to a high cell density.

    • Induce protein expression by transferring the cells to BMMY medium containing methanol.

    • Continue incubation with periodic addition of methanol for 2-4 days.

  • Protein Purification and Functional Assay:

    • If the protein is secreted, harvest the culture supernatant. If intracellular, lyse the cells.

    • Purify the recombinant protein using affinity chromatography (if tagged).

    • Perform an in vitro enzyme assay with FPP as a substrate and analyze the products by GC-MS to confirm the activity of the sesquiterpene synthase.

Heterologous_Expression_Workflow Cloning Clone Sesquiterpene Synthase Gene into Pichia Expression Vector Transformation Transform P. pastoris Cloning->Transformation Expression Induce Protein Expression with Methanol Transformation->Expression Purification Purify Recombinant Protein Expression->Purification Assay Enzyme Assay with FPP Purification->Assay Analysis Product Analysis by GC-MS Assay->Analysis

Heterologous expression workflow.

Conclusion

The secondary metabolites of Botrytis cinerea are a fascinating and important area of study with implications for agriculture and drug discovery. The phytotoxins this compound and botcinic acid are key virulence factors, while the production of abscisic acid highlights the intricate chemical interplay between the fungus and its host. A deeper understanding of the biosynthesis and regulation of these compounds, facilitated by the experimental approaches outlined in this guide, will pave the way for the development of novel disease control strategies and the discovery of new bioactive molecules. The complex signaling networks that govern secondary metabolism in B. cinerea represent a rich area for future research, with the potential to uncover novel targets for antifungal intervention.

References

Light-Dependent Action Mechanism of Botrydial: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Botrydial is a phytotoxic sesquiterpenoid secondary metabolite produced by the necrotrophic fungus Botrytis cinerea. It is a significant virulence factor, contributing to the pathogen's ability to cause gray mold disease in a wide range of plant species. A key characteristic of this compound's phytotoxicity is its dependence on light, which dramatically enhances its cell-death-inducing activity. This technical guide provides an in-depth exploration of the current understanding of the light-dependent action mechanism of this compound, focusing on the core molecular interactions, signaling pathways, and experimental methodologies used in its study. While the complete mechanism is still under investigation, this guide synthesizes the available evidence to provide a comprehensive overview for research and drug development professionals.

Core Mechanism of Light-Dependent Phytotoxicity

The phytotoxic effects of this compound, including chlorosis and cell collapse, are significantly exacerbated in the presence of light[1]. While the direct photochemical properties of this compound have not been fully elucidated, the available evidence strongly suggests that its light-dependent action is mediated by the generation of Reactive Oxygen Species (ROS)[2][3]. The precise mechanism by which light triggers this ROS production remains an active area of research, with two primary hypotheses currently under consideration.

Hypothesis 1: this compound as a Photosensitizer

One possibility is that this compound itself acts as a photosensitizer. In this scenario, the this compound molecule would absorb light energy, transitioning to an excited state. This excited molecule could then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂) and other ROS. These ROS would then inflict oxidative damage on cellular components, leading to lipid peroxidation, membrane damage, and ultimately, cell death. However, direct evidence for this compound's photosensitizing properties, such as its light absorption spectrum and singlet oxygen quantum yield, is currently lacking in the scientific literature.

Hypothesis 2: Induction of Endogenous Photosensitizers and Chloroplast Disruption

An alternative and not mutually exclusive hypothesis is that this compound indirectly induces ROS production by affecting cellular processes, particularly within the chloroplasts. This compound may disrupt chlorophyll (B73375) biosynthesis or degradation pathways, leading to the accumulation of photosensitive intermediates like protoporphyrin IX. Upon illumination, these molecules can act as potent photosensitizers, generating large amounts of ROS[4]. Additionally, this compound-induced cellular stress could impair the photosynthetic electron transport chain within chloroplasts, leading to an increase in ROS leakage from photosystems I and II[4].

Signaling Pathways in this compound-Induced Cell Death

Recent research has begun to unravel the signaling cascade initiated by this compound that culminates in ROS production and programmed cell death. A key player in this pathway is the lipid second messenger, phosphatidic acid (PA).

This compound has been shown to rapidly induce the production of PA in plant cells through the activation of two distinct enzymatic pathways:

  • Phospholipase D (PLD): This enzyme hydrolyzes structural phospholipids, such as phosphatidylcholine, to directly generate PA.

  • Phospholipase C (PLC) in conjunction with Diacylglycerol Kinase (DGK): PLC cleaves phosphoinositides to produce diacylglycerol (DAG), which is then phosphorylated by DGK to form PA[2][3][5][6].

Crucially, the inhibition of either the PLC or DGK pathway has been demonstrated to diminish this compound-induced ROS generation, indicating that the PLC/DGK-mediated production of PA is at least partially required for the subsequent oxidative burst[2][3][5][6]. This places PA signaling upstream of ROS production in the this compound-induced cell death pathway. The generated ROS then likely trigger downstream events, including the activation of plant defense responses and the execution of programmed cell death[7][8].

The following diagram illustrates the proposed signaling pathway for the light-dependent action of this compound.

Botrydial_Signaling_Pathway cluster_input External Stimuli cluster_membrane Plasma Membrane cluster_signaling Intracellular Signaling cluster_output Cellular Response Light Light This compound This compound Light->this compound enhances effect PLD PLD This compound->PLD PLC PLC This compound->PLC PA Phosphatidic Acid (PA) PLD->PA DGK DGK PLC->DGK produces DAG for DGK->PA ROS Reactive Oxygen Species (ROS) PA->ROS partially required for Cell_Death Chlorosis & Cell Death ROS->Cell_Death

Proposed signaling pathway of this compound's light-dependent action.

Quantitative Data

While detailed quantitative comparisons of this compound's phytotoxicity in light versus dark conditions are not extensively available in a consolidated format, the following tables summarize relevant quantitative data from published studies.

Table 1: Phytotoxicity of this compound and Related Metabolites on Phaseolus vulgaris Leaf Discs [1]

CompoundConcentration (ppm)Lesion Frequency (%) (24h)Lesion Severity (24h)
This compound 150100+++
50100+++
10100++
180+
Botryendial 150100++
5090+
8,9-Epithis compound 150100+
5080+/-
  • Severity Scale: +++ (severe chlorosis and tissue collapse), ++ (chlorosis), + (slight chlorosis), +/- (very slight effect)

  • Note: These assays were conducted under illumination, highlighting the phytotoxic potential in the presence of light.

Table 2: Effect of Light Conditions and Carbon Source on this compound Production by B. cinerea [9]

Carbon SourceLight ConditionThis compound (µg/mg of extract)
Glucose (GLU)12-h light/dark cycle44.3
Czapek-Dox (CZA)12-h light/dark cycle33.6
Tomato Cell Walls (TCW)12-h light/dark cycleNot Detected (<0.2)
  • Note: This data indicates that both nutrient availability and light cycles can influence the production of this compound by the fungus.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate the light-dependent action of this compound.

Phytotoxicity Assay on Phaseolus vulgaris Leaves

This protocol is adapted from studies demonstrating the light-dependent phytotoxicity of this compound[1].

Objective: To assess the phytotoxic effects of this compound on plant leaves under controlled light and dark conditions.

Materials:

  • Phaseolus vulgaris (bean) plants, grown under controlled conditions.

  • Purified this compound.

  • Solvent for this compound (e.g., ethanol (B145695) or methanol).

  • Micropipettes.

  • Growth chambers with controlled light and temperature.

  • Aluminum foil.

  • Digital camera for documentation.

  • Ruler or calipers for lesion measurement.

Procedure:

  • Plant Preparation: Use healthy, fully expanded primary leaves of 2-3 week old bean plants.

  • Toxin Application: Prepare a stock solution of this compound in a suitable solvent and make serial dilutions to the desired concentrations (e.g., 1, 10, 50, 150 ppm). Apply a small droplet (e.g., 10 µL) of the this compound solution or solvent control to the adaxial surface of the leaves.

  • Light and Dark Treatments:

    • Light Condition: Place one set of treated plants in a growth chamber with a defined light source (e.g., white fluorescent lamps) at a specified intensity (e.g., 514 W/m²) and photoperiod (e.g., 12h light/12h dark).

    • Dark Condition: Cover the treated leaves of a second set of plants with aluminum foil to shield them from light, or place the entire plants in a dark growth chamber.

  • Observation and Data Collection:

    • Monitor the leaves for the appearance of symptoms such as chlorosis, necrosis, and tissue collapse at regular intervals (e.g., 1, 2, 4, 6, 24, 48 hours).

    • Document the lesions with digital photography.

    • Measure the diameter of the lesions using a ruler or calipers.

    • Score the severity of the symptoms based on a predefined scale.

  • Data Analysis: Compare the lesion size and severity between the light and dark treatments for each this compound concentration.

Phytotoxicity_Assay_Workflow Start Start Prepare_Plants Prepare Phaseolus vulgaris plants Start->Prepare_Plants Prepare_Toxin Prepare this compound solutions and controls Prepare_Plants->Prepare_Toxin Apply_Toxin Apply this compound to leaves Prepare_Toxin->Apply_Toxin Split_Groups Divide plants into Light and Dark groups Apply_Toxin->Split_Groups Light_Treatment Expose to controlled light Split_Groups->Light_Treatment Dark_Treatment Keep in darkness Split_Groups->Dark_Treatment Observe_Symptoms Monitor for chlorosis and necrosis Light_Treatment->Observe_Symptoms Dark_Treatment->Observe_Symptoms Measure_Lesions Measure lesion size and severity Observe_Symptoms->Measure_Lesions Analyze_Data Compare Light vs. Dark results Measure_Lesions->Analyze_Data End End Analyze_Data->End

Workflow for the this compound phytotoxicity assay.
In Vivo Detection of Reactive Oxygen Species (ROS)

This protocol is a general guide for detecting ROS in plant tissues treated with this compound, based on common methods[10][11].

Objective: To visualize the production of ROS in plant tissues in response to this compound treatment under light.

Materials:

  • Plant material (e.g., leaf discs from Arabidopsis thaliana or Nicotiana benthamiana).

  • This compound solution.

  • ROS-sensitive fluorescent probes:

    • 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) for general ROS.

    • Nitroblue tetrazolium (NBT) for superoxide (B77818) radicals.

    • 3,3'-Diaminobenzidine (DAB) for hydrogen peroxide.

  • Fluorescence microscope or a plate reader with fluorescence capabilities.

  • Controlled light source.

Procedure (using H₂DCFDA):

  • Sample Preparation: Prepare leaf discs from healthy plants and float them in a buffer solution (e.g., MES buffer).

  • Probe Loading: Incubate the leaf discs in a solution containing H₂DCFDA for a specified time in the dark to allow the probe to enter the cells.

  • Treatment: Replace the H₂DCFDA solution with a solution containing this compound or a solvent control.

  • Light Exposure: Expose the treated leaf discs to a controlled light source for a defined period. A parallel set of samples should be kept in the dark as a control.

  • Visualization:

    • Mount the leaf discs on a microscope slide.

    • Observe the fluorescence using a fluorescence microscope with appropriate filters for fluorescein. An increase in green fluorescence indicates ROS production.

    • Alternatively, measure the fluorescence intensity using a plate reader.

  • Data Analysis: Compare the fluorescence intensity between this compound-treated and control samples in both light and dark conditions.

ROS_Detection_Workflow Start Start Prepare_Samples Prepare plant leaf discs Start->Prepare_Samples Load_Probe Incubate with ROS-sensitive probe (e.g., H2DCFDA) Prepare_Samples->Load_Probe Apply_this compound Treat with this compound or control Load_Probe->Apply_this compound Expose_Light Expose to controlled light (or dark) Apply_this compound->Expose_Light Visualize_Fluorescence Visualize or quantify fluorescence Expose_Light->Visualize_Fluorescence Analyze_Results Compare ROS levels Visualize_Fluorescence->Analyze_Results End End Analyze_Results->End

Workflow for in vivo ROS detection.

Conclusion and Future Directions

The light-dependent action of this compound is a critical aspect of its phytotoxicity and a key factor in the virulence of Botrytis cinerea. The available evidence strongly points to a mechanism involving the generation of ROS, with the phosphatidic acid signaling pathway playing a crucial role in this process. However, significant questions remain.

Future research should focus on:

  • Directly characterizing the photochemical properties of this compound to determine if it functions as a photosensitizer. This would involve measuring its light absorption spectrum and its ability to generate singlet oxygen upon illumination.

  • Elucidating the full signaling cascade downstream of ROS production to identify the specific cellular targets and executioners of cell death.

  • Investigating the role of chloroplasts in more detail, including the potential for this compound to induce the accumulation of endogenous photosensitizers or to directly interfere with photosynthetic processes.

  • Developing more detailed quantitative studies to precisely measure the impact of light intensity and wavelength on this compound's phytotoxicity.

A comprehensive understanding of the light-dependent action mechanism of this compound will not only provide fundamental insights into plant-pathogen interactions but also open new avenues for the development of novel fungicides and crop protection strategies targeting this important virulence factor.

References

Botrydial-Induced Hypersensitive Response in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Botrydial is a sesquiterpenoid phytotoxin produced by the necrotrophic fungus Botrytis cinerea. This fungus is the causative agent of gray mold disease, which affects a wide range of plant species and leads to significant economic losses in agriculture. This compound plays a crucial role in the pathogenicity of B. cinerea by inducing a hypersensitive response (HR) in host plants. The HR is a form of programmed cell death (PCD) that plants use as a defense mechanism against biotrophic pathogens. However, necrotrophic pathogens like B. cinerea exploit the HR to kill host tissue and obtain nutrients for their growth. Understanding the mechanisms by which this compound induces the HR is critical for developing novel strategies to control gray mold disease. This technical guide provides an in-depth overview of the this compound-induced HR, including the underlying signaling pathways, quantitative data from key experiments, and detailed experimental protocols.

This compound-Induced Hypersensitive Response: Key Markers and Signaling Pathways

This compound application on plant tissues triggers a cascade of events characteristic of the hypersensitive response. These include the expression of HR-specific genes, the production of reactive oxygen species (ROS), the deposition of callose to reinforce the cell wall, and the accumulation of phenolic compounds.[1]

Signaling Pathways

The induction of the hypersensitive response by this compound is intricately linked to the plant's defense signaling network, primarily involving salicylic (B10762653) acid (SA) and jasmonic acid (JA).

  • Salicylic Acid (SA) Pathway: The SA pathway is a cornerstone of plant defense against biotrophic pathogens and is a key player in the this compound-induced HR. This compound treatment leads to the upregulation of the pathogenesis-related gene PR1, a marker for the SA signaling pathway.[1] Interestingly, plant mutants with impaired SA signaling show increased resistance to this compound, suggesting that the fungus hijacks this pathway to promote cell death.[1]

  • Jasmonic Acid (JA) Pathway: The JA pathway is typically associated with defense against necrotrophic pathogens and insects. This compound also induces the expression of PDF1.2, a marker gene for the JA pathway.[1] In contrast to the SA pathway, mutants defective in JA signaling are more sensitive to this compound, indicating that the JA pathway may play a role in limiting the extent of cell death induced by the toxin.[1]

The interplay between the SA and JA pathways is crucial in determining the outcome of the plant's response to this compound.

Signaling Pathway Diagram

Botrydial_Signaling cluster_responses Cellular Responses cluster_pathways Signaling Pathways This compound This compound PlantCell Plant Cell This compound->PlantCell triggers ROS Reactive Oxygen Species (ROS) Burst PlantCell->ROS Callose Callose Deposition PlantCell->Callose Phenolics Phenolic Compound Accumulation PlantCell->Phenolics HSR3 HSR3 Gene Expression PlantCell->HSR3 SA_pathway Salicylic Acid (SA) Pathway PlantCell->SA_pathway JA_pathway Jasmonic Acid (JA) Pathway PlantCell->JA_pathway HR Hypersensitive Response (HR) & Cell Death ROS->HR HSR3->HR SA_pathway->HR promotes PR1 PR1 Gene Expression SA_pathway->PR1 JA_pathway->HR antagonizes PDF1_2 PDF1.2 Gene Expression JA_pathway->PDF1_2

Caption: this compound-induced signaling cascade leading to the hypersensitive response in plants.

Quantitative Data

The following tables summarize quantitative data from studies on the effects of this compound on plants.

Table 1: Effect of this compound on Necrotic Area in Arabidopsis thaliana
Plant Genotype Necrotic Area (mm²)
Wild Type (Col-0)5.2 ± 0.6
sid2-1 (SA-deficient)2.1 ± 0.4
jar1-1 (JA-insensitive)8.9 ± 1.1
Data are presented as mean ± standard error. Data extracted and summarized from Rossi et al., 2011.
Table 2: Relative Gene Expression in Arabidopsis thaliana in Response to this compound Treatment
Gene Fold Change (vs. Control) Time Post-Treatment (hours)
HSR315.3 ± 2.13
PR125.6 ± 3.524
PDF1.28.2 ± 1.224
Data are presented as mean ± standard error. Data extracted and summarized from Rossi et al., 2011.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: this compound Treatment of Arabidopsis thaliana Leaves
  • Preparation of this compound Solution: Dissolve pure this compound in acetone/water (4:6, v/v) to a final concentration of 100 µM.

  • Plant Material: Use fully expanded leaves from 4- to 5-week-old Arabidopsis thaliana plants grown under controlled conditions (e.g., 16-h light/8-h dark photoperiod at 22°C).

  • Application: Detach leaves and place them on 0.8% water agar (B569324) plates. Apply two 5 µL droplets of the this compound solution to the adaxial surface of each leaf, on either side of the central vein.

  • Incubation: Incubate the plates in a growth chamber under the same conditions as plant growth for the desired time period (e.g., 3, 6, 12, 24, or 48 hours).

  • Assessment: Measure the necrotic area at different time points using image analysis software.

Protocol 2: Visualization of Reactive Oxygen Species (ROS)
  • Staining Solution: Prepare a 1 mg/mL solution of 3,3'-diaminobenzidine (B165653) (DAB) in water, pH 3.8.

  • Treatment: Treat leaves with this compound as described in Protocol 1.

  • Staining: At the desired time point, immerse the treated leaves in the DAB solution and vacuum-infiltrate for 5 minutes.

  • Incubation: Incubate the leaves in the dark for 8 hours at room temperature.

  • Destaining: Clear the leaves by boiling in ethanol (B145695) (96%) for 10 minutes.

  • Visualization: Observe the brown precipitate, indicating the presence of hydrogen peroxide, using a light microscope.

Protocol 3: Quantification of Callose Deposition
  • Treatment: Treat leaves with this compound as described in Protocol 1.

  • Fixing and Clearing: At the desired time point, fix the leaves in an ethanol:acetic acid solution (3:1, v/v) overnight. Subsequently, clear the leaves in 96% ethanol.

  • Staining: Stain the leaves with 0.01% (w/v) aniline (B41778) blue in 150 mM K₂HPO₄ (pH 9.5) for 30 minutes in the dark.

  • Visualization: Mount the leaves in 50% glycerol (B35011) and visualize callose deposits (bright yellow fluorescence) using a fluorescence microscope with a UV filter.

  • Quantification: Capture images and quantify the area of callose deposition using image analysis software.

Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • Treatment and Sample Collection: Treat leaves with this compound as described in Protocol 1. At the desired time points, excise leaf discs (1 cm diameter) containing the treated area and surrounding tissue, and immediately freeze in liquid nitrogen.

  • RNA Extraction: Extract total RNA from the frozen leaf tissue using a suitable RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using gene-specific primers for the target genes (HSR3, PR1, PDF1.2) and a reference gene (e.g., Actin). Use a SYBR Green-based detection method.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Assays start Start prep_plants Prepare Arabidopsis Plants start->prep_plants prep_this compound Prepare this compound Solution start->prep_this compound treatment This compound Treatment of Detached Leaves prep_plants->treatment prep_this compound->treatment incubation Incubation (Time Course) treatment->incubation cell_death Measure Necrotic Area (Image Analysis) incubation->cell_death ros ROS Detection (DAB Staining) incubation->ros callose Callose Staining (Aniline Blue) incubation->callose gene_expression Gene Expression (qRT-PCR) incubation->gene_expression data_analysis Data Analysis and Interpretation cell_death->data_analysis ros->data_analysis callose->data_analysis gene_expression->data_analysis end End data_analysis->end

References

Methodological & Application

Total Synthesis of Botrydial and its Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of Botrydial and its analogues, focusing on a palladium-catalyzed cyclization cascade strategy. The information is intended to guide researchers in the chemical synthesis of these biologically active sesquiterpenoids.

Introduction

This compound is a phytotoxic secondary metabolite produced by the fungus Botrytis cinerea, the causative agent of gray mold disease in over 200 plant species. Its complex chemical structure, a bicyclic, non-isoprenoid sesquiterpene, has made it a challenging target for total synthesis. The biological activity of this compound and its analogues has garnered interest in the fields of agrochemistry and drug development, necessitating efficient and reproducible synthetic routes. This document outlines a synthetic approach to this compound analogues, providing detailed experimental protocols and quantitative data to aid in their laboratory preparation.

Synthetic Strategy Overview

The detailed protocols are based on a synthetic route leading to this compound analogues such as botrydienal and ent-10-oxodehydrodihydrothis compound. The key features of this synthesis involve a palladium-catalyzed cyclization cascade. The general workflow for this synthetic approach is depicted below.

Synthetic_Workflow Start Starting Materials Intermediate1 Enolate Formation & Trapping Start->Intermediate1 a Intermediate2 Pd-Catalyzed Cyclization Intermediate1->Intermediate2 b Intermediate3 Protecting Group Manipulation Intermediate2->Intermediate3 c, d Intermediate4 Allylic Oxidation Intermediate3->Intermediate4 e Intermediate5 Dehydration Intermediate4->Intermediate5 f Intermediate6 Reduction & Deprotection Intermediate5->Intermediate6 g FinalProduct Target Analogues (e.g., Botrydienal) Intermediate6->FinalProduct h, i, j

Caption: Synthetic workflow for this compound analogues.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound analogues, including reaction steps, reagents, conditions, and yields.

StepReactionKey Reagents and ConditionsYield (%)
aEnolate Formation and Trapping1. LDA (3.0 equiv), THF, -78 to 0 °C, 1.5 h2. HMPA (3.0 equiv), Manders' reagent (3.3 equiv), THF, -78 °C, 1 h3. LDA (10 equiv), Tf₂O (10 equiv), -78 °C, 4 h79
bPd-Catalyzed CyclizationPd(OAc)₂ (10 mol%), t-BuMephos (15 mol%), n-Bu₄NOAc (3.0 equiv), EtOAc, 90 °C, 12 h67
cDesilylationK₂CO₃ (10 equiv), MeOH, 23 °C, 10 h84
dSilyl ProtectionTBSCl (1.5 equiv), imidazole (B134444) (1.6 equiv), DMF, 23 °C, 12 h92
eAllylic OxidationSeO₂ (4.0 equiv), 1,4-dioxane, 110 °C, 12 h49
fDehydrationBurgess reagent (3.0 equiv), toluene, 80 °C, 12 h96
gReduction and Deprotection1. DIBAL-H (3.0 equiv), CH₂Cl₂, 0 °C, 1 h2. TBAF (3.0 equiv), 3 h99
hOxidation(COCl)₂ (20 equiv), DMSO (10 equiv), Et₃N (30 equiv), CH₂Cl₂, -78 °C, 3 h45
iEpimerizationK₂CO₃ (1.05 equiv), MeOH, 23 °C, 10 h60
jAllylic OxidationSeO₂ (4 equiv), 1,4-dioxane, 110 °C, 12 h29 (62 based on recovered starting material)

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound analogues.

Step a: Enolate Formation and Trapping
  • Enolate Formation: To a solution of the starting ketone in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add a solution of lithium diisopropylamide (LDA) (3.0 equivalents) in THF.

  • Allow the reaction mixture to warm to 0 °C and stir for 1.5 hours.

  • Trapping with Manders' Reagent: Cool the mixture back to -78 °C and add hexamethylphosphoramide (B148902) (HMPA) (3.0 equivalents), followed by the slow addition of Manders' reagent (methyl cyanoformate) (3.3 equivalents). Stir the reaction at -78 °C for 1 hour.

  • Enol Triflate Formation: To the resulting mixture, add a solution of LDA (10 equivalents) in THF, followed by the addition of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) (10 equivalents). Stir the reaction at -78 °C for 4 hours.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired enol triflate.

Step b: Pd-Catalyzed Cyclization
  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, combine the enol triflate from the previous step, palladium(II) acetate (B1210297) (Pd(OAc)₂) (10 mol%), 2-(di-tert-butylphosphino)-2'-methylbiphenyl (t-BuMephos) (15 mol%), and tetrabutylammonium (B224687) acetate (n-Bu₄NOAc) (3.0 equivalents).

  • Reaction Execution: Add anhydrous ethyl acetate (EtOAc) as the solvent. Seal the tube and heat the reaction mixture to 90 °C. Stir for 12 hours.

  • Work-up and Purification: Cool the reaction to room temperature and filter through a pad of Celite, washing with EtOAc. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the cyclized product.

Step c: Desilylation
  • Reaction Setup: Dissolve the silylated compound in methanol (B129727) (MeOH).

  • Reaction Execution: Add potassium carbonate (K₂CO₃) (10 equivalents) to the solution. Stir the mixture at room temperature (23 °C) for 10 hours.

  • Work-up and Purification: Neutralize the reaction with a dilute aqueous solution of hydrochloric acid. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash chromatography.

Step d: Silyl Protection
  • Reaction Setup: Dissolve the alcohol in anhydrous dimethylformamide (DMF).

  • Reaction Execution: Add imidazole (1.6 equivalents) followed by tert-butyldimethylsilyl chloride (TBSCl) (1.5 equivalents). Stir the reaction at room temperature (23 °C) for 12 hours.

  • Work-up and Purification: Quench the reaction with water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography.

Step e & j: Allylic Oxidation with Selenium Dioxide
  • Reaction Setup: To a solution of the alkene in 1,4-dioxane, add selenium dioxide (SeO₂) (4.0 equivalents).

  • Reaction Execution: Heat the mixture to 110 °C and stir for 12 hours.

  • Work-up and Purification: Cool the reaction to room temperature and filter to remove selenium residues. Dilute the filtrate with water and extract with dichloromethane (B109758). Dry the combined organic layers over sodium sulfate and concentrate. Purify the resulting oil by column chromatography.

Step f: Dehydration
  • Reaction Setup: Dissolve the alcohol in toluene.

  • Reaction Execution: Add the Burgess reagent (3.0 equivalents) and heat the solution to 80 °C for 12 hours.

  • Work-up and Purification: Cool the reaction mixture and concentrate under reduced pressure. Purify the residue directly by column chromatography on silica gel.

Step g: Reduction and Deprotection
  • Reduction: To a solution of the ester in anhydrous dichloromethane (CH₂Cl₂) at 0 °C, add diisobutylaluminium hydride (DIBAL-H) (3.0 equivalents) dropwise. Stir for 1 hour at 0 °C.

  • Deprotection: Add a solution of tetrabutylammonium fluoride (B91410) (TBAF) (3.0 equivalents) in THF to the reaction mixture. Stir for 3 hours at room temperature.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by flash chromatography.

Step h: Swern Oxidation
  • Oxalyl Chloride Activation: In a flask containing anhydrous dichloromethane (CH₂Cl₂) at -78 °C, add oxalyl chloride ((COCl)₂) (20 equivalents) followed by dimethyl sulfoxide (B87167) (DMSO) (10 equivalents).

  • Alcohol Addition: Slowly add a solution of the primary alcohol in dichloromethane to the activated mixture.

  • Reaction Execution: After stirring for an appropriate time, add triethylamine (B128534) (Et₃N) (30 equivalents). Allow the reaction to warm to room temperature and stir for 3 hours.

  • Work-up and Purification: Quench with water and extract with dichloromethane. Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the crude aldehyde by column chromatography.

Step i: Epimerization
  • Reaction Setup: Dissolve the aldehyde in methanol (MeOH).

  • Reaction Execution: Add potassium carbonate (K₂CO₃) (1.05 equivalents) and stir at room temperature (23 °C) for 10 hours.

  • Work-up and Purification: Neutralize the reaction and extract the product. After standard work-up, purify by column chromatography to obtain the epimerized product.

Signaling Pathways and Experimental Logic

The biosynthesis of this compound in Botrytis cinerea involves a complex enzymatic cascade. While the protocols above describe a chemical synthesis, understanding the biosynthetic pathway can provide insights for the development of new synthetic strategies and analogues. The biosynthesis is initiated by the cyclization of farnesyl diphosphate (B83284) (FPP) and proceeds through a series of oxidative modifications.

Biosynthesis_Pathway FPP Farnesyl Diphosphate (FPP) Presilphiperfolanol Presilphiperfolan-8β-ol FPP->Presilphiperfolanol BcBOT2 (Sesquiterpene Cyclase) Hydroxylated_Intermediates Hydroxylated Intermediates Presilphiperfolanol->Hydroxylated_Intermediates P450 Monooxygenases (e.g., BcBOT4, BcBOT3) This compound This compound Hydroxylated_Intermediates->this compound Oxidative Cleavage

Caption: Simplified biosynthetic pathway of this compound.

Application Notes and Protocols for the Extraction and Purification of Botrydial from Botrytis cinerea Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and quantification of Botrydial, a phytotoxic sesquiterpenoid produced by the fungus Botrytis cinerea.

Introduction

This compound is a secondary metabolite secreted by the fungus Botrytis cinerea, the causal agent of gray mold disease in over 200 plant species.[1] As a significant virulence factor, this compound plays a crucial role in the plant-pathogen interaction by inducing chlorosis and cell collapse in the host plant.[1] The study of this compound is essential for understanding the pathogenesis of B. cinerea and for the development of novel fungicides. These protocols detail the necessary steps for obtaining pure this compound from fungal cultures for research and drug development purposes.

Fungal Strain and Culture for this compound Production

The production of this compound is highly dependent on the fungal strain and the culture conditions. Specific strains of B. cinerea, such as strain 2100 from the Spanish Type Culture Collection, are known producers of this compound.[2] Optimal culture conditions are critical for maximizing the yield of the target metabolite.

Culture Media

Several culture media can be used for the growth of B. cinerea and the production of this compound. The choice of media can significantly influence the yield.

  • Potato Dextrose Agar (B569324) (PDA): Often used for the initial cultivation and preparation of conidial stock suspensions.[2]

  • Malt Agar (MA) Medium: A common medium for both solid and liquid cultures of B. cinerea.[2][3]

  • Modified Czapeck-Dox Broth: A rich medium that has been shown to support good production of this compound.[2] The composition includes 5% glucose, 0.1% yeast extract, 0.2% NaNO₃, 0.5% MgSO₄·7H₂O, 0.01% FeSO₄·7H₂O, and 0.5% K₂HPO₄.[2]

  • Minimal Salt Medium (MSM): A defined medium that can be supplemented with different carbon sources to study their effect on this compound production.[2] A typical composition is 50 mM NH₄Cl, 7.3 mM KH₂PO₄, 4.2 mM MgSO₄, 6.7 mM KCl, and 0.07 mM FeSO₄, supplemented with a carbon source like 1% glucose.[2]

Culture Conditions
  • Temperature: B. cinerea is typically cultured at temperatures between 22°C and 25°C.[2][3]

  • Light: Cultures are often maintained with a 12-hour daylight cycle.[3]

  • Aeration: For liquid cultures, static incubation is common, though agitation may also be used.

  • Incubation Time: The optimal incubation time for this compound production is typically around 12 days for solid cultures and 5 days for liquid cultures.[2]

Extraction of this compound from Fungal Cultures

The following protocol describes the extraction of this compound from both liquid and solid fungal cultures. Ethyl acetate (B1210297) is a commonly used solvent for this purpose.[2][3]

Protocol for Extraction from Liquid Culture
  • After the desired incubation period (e.g., 5 days), separate the fungal mycelium from the liquid culture by filtration. The liquid phase contains the secreted this compound.[2]

  • Perform a liquid-liquid extraction on the filtered liquid phase using ethyl acetate. For every 250 mL of culture filtrate, use three portions of 125 mL of ethyl acetate (3 x 0.5 volume).[2]

  • Combine the organic (ethyl acetate) layers.

  • Dry the combined organic extract over anhydrous sodium sulfate (B86663) (Na₂SO₄) to remove any residual water.[2]

  • Concentrate the dried extract to dryness under reduced pressure to obtain the crude extract as a yellow/red oil.[2]

Protocol for Extraction from Solid Culture
  • Grow the fungus on a solid medium such as Malt Agar.[3]

  • After the incubation period, the solid agar medium containing the fungal mycelium and secreted metabolites is subjected to extraction.

  • Perform the extraction using an ultrasonic bath with ethyl acetate. Use three portions of ethyl acetate, each equivalent to half the volume of the solid medium (3 x 0.5 volume).[3]

  • Combine the ethyl acetate extracts.

  • Dry the combined extract over anhydrous Na₂SO₄.[3]

  • Concentrate the extract to dryness to yield the crude extract.[3]

Purification of this compound

The crude extract contains a mixture of metabolites. A multi-step purification process involving chromatographic techniques is necessary to isolate pure this compound.

Thin-Layer Chromatography (TLC) Analysis

Before proceeding to column chromatography, it is advisable to analyze the crude extract by TLC to visualize the presence of this compound and to determine a suitable solvent system for separation.

  • Dissolve a small amount of the crude extract in ethyl acetate.

  • Spot the dissolved extract onto a silica (B1680970) gel TLC plate.

  • Use a known standard of pure this compound for comparison if available.

  • Develop the TLC plate in a chamber with a solvent system of ethyl acetate/hexane (40:60).[2]

  • After development, air-dry the plate and visualize the spots by staining with a vanillin (B372448) solution followed by heating.[2]

Column Chromatography (CC) Purification

A two-step column chromatography approach is effective for the purification of this compound.

Step 1: Silica Gel Column Chromatography

  • Pack a glass column with silica gel.

  • Dissolve the crude extract in a minimal amount of the initial mobile phase.

  • Load the dissolved extract onto the column.

  • Elute the column with a gradient of increasing ethyl acetate in hexane.[2]

  • Collect fractions and monitor them by TLC to identify those containing this compound.

  • Combine the fractions containing pure this compound and concentrate them to dryness.

Step 2: Reversed-Phase C-18 Column Chromatography

For further purification, a reversed-phase column can be used.

  • Pack a column with reversed-phase C-18 silica (e.g., Merck LiChroprep RP-18, 40–63 µm).[2]

  • Load the partially purified extract from the silica gel column.

  • Elute the column sequentially with 100% methanol (B129727) and then 100% acetonitrile (B52724) to yield two fractions.[2] this compound is typically found in the acetonitrile fraction.

  • Analyze the fractions by UPLC-HRESIMS or NMR to confirm the presence and purity of this compound.[2]

Data Presentation: Quantitative Analysis

The yield of this compound can vary significantly depending on the culture conditions. The following tables summarize representative yields from the literature.

Table 1: Crude Extract and Fraction Yields from Different Culture Media [2]

Culture MediumCrude Extract Yield (mg)Acetonitrile Fraction Yield (mg)Methanol Fraction Yield (mg)
Modified Czapeck-Dox156.0109.831.7
MSM + Glucose (GLU)49.038.010.3
MSM + Tomato Cell Walls (TCW)25.019.04.2

Table 2: this compound Content in Acetonitrile Fractions [2]

Culture MediumThis compound Content (µg/mg of acetonitrile fraction)
MSM + Glucose (GLU)44.3
Modified Czapeck-Dox (CZA)33.6
MSM + Tomato Cell Walls (TCW)Not Detected (< 0.2)

Experimental Workflows and Pathways

Experimental Workflow for this compound Extraction and Purification

The following diagram illustrates the overall workflow from fungal culture to purified this compound.

Botrydial_Extraction_Workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Culture Botrytis cinerea Culture (Liquid or Solid Medium) Filtration Filtration / Harvest Culture->Filtration Extraction Solvent Extraction (Ethyl Acetate) Filtration->Extraction Drying Drying over Na2SO4 Extraction->Drying Concentration1 Concentration (Reduced Pressure) Drying->Concentration1 Crude_Extract Crude this compound Extract Concentration1->Crude_Extract TLC TLC Analysis (EtOAc/Hexane) Crude_Extract->TLC CC_Silica Silica Gel Column Chromatography Crude_Extract->CC_Silica CC_C18 Reversed-Phase C-18 Column Chromatography CC_Silica->CC_C18 Pure_this compound Pure this compound CC_C18->Pure_this compound Analysis Structural Elucidation (NMR, MS) Pure_this compound->Analysis Botrydial_Biosynthesis FPP Farnesyl Diphosphate (FPP) Presilphiperfolanol Presilphiperfolan-8β-ol FPP->Presilphiperfolanol BcBOT2 Intermediate2 Hydroxylated Intermediate Presilphiperfolanol->Intermediate2 BcBOT4 Intermediate3 Acetylated Intermediate Intermediate2->Intermediate3 BcBOT5 This compound This compound Intermediate3->this compound BcBOT1, BcBOT3 BcBOT2 BcBOT2 (Sesquiterpene Synthase) BcBOT4 BcBOT4 (P450 Monooxygenase) BcBOT5 BcBOT5 (Acetyl Transferase) BcBOT_oxidative BcBOT1, BcBOT3 (Oxidative Cleavage)

References

Application Note: Quantification of Botrydial in Plant Tissues using UPLC-HRESIMS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Botrydial is a phytotoxic sesquiterpenoid secondary metabolite produced by the necrotrophic fungus Botrytis cinerea, the causative agent of gray mold disease. This disease affects a wide range of plant species, leading to significant economic losses in agriculture. This compound plays a crucial role in the pathogenesis of B. cinerea, inducing chlorosis and cell collapse in host tissues.[1] Its ability to modulate plant defense signaling pathways makes it a molecule of interest for studying plant-pathogen interactions and for the development of novel disease control strategies. Accurate quantification of this compound in infected plant tissues is essential for understanding its role in disease progression and for evaluating the efficacy of potential inhibitors or resistant plant varieties. This application note provides a detailed protocol for the quantification of this compound in plant tissues using Ultra-Performance Liquid Chromatography coupled with High-Resolution Electrospray Ionization Mass Spectrometry (UPLC-HRESIMS).

Experimental Protocols

This section details the complete workflow for the quantification of this compound in plant tissues, from sample preparation to data analysis.

Sample Preparation and Extraction

This protocol is designed for the extraction of this compound from various plant tissues such as leaves, fruits, and stems.

Materials:

  • Infected plant tissue

  • Liquid nitrogen

  • Mortar and pestle or cryogenic grinder

  • Ethyl acetate (B1210297) (HPLC grade)

  • Anhydrous sodium sulfate (B86663)

  • Centrifuge tubes (50 mL)

  • Rotary evaporator

  • Acetonitrile (HPLC grade)

  • Water (LC-MS grade)

  • Syringe filters (0.22 µm, PTFE)

  • LC-MS vials

Procedure:

  • Sample Collection and Homogenization:

    • Excise infected plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Transfer a known weight of the powdered plant tissue (e.g., 1-5 g) to a 50 mL centrifuge tube.

    • Add ethyl acetate to the tube at a ratio of 10 mL per gram of tissue.

    • Vortex the mixture vigorously for 1 minute.

    • Sonicate the sample in an ultrasonic bath for 15 minutes.

    • Centrifuge the mixture at 4,000 x g for 10 minutes at 4°C.

    • Carefully decant the supernatant (ethyl acetate phase) into a clean flask.

    • Repeat the extraction process (steps 2.2-2.5) two more times with fresh ethyl acetate.

    • Pool the ethyl acetate extracts.

  • Drying and Reconstitution:

    • Dry the pooled extract over anhydrous sodium sulfate to remove any residual water.

    • Filter the dried extract to remove the sodium sulfate.

    • Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C.

    • Reconstitute the dried extract in a known volume (e.g., 1-2 mL) of acetonitrile/water (50:50, v/v).

  • Filtration:

    • Filter the reconstituted extract through a 0.22 µm PTFE syringe filter into an LC-MS vial for analysis.

UPLC-HRESIMS Analysis

Instrumentation:

  • UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive or similar) equipped with an electrospray ionization (ESI) source.

UPLC Conditions:

ParameterValue
Column Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

HRESIMS Conditions:

ParameterValue
Ionization Mode Positive ESI
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Mass Range m/z 100-1000
Resolution 70,000 FWHM
Data Acquisition Full scan MS and data-dependent MS/MS (dd-MS2)

Targeted Analysis:

  • For quantification, monitor the exact mass of the protonated this compound molecule ([M+H]⁺) with a narrow mass window (e.g., ± 5 ppm). The theoretical exact mass of this compound (C₁₇H₂₆O₅) is 310.1780 Da.

Calibration and Quantification
  • Prepare a series of standard solutions of purified this compound in acetonitrile/water (50:50, v/v) at concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Inject each standard solution into the UPLC-HRESIMS system and generate a calibration curve by plotting the peak area of the this compound [M+H]⁺ ion against the concentration.

  • Quantify the amount of this compound in the plant tissue extracts by comparing the peak areas of the analyte to the calibration curve.

  • The final concentration should be expressed as ng of this compound per gram of fresh weight (FW) of plant tissue.

Quantitative Data

The following table summarizes the reported concentrations of this compound in various plant tissues infected with Botrytis cinerea.

Plant SpeciesTissueDays Post-Inoculation (dpi)This compound Concentration (nmol/g FW)
Capsicum annuum (Sweet Pepper)Fruit4 - 60.44 - 260
Phaseolus vulgaris (Bean)Leaf4 - 60.44 - 260
Arabidopsis thalianaLeaf4 - 60.44 - 260

Data sourced from Deighton et al., 2001 as cited in multiple reviewed articles.

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing SampleCollection Infected Plant Tissue Collection (Flash-freeze in Liquid N2) Homogenization Cryogenic Grinding to Fine Powder SampleCollection->Homogenization Extraction Triple Extraction with Ethyl Acetate Homogenization->Extraction Drying Drying with Na2SO4 & Evaporation Extraction->Drying Reconstitution Reconstitution in Acetonitrile/Water Drying->Reconstitution Filtration 0.22 µm Syringe Filtration Reconstitution->Filtration UPLC UPLC Separation (C18 Column) Filtration->UPLC HRESIMS HRESIMS Detection (Positive ESI, Full Scan & dd-MS2) UPLC->HRESIMS Quantification Quantification using Calibration Curve HRESIMS->Quantification DataReporting Data Reporting (ng/g FW) Quantification->DataReporting

Caption: Workflow for this compound Quantification.

This compound-Induced Plant Defense Signaling

G cluster_plant Plant Cell This compound This compound SA_pathway Salicylic Acid (SA) Pathway This compound->SA_pathway JA_pathway Jasmonic Acid (JA) Pathway This compound->JA_pathway ROS Reactive Oxygen Species (ROS) Production This compound->ROS DefenseGenes Defense Gene Expression (e.g., PR proteins) SA_pathway->DefenseGenes JA_pathway->DefenseGenes CellDeath Hypersensitive Response (Cell Death) ROS->CellDeath DefenseGenes->CellDeath

Caption: this compound's impact on plant defense.

References

Application Notes and Protocols for the Detection of Botrytis cinerea and Botrydial in Grapes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Botrytis cinerea, a necrotrophic fungus, is the causative agent of gray mold rot in a wide variety of plant species, including wine grapes (Vitis vinifera).[1] The economic impact of Botrytis cinerea on the wine industry is substantial, leading to reduced yields and off-flavors in wine.[2] The fungus produces a phytotoxin, Botrydial, which is a key factor in its virulence, enabling the pathogen to kill host cells and thrive on the decaying tissue.[3] Early and accurate detection of both the fungus and its toxin is crucial for disease management and for ensuring the quality of grape products. These application notes provide detailed protocols for the detection of Botrytis cinerea and this compound using molecular, immunological, and chromatographic techniques.

Methods for the Detection of Botrytis cinerea

Several methods with varying levels of sensitivity and specificity are available for the detection and quantification of Botrytis cinerea in grapes. The choice of method often depends on the specific requirements of the analysis, such as the need for early detection, quantification, or high-throughput screening.

Molecular Detection: Quantitative Polymerase Chain Reaction (qPCR)

Quantitative PCR is a highly sensitive and specific method for the early detection and quantification of Botrytis cinerea DNA in grape samples, even before visible symptoms of infection appear.[4][5][6] This technique allows for the precise measurement of fungal biomass.[7]

Data Presentation: qPCR Performance

ParameterValueReference
Limit of Detection (LOD)100 spores[4]
Limit of Detection (LOD)6.3 pg DNA (~540 spores)
Target GeneIntergenic Spacer (IGS) region of rDNA
Efficiency97%

Experimental Protocol: qPCR for Botrytis cinerea Detection

  • Sample Preparation:

    • Collect grape berries randomly from the vineyard or from a batch.

    • Wash 200 berries with a solution of 0.9% (w/v) NaCl and 0.2% (v/v) Tween 80.[5]

    • Alternatively, crush 10 berries and use 0.5 g of the crushed material for DNA extraction.[6]

  • DNA Extraction:

    • Use a commercial plant DNA extraction kit according to the manufacturer's instructions for efficient and rapid DNA isolation.[8] A recommended kit is the RED Extract Plant PCR kit.[8]

    • Briefly, add 100 µL of extraction solution to the sample, vortex, and incubate at 95°C for 10 minutes.[8]

    • Add 100 µL of dilution solution and vortex.[8]

    • Centrifuge at 13,000 x g for 10 minutes and collect the supernatant containing the DNA.[8]

  • qPCR Assay:

    • Prepare a reaction mixture containing:

      • SYBR Green I master mix

      • Forward Primer (e.g., Bc3F: 5'-GCTGTAATTTCAATTAATCGCATTTC-3')[9]

      • Reverse Primer (e.g., Bc3R: 5'-GATTTCGCAATATTCGATGAAC-3')

      • Template DNA (from step 2)

      • Nuclease-free water

    • Use primers targeting the intergenic spacer (IGS) region of the nuclear ribosomal DNA for specificity.[10]

    • Perform the qPCR with the following cycling conditions:

      • Initial denaturation: 95°C for 3 minutes.[4]

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds.[4]

        • Annealing/Extension: 65°C for 30 seconds.[4]

      • Melting curve analysis: 95°C for 15 seconds, 50°C for 60 seconds, and 95°C for 1 second.[4]

  • Data Analysis:

    • Generate a standard curve using known concentrations of B. cinerea DNA to quantify the amount of fungal DNA in the samples.

    • The cycle threshold (Ct) values are inversely proportional to the amount of target DNA.

Logical Relationship: qPCR Workflow

qPCR_Workflow SampleCollection Grape Sample Collection DNA_Extraction DNA Extraction SampleCollection->DNA_Extraction qPCR_Assay qPCR Assay DNA_Extraction->qPCR_Assay Data_Analysis Data Analysis qPCR_Assay->Data_Analysis Quantification Quantification of B. cinerea Data_Analysis->Quantification

Caption: Workflow for the detection of Botrytis cinerea using qPCR.

Immunological Detection: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method that detects the presence of Botrytis cinerea antigens in grape juice using specific monoclonal antibodies.[11] This method is particularly useful for screening a large number of samples.

Data Presentation: ELISA Performance

ParameterValueReference
Minimum Detectable Infection0.02% - 0.5% (depending on antibody)[12]
AntibodyMonoclonal antibody BC-12.CA4[11]
Assay FormatPlate Trapped Antigen (PTA)-ELISA[11]

Experimental Protocol: PTA-ELISA for Botrytis cinerea Detection

  • Sample Preparation:

    • Homogenize grape samples to obtain juice.

    • Centrifuge the juice at low speed to remove particulate matter.[13]

    • Dilute the grape juice samples (e.g., to a 5% concentration) as this can improve the detection of the antigen.[11]

  • PTA-ELISA Procedure:

    • Coat the wells of a microtiter plate with the diluted grape juice sample and incubate overnight.[11]

    • Wash the plate to remove unbound material.

    • Add the Botrytis-specific primary monoclonal antibody (BC-12.CA4) and incubate.

    • Wash the plate.

    • Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Wash the plate.

    • Add the enzyme substrate to produce a colorimetric reaction.

    • Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.[11]

  • Data Analysis:

    • The absorbance is directly proportional to the amount of B. cinerea antigen present in the sample.

    • A standard curve can be generated using known concentrations of purified B. cinerea antigen to quantify the results.

Logical Relationship: ELISA Workflow

ELISA_Workflow SamplePrep Grape Juice Preparation Coating Plate Coating with Antigen SamplePrep->Coating Blocking Blocking Coating->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Substrate Addition & Detection SecondaryAb->Detection Analysis Data Analysis Detection->Analysis

Caption: Workflow for the detection of Botrytis cinerea antigens using ELISA.

Methods for the Detection of this compound

This compound is a phytotoxic sesquiterpenoid produced by Botrytis cinerea. Its detection can serve as a chemical marker for the presence and activity of the fungus. Chromatographic methods coupled with mass spectrometry are the most effective for the detection and quantification of this compound.

Chromatographic Detection: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the identification and quantification of this compound in complex matrices like grape extracts.[14][15]

Data Presentation: LC-MS/MS Parameters for this compound

ParameterValueReference
Precursor Ion ([M+H]⁺)m/z 311.1853[14]
Quantification Transitionm/z 311.1853 → 205.1586[14]
Confirmation Transitionm/z 311.1853 → 187.1481[14]

Experimental Protocol: LC-MS/MS for this compound Detection

  • Sample Preparation and Extraction:

    • Homogenize grape samples.

    • Extract the metabolites using an organic solvent mixture. A mixture of methanol, chloroform, and water is effective for extracting a broad range of metabolites.

    • The resulting extract can be further purified using Solid Phase Extraction (SPE) to remove interfering compounds.

  • LC-MS/MS Analysis:

    • Inject the purified extract into a UPLC-MS/MS system.

    • Chromatography: Use a reverse-phase C18 column for separation. A typical mobile phase would consist of a gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Set up a Multiple Reaction Monitoring (MRM) method using the precursor and product ions for this compound as listed in the table above.

  • Data Analysis:

    • Identify this compound based on its retention time and the presence of the specific mass transitions.

    • Quantify this compound by comparing the peak area to a standard curve prepared with a pure this compound standard.

Logical Relationship: LC-MS/MS Workflow

LCMS_Workflow SamplePrep Grape Sample Homogenization Extraction Solvent Extraction SamplePrep->Extraction Purification Solid Phase Extraction (SPE) Extraction->Purification LC_Separation LC Separation Purification->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Workflow for the detection of this compound using LC-MS/MS.

Botrytis cinerea Infection Signaling Pathway

The infection of grapes by Botrytis cinerea is a complex process involving the interplay between the pathogen's virulence factors and the plant's defense mechanisms. Understanding this signaling pathway can aid in the development of new control strategies.

The fungus responds to environmental cues to initiate spore germination and growth.[4] Upon contact with the grape surface, the fungus employs a combination of strategies to invade the host tissue. This includes the secretion of cell wall-degrading enzymes and the production of phytotoxins like this compound. The plant, in turn, activates defense responses, which can include the production of antimicrobial compounds and the activation of signaling pathways mediated by hormones such as jasmonic acid and ethylene.

Signaling Pathway: Botrytis cinerea Infection of Grapes

Infection_Pathway cluster_fungus Botrytis cinerea cluster_grape Grape Berry Spore Conidia/Mycelium Germination Germination & Appressoria Formation Spore->Germination Environmental Cues Penetration Host Penetration Germination->Penetration Enzymes Cell Wall Degrading Enzymes Penetration->Enzymes secretes This compound This compound Production Penetration->this compound produces Cuticle Cuticle/Epidermis Penetration->Cuticle Interaction Enzymes->Cuticle degrades CellDeath Programmed Cell Death This compound->CellDeath induces Necrotrophy Necrotrophic Growth PAMPs PAMP Recognition Cuticle->PAMPs detects fungal components Defense Defense Signaling (JA/ET pathways) PAMPs->Defense Metabolites Antimicrobial Metabolites Defense->Metabolites produces Metabolites->Penetration inhibits CellDeath->Necrotrophy enables

References

Application Notes and Protocols for In Vitro Assays of Botrydial Phytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Botrydial is a phytotoxic sesquiterpenoid secondary metabolite produced by the necrotrophic fungus Botrytis cinerea, the causal agent of gray mold disease.[1] It plays a significant role in the pathogenesis of the fungus by inducing chlorosis, cell collapse, and necrotic lesions on a wide range of host plants.[1][2] Understanding the phytotoxic mechanisms of this compound is crucial for developing resistant plant varieties and novel fungicides. These application notes provide detailed protocols for four common in vitro assays to quantify the phytotoxicity of this compound: Leaf Disc Necrosis Assay, Cellular Viability Assay in Suspension Cultures, Reactive Oxygen Species (ROS) Burst Assay, and Callose Deposition Assay.

Leaf Disc Necrosis Assay

This assay provides a simple and effective method to visually and quantitatively assess the direct necrotic effect of this compound on plant leaf tissue.

Application Note:

The leaf disc necrosis assay is a robust method for determining the dose-dependent and time-course effects of this compound. It relies on incubating leaf discs in a solution containing this compound and subsequently measuring the area of necrotic tissue that develops. This assay is adaptable to various plant species, such as bean (Phaseolus vulgaris) or Arabidopsis thaliana.[2][3] The development of necrosis is a direct indicator of this compound-induced cell death. Quantification of the necrotic area can be performed using image analysis software, providing reproducible quantitative data.

Data Presentation:

Table 1: Representative Dose-Response of this compound-Induced Necrosis on Phaseolus vulgaris Leaf Discs.

This compound Concentration (ppm)Incubation Time (hours)Average Necrotic Area (%)
0 (Control)720
107225
507260
1007285
1507295

Note: Data are hypothetical and for illustrative purposes, based on described effects in the literature.

Experimental Protocol:
  • Plant Material: Use healthy, fully expanded leaves from 4-5 week-old Phaseolus vulgaris or Arabidopsis thaliana plants.

  • Leaf Disc Preparation:

    • Excise leaf discs of a uniform diameter (e.g., 10-15 mm) using a cork borer, avoiding the midrib.

    • Float the leaf discs, abaxial side down, on sterile deionized water in a petri dish overnight in the dark to minimize wound-induced responses.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

    • Prepare a series of dilutions of this compound in a sterile incubation buffer (e.g., Murashige and Skoog medium or sterile water) to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 150 ppm). Ensure the final solvent concentration is consistent across all treatments and is non-toxic to the leaf tissue (typically ≤ 0.1%).

    • Transfer the leaf discs to a 24-well microtiter plate, with one disc per well, containing 1 mL of the respective this compound solution.

  • Incubation:

    • Seal the plate with a breathable film or lid and incubate under controlled conditions (e.g., 22°C with a 16h light/8h dark photoperiod).

  • Quantification of Necrosis:

    • At specified time points (e.g., 24, 48, 72 hours), photograph each leaf disc using a high-resolution scanner or camera with consistent lighting.

    • Analyze the images using software such as ImageJ or Fiji.

    • Measure the total area of the leaf disc and the area of the necrotic (brown/bleached) tissue.

    • Calculate the percentage of necrotic area: (Necrotic Area / Total Leaf Disc Area) * 100.

Workflow Diagram:

G Leaf Disc Necrosis Assay Workflow A Excise leaf discs (10-15 mm) B Float on water overnight A->B C Transfer to 24-well plate with this compound solutions B->C D Incubate (e.g., 72h, 16h light/8h dark) C->D E Image leaf discs D->E F Quantify necrotic area using ImageJ E->F G Calculate % Necrosis F->G G Cell Viability Assay Workflow A Aliquot cell suspension culture B Add this compound dilutions A->B C Incubate on shaker (e.g., 24h) B->C D Stain with Fluorescein Diacetate (FDA) C->D E Incubate for 5-10 min D->E F Count viable (fluorescent) and total cells E->F G Calculate % Viability F->G G ROS Burst Assay Workflow A Prepare leaf discs in a 96-well plate B Incubate overnight in water A->B C Equilibrate discs in fresh water B->C D Prepare this compound + Luminol/HRP solution C->D E Inject solution and measure luminescence D->E F Record data over 40-60 min E->F G Plot RLU vs. Time F->G G This compound-Induced Signaling Pathway This compound This compound PlantCell Plant Cell Membrane This compound->PlantCell interacts with ROS ROS Burst PlantCell->ROS triggers Callose Callose Deposition PlantCell->Callose induces SA Salicylic Acid (SA) Pathway ROS->SA activates JA Jasmonic Acid (JA) Pathway ROS->JA modulates HR Hypersensitive Response (Cell Death) SA->HR contributes to JA->HR modulates Callose->HR part of

References

Application Notes and Protocols for Gene Knockout Studies of the Botrydial Biosynthesis Cluster in Botrytis cinerea

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Botrytis cinerea, the causative agent of gray mold disease, produces a variety of secondary metabolites, including the phytotoxic sesquiterpenoid, botrydial. The biosynthesis of this compound is orchestrated by a cluster of genes, the BcBOT cluster. Understanding the function of each gene within this cluster is crucial for developing strategies to control this pathogen and for potentially harnessing these biosynthetic pathways for novel drug development. Gene knockout studies are a cornerstone of functional genomics, providing a direct method to elucidate the role of individual genes. This document provides detailed protocols and data from gene knockout studies of the this compound biosynthesis cluster in B. cinerea, offering a valuable resource for researchers in fungal genetics, secondary metabolism, and phytopathology.

The this compound biosynthetic gene cluster in B. cinerea strain B05.10 consists of five core genes, BcBOT1 through BcBOT5, and a key transcriptional regulator, BcBot6.[1] Functional characterization through targeted gene disruption has been instrumental in assigning roles to these genes. Knockout of the sesquiterpene cyclase gene, BcBOT2 (Bcstc1), completely abolishes this compound production, confirming its role in the initial cyclization of farnesyl diphosphate (B83284).[2] Subsequent modifications of the presilphiperfolan-8β-ol skeleton are catalyzed by cytochrome P450 monooxygenases encoded by BcBOT1, BcBOT3, and BcBOT4.[3] Gene inactivation of BcBOT3 and BcBOT4 led to the accumulation of key biosynthetic intermediates, allowing for a more complete elucidation of the this compound pathway.[3] The regulation of the entire cluster is primarily controlled by the Zn(II)2Cys6 transcription factor, BcBot6.[1]

These application notes provide detailed methodologies for gene knockout in B. cinerea using homologous recombination, protocols for the analysis of the resulting metabolic profiles, and a summary of the quantitative findings from these studies.

Data Presentation

Table 1: Genes of the this compound Biosynthesis Cluster and their Function Determined by Gene Knockout
GeneEncoded ProteinFunction in this compound BiosynthesisPhenotype of Knockout Mutant
BcBOT1 Cytochrome P450 monooxygenaseCatalyzes a late-step oxidation in the pathway.Abolished this compound production; accumulation of probotryanes. The effect on virulence is strain-dependent.
BcBOT2 Sesquiterpene cyclase (presilphiperfolan-8β-ol synthase)Catalyzes the cyclization of farnesyl diphosphate to presilphiperfolan-8β-ol, the first committed step in the pathway.[2]Complete abolishment of this compound biosynthesis.[2] Overproduction of the polyketide botcinic acid has been observed in a strain-dependent manner.[2]
BcBOT3 Cytochrome P450 monooxygenaseCatalyzes the regio- and stereospecific hydroxylation at C-10 of the presilphiperfolan-8β-ol skeleton.[3]Accumulation of presilphiperfolan-8β-ol and other early intermediates.[3]
BcBOT4 Cytochrome P450 monooxygenaseCatalyzes the regio- and stereospecific hydroxylation at C-4 of the presilphiperfolan-8β-ol skeleton.[3]Accumulation of a C-10 hydroxylated intermediate and significant overproduction of various polyketides, including new botrylactones and cinbotolides.[3]
BcBOT5 AcetyltransferasePutatively catalyzes the acetylation of a late-stage intermediate in the pathway.Specific knockout phenotype regarding this compound intermediates is not detailed in the provided search results.
BcBot6 Zn(II)2Cys6 transcription factorMajor positive regulator of the BcBOT gene cluster expression.[1]Abolished this compound production. The mutant is not impaired in development, pathogenicity, or response to abiotic stresses in the B05.10 strain.[1]
Table 2: Metabolites Accumulated in BcBOT Gene Knockout Mutants
Knockout MutantAccumulated Major Intermediate(s)Other Observed Metabolic Changes
Δbcbot1 Probotryanes-
Δbcbot2 None (pathway blocked at the first step)Strain-dependent overproduction of botcinic acid.[2]
Δbcbot3 Presilphiperfolan-8β-ol-
Δbcbot4 10β-hydroxypresilphiperfolan-8β-olOverproduction of botcinins, botrylactones, cinbotolide A, and novel botrylactones and cinbotolides (B and C).[3]
Δbcbot6 None (entire cluster expression is downregulated)-

Experimental Protocols

Protocol 1: Gene Knockout in Botrytis cinerea by Homologous Recombination

This protocol describes the generation of gene knockout mutants in B. cinerea using a replacement cassette containing a resistance marker, introduced into fungal protoplasts.

1. Construction of the Gene Replacement Cassette: a. Primer Design: Design primers to amplify approximately 1 kb fragments of the 5' and 3' flanking regions of the target BcBOT gene. b. Amplification of Flanking Regions: Use high-fidelity DNA polymerase to amplify the 5' and 3' flanking regions from B. cinerea B05.10 genomic DNA. c. Amplification of Resistance Marker: Amplify a resistance cassette, for example, the hygromycin B phosphotransferase gene (hph) or nourseothricin acetyltransferase gene (nat1), from a suitable plasmid vector. d. Fusion PCR: Assemble the gene replacement cassette by fusion PCR. In the first round, fuse the 5' flank to the resistance marker and the 3' flank to the resistance marker in separate reactions. In the second round, use the products from the first round as templates and the outermost primers for the 5' and 3' flanks to amplify the full-length replacement cassette (5' flank - resistance marker - 3' flank). e. Purification: Purify the final PCR product using a PCR purification kit.

2. Protoplast Preparation: a. Grow B. cinerea in a suitable liquid medium (e.g., potato dextrose broth) for 2-3 days at 22°C with shaking. b. Harvest the mycelium by filtration and wash with an osmotic stabilizer (e.g., 0.6 M KCl). c. Resuspend the mycelium in an enzymatic solution containing lytic enzymes (e.g., Glucanex) in the osmotic stabilizer. d. Incubate at 30°C with gentle shaking for 2-4 hours, monitoring protoplast release microscopically. e. Separate protoplasts from mycelial debris by filtering through sterile glass wool. f. Pellet the protoplasts by centrifugation, wash twice with the osmotic stabilizer, and resuspend in a transformation buffer (e.g., STC buffer: 1.2 M sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl2).

3. Protoplast Transformation: a. To 100 µL of protoplast suspension (10^7 to 10^8 protoplasts/mL), add 5-10 µg of the purified gene replacement cassette DNA. b. Add 25 µL of PEG solution (e.g., 40% PEG 4000 in STC buffer) and mix gently. c. Incubate on ice for 20-30 minutes. d. Add 1 mL of PEG solution and incubate at room temperature for 15-20 minutes. e. Add 10 mL of regeneration medium (e.g., complete medium with 1.2 M sorbitol) and mix. f. Plate the transformation mixture onto regeneration agar (B569324) plates containing the appropriate antibiotic for selection (e.g., hygromycin B or nourseothricin). g. Incubate at 22°C for 3-7 days until transformants appear.

4. Screening of Transformants: a. Isolate individual transformants onto fresh selective agar plates. b. To obtain homokaryotic transformants, perform single-spore isolation for several generations on selective media. c. Genomic DNA Extraction: Extract genomic DNA from putative transformants. d. PCR Verification: Perform PCR using primers flanking the target gene and primers internal to the resistance marker to confirm homologous recombination and the absence of the wild-type gene. e. Southern Blot (Optional): For further confirmation, perform a Southern blot analysis to verify the single integration of the replacement cassette at the target locus.

Protocol 2: Metabolite Extraction and Analysis

This protocol outlines the extraction of secondary metabolites from B. cinerea cultures and their analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Fungal Culture and Extraction: a. Inoculate wild-type and knockout strains of B. cinerea into a suitable liquid production medium. b. Incubate the cultures under conditions known to induce this compound production (e.g., stationary culture in the dark at 22°C for 2-3 weeks). c. Separate the mycelium from the culture broth by filtration. d. Extract the culture filtrate three times with an equal volume of a suitable organic solvent (e.g., ethyl acetate). e. Combine the organic phases and dry over anhydrous sodium sulfate. f. Evaporate the solvent under reduced pressure to obtain the crude extract.

2. GC-MS Analysis: a. Resuspend the crude extract in a known volume of a suitable solvent (e.g., methanol (B129727) or ethyl acetate). b. (Optional) For quantitative analysis, add a known amount of an internal standard. c. Analyze a 1 µL aliquot of the sample by GC-MS. d. GC Conditions (Example):

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
  • Injector Temperature: 250°C.
  • Oven Program: Start at 100°C for 2 min, ramp to 280°C at 10°C/min, and hold for 10 min.
  • Carrier Gas: Helium at a constant flow rate. e. MS Conditions (Example):
  • Ionization Mode: Electron Impact (EI) at 70 eV.
  • Mass Range: m/z 40-550. f. Data Analysis: Identify metabolites by comparing their mass spectra and retention times with those of authentic standards or by fragmentation pattern analysis and comparison to spectral libraries (e.g., NIST).

Visualizations

This compound Biosynthesis Pathway and Gene Knockout Effects

Botrydial_Biosynthesis cluster_ko Gene Knockouts FPP Farnesyl Diphosphate PSP Presilphiperfolan-8β-ol FPP->PSP BcBOT2 (Sesquiterpene Cyclase) INT1 C-10 Hydroxylated Intermediate PSP->INT1 BcBOT3 (P450) INT2 C-4, C-10 Dihydroxylated Intermediate INT1->INT2 BcBOT4 (P450) Probotryanes Probotryanes INT2->Probotryanes ... This compound This compound Probotryanes->this compound BcBOT1 (P450) BcBOT5 (Acetyltransferase) KO2 ΔBcBOT2 KO2->FPP Blocks production KO3 ΔBcBOT3 KO3->PSP Accumulates KO4 ΔBcBOT4 KO4->INT1 Accumulates KO1 ΔBcBOT1 KO1->Probotryanes Accumulates

Caption: The this compound biosynthetic pathway with points of interruption by gene knockouts.

Experimental Workflow for Gene Knockout and Analysis

Gene_Knockout_Workflow cluster_construct 1. Knockout Construct Generation cluster_transform 2. Fungal Transformation cluster_analysis 3. Mutant Analysis pcr_flanks PCR Amplify 5' and 3' Flanks fusion_pcr Fusion PCR pcr_flanks->fusion_pcr pcr_marker PCR Amplify Resistance Marker pcr_marker->fusion_pcr protoplast Protoplast Preparation fusion_pcr->protoplast transform PEG-mediated Transformation protoplast->transform selection Selection on Antibiotic Media transform->selection screening PCR Screening of Transformants selection->screening culture Culturing of Verified Knockout Mutants screening->culture metabolite Metabolite Extraction & GC-MS Analysis culture->metabolite phenotype Phenotypic Assays culture->phenotype

Caption: Workflow for generating and analyzing gene knockout mutants in Botrytis cinerea.

Regulatory Network of the this compound Biosynthesis Cluster

Regulatory_Network cluster_genes This compound Biosynthesis Genes BcBOT1 BcBOT1 This compound This compound BcBOT1->this compound BcBOT2 BcBOT2 BcBOT2->this compound BcBOT3 BcBOT3 BcBOT3->this compound BcBOT4 BcBOT4 BcBOT4->this compound BcBOT5 BcBOT5 BcBOT5->this compound BcBot6 BcBot6 (Zn(II)2Cys6 TF) BcBot6->BcBOT1 + BcBot6->BcBOT2 + BcBot6->BcBOT3 + BcBot6->BcBOT4 + BcBot6->BcBOT5 +

Caption: Positive regulation of the BcBOT gene cluster by the transcription factor BcBot6.

References

Unraveling Fungal Virulence: A Guide to Using Botrydial Mutants

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Botrydial, a phytotoxic sesquiterpenoid secondary metabolite produced by the necrotrophic fungus Botrytis cinerea, plays a significant role in the pathogen's ability to cause gray mold disease in over 200 plant species.[1] Understanding the biosynthesis of this compound and its precise role in fungal virulence is crucial for developing novel antifungal strategies. This document provides detailed application notes and experimental protocols for utilizing this compound-deficient mutants of B. cinerea to dissect the mechanisms of fungal pathogenesis.

Application Notes

The study of this compound mutants offers a powerful approach to elucidate the contribution of this phytotoxin to fungal virulence. By comparing wild-type strains with mutants unable to produce this compound, researchers can investigate its role in various stages of the infection process, from initial penetration to lesion development and host tissue collapse.[2][3]

Key applications for using this compound mutants include:

  • Virulence Factor Assessment: Quantifying the reduction in disease symptoms caused by this compound-deficient mutants on various host plants.

  • Host Response Analysis: Investigating how the absence of this compound affects the host plant's defense mechanisms, including the activation of signaling pathways mediated by salicylic (B10762653) acid (SA) and jasmonic acid (JA).[4]

  • Redundancy of Virulence Factors: Studying the interplay between this compound and other phytotoxins, such as botcinic acid, by creating double knockout mutants.[5]

  • Drug Target Identification: The enzymes in the this compound biosynthetic pathway represent potential targets for the development of novel fungicides.

Quantitative Data Summary

The following tables summarize key quantitative data from studies involving this compound mutants, providing a clear comparison between wild-type and mutant strains.

Table 1: Phytotoxin Production in Botrytis cinerea Wild-Type and bcbot2Δ Mutant

StrainThis compound Production (mg/L)Botcinic Acid Production (mg/L)Botcinin A Production (mg/L)
Wild-Type (B05-10)Present (not quantified)0< 0.2
bcbot2Δ MutantAbolished573

Data synthesized from Pinedo et al., 2008.[6]

Table 2: Virulence of Botrytis cinerea Wild-Type and Mutant Strains on Bean and Tomato Leaves

StrainLesion Diameter on Bean Leaves (cm) at 4 dpiLesion Diameter on Tomato Leaves (cm) at 4 dpi
Wild-Type (B05.10)2.5 ± 0.51.8 ± 0.4
bcbot2Δ (this compound deficient)2.3 ± 0.41.7 ± 0.3
bcpks6Δ (Botcinic acid deficient)2.4 ± 0.51.9 ± 0.4
bcpks6Δbcbot2Δ (Double mutant)0.8 ± 0.20.7 ± 0.2

Data represents approximate values based on graphical representation in Dalmais et al., 2011.[5]

Experimental Protocols

Detailed methodologies for key experiments involving this compound mutants are provided below.

Protocol 1: Generation of this compound Biosynthesis Gene Knockout Mutants in B. cinerea

This protocol describes the generation of a bcbot2Δ mutant using homologous recombination, a technique widely applicable to other genes in the this compound biosynthesis cluster.

1. Plasmid Construction for Gene Replacement: a. Amplify approximately 1 kb fragments of the 5' and 3' flanking regions of the target gene (BcBOT2) from B. cinerea genomic DNA using high-fidelity DNA polymerase. b. Clone the 5' and 3' flanking regions on either side of a hygromycin B resistance cassette in a suitable plasmid vector. c. Verify the final construct by restriction digestion and sequencing.

2. Agrobacterium tumefaciens-mediated Transformation (ATMT): a. Introduce the gene replacement plasmid into a suitable A. tumefaciens strain (e.g., AGL1) by electroporation. b. Grow the transformed A. tumefaciens in a suitable medium (e.g., LB) with appropriate antibiotics to an OD600 of 0.5-0.8. c. Harvest and resuspend the A. tumefaciens cells in an induction medium to a final OD600 of 0.15. d. Spread 100 µL of the induced A. tumefaciens culture onto a cellophane membrane placed on an induction medium plate. e. Overlay the bacterial lawn with 100 µL of a B. cinerea conidial suspension (10^6 conidia/mL). f. Co-cultivate for 48-72 hours at 22°C.

3. Selection of Transformants: a. Transfer the cellophane membrane to a selective medium (e.g., PDA) containing hygromycin B (e.g., 70 µg/mL) and a bacteriostatic agent (e.g., cefotaxime, 200 µg/mL). b. Incubate at 22°C until resistant colonies appear. c. Isolate individual resistant colonies and transfer them to fresh selective medium for purification.

4. Screening and Verification of Mutants: a. Perform PCR on genomic DNA from putative mutants using primers that anneal outside the integrated cassette and within the resistance marker to confirm homologous recombination. b. Further verify the gene deletion by Southern blot analysis. c. Confirm the absence of this compound production in the mutant strain by analytical techniques such as HPLC or GC-MS.

Protocol 2: Fungal Virulence Assay on Detached Leaves

This protocol details the assessment of fungal virulence by measuring lesion development on host plant leaves.

1. Plant Material: a. Use healthy, fully expanded leaves from a susceptible host plant (e.g., French bean (Phaseolus vulgaris) or tomato (Solanum lycopersicum)). b. Detach the leaves and place them in a humid chamber (e.g., a Petri dish with moist filter paper).

2. Inoculation: a. Prepare mycelial plugs (e.g., 5 mm diameter) from the edge of actively growing cultures of wild-type and mutant B. cinerea strains on a suitable medium (e.g., PDA). b. Place a single mycelial plug, mycelium-side down, onto the center of each detached leaf.

3. Incubation and Disease Assessment: a. Incubate the inoculated leaves at a suitable temperature (e.g., 22°C) with a photoperiod (e.g., 12h light/12h dark). b. Measure the diameter of the developing necrotic lesions at regular intervals (e.g., 24, 48, 72, and 96 hours post-inoculation). c. Document the progression of symptoms through photography.

4. Data Analysis: a. Calculate the average lesion diameter for each fungal strain at each time point. b. Statistically compare the virulence of the mutant strains to the wild-type strain using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 3: Analysis of Host Defense Gene Expression

This protocol outlines the use of quantitative reverse transcription PCR (qRT-PCR) to analyze the expression of plant defense-related genes in response to fungal infection.

1. Experimental Setup: a. Inoculate host plant leaves with wild-type and this compound mutant strains as described in Protocol 2. b. As a control, inoculate a set of leaves with sterile agar (B569324) plugs.

2. RNA Extraction: a. Harvest leaf tissue from the inoculation site and surrounding area at different time points post-inoculation (e.g., 0, 12, 24, 48 hours). b. Immediately freeze the tissue in liquid nitrogen and store at -80°C. c. Extract total RNA from the plant tissue using a suitable RNA extraction kit or protocol.

3. cDNA Synthesis: a. Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. b. Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

4. qRT-PCR: a. Design or obtain validated primers for target plant defense genes (e.g., PR1 for the SA pathway, PDF1.2 for the JA pathway) and a reference gene (e.g., actin or ubiquitin) for normalization. b. Perform qRT-PCR using a suitable qPCR instrument and SYBR Green or probe-based detection chemistry. c. The reaction mixture should include cDNA template, forward and reverse primers, and a qPCR master mix. d. Use a thermal cycling program appropriate for the chosen reagents and primers.

5. Data Analysis: a. Calculate the relative expression levels of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene. b. Compare the gene expression profiles in plants infected with the wild-type strain to those infected with the this compound mutant to determine the impact of this compound on the host immune response.

Visualizations

The following diagrams illustrate key pathways and workflows related to the study of this compound and its mutants.

Botrydial_Biosynthesis_Pathway FPP Farnesyl Diphosphate (FPP) PSP Presilphiperfolan-8β-ol FPP->PSP BcBOT2 (Sesquiterpene synthase) Intermediate1 Acetylated Intermediate PSP->Intermediate1 BcBOT5 (Acetyl transferase) Intermediate2 Hydroxylated Intermediates Intermediate1->Intermediate2 BcBOT1, BcBOT3, BcBOT4 (P450 monooxygenases) This compound This compound Intermediate2->this compound Oxidative cleavage Experimental_Workflow cluster_mutant_generation Mutant Generation cluster_phenotypic_analysis Phenotypic Analysis cluster_molecular_analysis Molecular Analysis Plasmid Construct Gene Replacement Plasmid Transformation Agrobacterium-mediated Transformation Plasmid->Transformation Selection Select Transformants on Hygromycin Transformation->Selection Verification Verify Mutant by PCR & Southern Blot Selection->Verification Virulence Virulence Assay (Detached Leaves) Verification->Virulence Metabolomics Metabolomic Analysis (LC-MS/GC-MS) Verification->Metabolomics Microscopy Microscopy of Infection Structures Virulence->Microscopy RNA_Extraction RNA Extraction from Infected Tissue Virulence->RNA_Extraction qRT_PCR qRT-PCR of Host Defense Genes RNA_Extraction->qRT_PCR Signaling_Pathways cluster_fungus Botrytis cinerea cluster_plant Host Plant Cell Calcineurin Calcineurin Pathway BotGenes BcBOT Gene Cluster (BcBOT1-5) Calcineurin->BotGenes This compound This compound Production BotGenes->this compound SA_Pathway Salicylic Acid (SA) Signaling Pathway This compound->SA_Pathway modulates JA_Pathway Jasmonic Acid (JA) Signaling Pathway This compound->JA_Pathway modulates HR Hypersensitive Response (HR) This compound->HR induces SA_Pathway->JA_Pathway antagonism Defense Defense Gene Expression (e.g., PR1) SA_Pathway->Defense JA_Pathway->Defense HR->SA_Pathway

References

Application of Botrydial in Plant Pathology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Botrydial is a phytotoxic sesquiterpenoid secondary metabolite produced by the necrotrophic fungus Botrytis cinerea, the causal agent of gray mold disease. This disease affects a wide range of plant species, causing significant economic losses in agriculture and horticulture. This compound plays a crucial role in the pathogenicity of B. cinerea by inducing chlorosis, cell collapse, and necrosis in host tissues, thereby facilitating fungal colonization.[1][2] Understanding the molecular mechanisms of this compound's action is paramount for developing novel disease control strategies. These application notes provide an overview of this compound's use in plant pathology research, including its effects on plant physiology and defense signaling, along with detailed protocols for key experiments.

Mechanism of Action and Effects on Plants

This compound acts as a virulence factor by inducing a hypersensitive response (HR) in host plants.[3][4][5] This programmed cell death, while a typical defense mechanism against biotrophic pathogens, is exploited by necrotrophs like B. cinerea to obtain nutrients from dead host tissue. The application of this compound elicits several key plant defense responses:

  • Reactive Oxygen Species (ROS) Production: One of the earliest responses to this compound is a rapid and transient oxidative burst, leading to the accumulation of ROS.[5]

  • Callose Deposition: As a reinforcement of the cell wall, callose deposition is induced at the site of this compound application.[3][5]

  • Induction of Defense-Related Genes: this compound treatment leads to the upregulation of pathogenesis-related (PR) genes, such as PR1 and PDF1.2, which are markers for the salicylic (B10762653) acid (SA) and jasmonic acid (JA) signaling pathways, respectively.[3][4][5]

  • Phytotoxicity: this compound causes visible symptoms of phytotoxicity, including chlorosis and necrotic lesions, leading to cell death.[1][2]

Quantitative Phytotoxicity Data

The phytotoxic effects of this compound are dose-dependent. The following tables summarize the available quantitative data on the effects of this compound on different plant species.

Table 1: Effect of this compound Concentration on Lesion Formation in Phaseolus vulgaris (French Bean)

This compound Concentration (ppm)Frequency of Lesions (%)Severity of Lesions (Description)Time to Appearance (hours)
150100Severe chlorosis and necrosis1-2
100100Severe chlorosis and necrosis1-2
50100Chlorosis and necrosis2-3
1080Chlorosis120
170Chlorosis120

Data adapted from Colmenares et al., 2002.

Experimental Protocols

Protocol 1: Phytotoxicity Assay on Plant Leaves

This protocol describes a method to assess the phytotoxic effects of this compound by observing lesion formation on detached leaves.

Materials:

  • This compound stock solution (e.g., in ethanol (B145695) or DMSO)

  • Detached leaves from the plant species of interest (e.g., Phaseolus vulgaris, Arabidopsis thaliana, Solanum lycopersicum)

  • Sterile water

  • Micropipettes

  • Petri dishes lined with moist filter paper

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare serial dilutions of this compound from the stock solution to achieve the desired final concentrations (e.g., 1, 10, 50, 100, 150 ppm). A solvent control (containing the same concentration of the solvent used to dissolve this compound) should be included.

  • Place detached leaves on the moist filter paper in the Petri dishes.

  • Apply a small droplet (e.g., 10 µL) of each this compound dilution and the solvent control onto the adaxial surface of the leaves.

  • Incubate the Petri dishes in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod at 22-25°C).

  • Observe the leaves at regular intervals (e.g., 24, 48, 72, 96, and 120 hours) for the appearance and development of symptoms such as chlorosis and necrosis.

  • Measure the diameter of the lesions at each time point.

  • Record the frequency and severity of the lesions for each concentration.

Protocol 2: Quantification of Reactive Oxygen Species (ROS) Burst

This protocol details a luminol-based chemiluminescence assay to measure the production of ROS in plant leaf discs upon treatment with this compound.

Materials:

  • Leaf discs from the plant of interest

  • Luminol (B1675438) stock solution

  • Horseradish peroxidase (HRP) stock solution

  • This compound solution at the desired concentration

  • 96-well white microplate

  • Microplate luminometer

Procedure:

  • Excise leaf discs (e.g., 4 mm diameter) from healthy, mature leaves and float them on sterile water overnight in a 96-well plate to minimize wounding effects.

  • On the day of the experiment, replace the water with a solution containing luminol and HRP.

  • Allow the leaf discs to equilibrate for at least one hour.

  • Prepare the this compound treatment solution at the desired concentration.

  • Use a microplate luminometer to measure the baseline luminescence for a few minutes.

  • Add the this compound solution to the wells containing the leaf discs.

  • Immediately start measuring the chemiluminescence signal at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.

  • The data is typically plotted as relative light units (RLU) over time.

Protocol 3: Staining and Quantification of Callose Deposition

This protocol describes the use of aniline (B41778) blue staining to visualize and quantify callose deposition in plant leaves treated with this compound.

Materials:

  • Plant leaves treated with this compound or a control solution

  • Ethanol:acetic acid solution (3:1, v/v) for clearing

  • Aniline blue solution (0.01% in 150 mM K2HPO4)

  • Glycerol (50%)

  • Fluorescence microscope with a DAPI or UV filter set

Procedure:

  • Harvest leaves at the desired time point after this compound treatment.

  • Clear the leaves by incubating them in the ethanol:acetic acid solution until the chlorophyll (B73375) is removed.

  • Wash the cleared leaves with 150 mM K2HPO4 buffer.

  • Stain the leaves with the aniline blue solution for at least 2 hours in the dark.

  • Mount the stained leaves on a microscope slide with a drop of 50% glycerol.

  • Observe the samples under a fluorescence microscope. Callose deposits will fluoresce bright yellow-green.

  • Capture images of multiple fields of view for each treatment.

  • Quantify the callose deposits by counting the number of fluorescent spots or by measuring the fluorescent area using image analysis software (e.g., ImageJ).

Protocol 4: Cell Viability Assay

This protocol uses a dual staining method with fluorescein (B123965) diacetate (FDA) and propidium (B1200493) iodide (PI) to differentiate between viable and non-viable plant cells after this compound treatment.

Materials:

  • Plant cell suspension culture or protoplasts

  • This compound solution

  • Fluorescein diacetate (FDA) stock solution

  • Propidium iodide (PI) stock solution

  • Microscope slides and coverslips

  • Fluorescence microscope with appropriate filter sets for green (FDA) and red (PI) fluorescence

Procedure:

  • Treat the plant cells or protoplasts with different concentrations of this compound for a defined period.

  • Prepare a fresh staining solution containing both FDA and PI at their final working concentrations.

  • Add the staining solution to the cell suspension and incubate for 5-10 minutes at room temperature in the dark.

  • Place a drop of the stained cell suspension on a microscope slide and cover with a coverslip.

  • Observe the cells under a fluorescence microscope.

    • Viable cells will show green fluorescence due to the enzymatic conversion of FDA to fluorescein.

    • Non-viable cells will show red fluorescence as PI can only enter cells with compromised membranes and intercalate with DNA.

  • Count the number of green and red fluorescent cells in several fields of view to determine the percentage of viable cells.

Protocol 5: Gene Expression Analysis by qRT-PCR

This protocol outlines the steps to quantify the expression of defense-related genes in response to this compound treatment using quantitative reverse transcription PCR (qRT-PCR).

Materials:

  • Plant tissue treated with this compound or a control solution

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers for target genes (e.g., PR1, PDF1.2) and a reference gene (e.g., Actin or Ubiquitin)

  • qPCR instrument

Procedure:

  • Harvest plant tissue at different time points after this compound treatment and immediately freeze in liquid nitrogen.

  • Extract total RNA from the frozen tissue using a suitable RNA extraction kit.

  • Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.

  • Set up the qPCR reactions by mixing the cDNA template, gene-specific primers, and qPCR master mix.

  • Perform the qPCR reaction in a real-time PCR instrument.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the reference gene.

Visualizations

Botrydial_Signaling_Pathway This compound This compound PlantCell Plant Cell Membrane This compound->PlantCell interacts with ROS_Burst ROS Burst PlantCell->ROS_Burst triggers SA_Pathway Salicylic Acid (SA) Pathway PlantCell->SA_Pathway activates JA_Pathway Jasmonic Acid (JA) Pathway PlantCell->JA_Pathway activates Callose Callose Deposition PlantCell->Callose induces HR Hypersensitive Response (HR) & Cell Death ROS_Burst->HR PR1 PR1 Gene Expression SA_Pathway->PR1 SA_Pathway->HR PDF1_2 PDF1.2 Gene Expression JA_Pathway->PDF1_2 JA_Pathway->HR

Caption: this compound-induced signaling pathway in plants.

Experimental_Workflow_Phytotoxicity start Start prep_leaves Prepare Detached Leaves start->prep_leaves prep_this compound Prepare this compound Dilutions start->prep_this compound apply_treatment Apply this compound to Leaves prep_leaves->apply_treatment prep_this compound->apply_treatment incubate Incubate in Growth Chamber apply_treatment->incubate observe Observe and Measure Lesions incubate->observe analyze Analyze Data observe->analyze end End analyze->end

Caption: Workflow for this compound phytotoxicity assay.

Experimental_Workflow_ROS_Assay start Start prep_discs Prepare Leaf Discs & Incubate Overnight start->prep_discs add_reagents Add Luminol and HRP prep_discs->add_reagents measure_baseline Measure Baseline Luminescence add_reagents->measure_baseline add_this compound Add this compound measure_baseline->add_this compound measure_ros Measure Chemiluminescence add_this compound->measure_ros analyze Analyze ROS Burst Data measure_ros->analyze end End analyze->end

Caption: Workflow for ROS burst measurement.

Logical_Relationship_Defense_Response Botrydial_Stimulus This compound Treatment Early_Response Early Responses (within minutes to hours) Botrydial_Stimulus->Early_Response Late_Response Late Responses (hours to days) Early_Response->Late_Response ROS_Burst ROS Burst Early_Response->ROS_Burst Signaling_Activation SA/JA Pathway Activation Early_Response->Signaling_Activation Gene_Expression Defense Gene Upregulation Late_Response->Gene_Expression Callose Callose Deposition Late_Response->Callose Cell_Death Cell Death / Necrosis Late_Response->Cell_Death

Caption: Chronology of plant defense responses to this compound.

References

Botrydial Stability Testing: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Botrydial is a sesquiterpenoid secondary metabolite produced by the phytopathogenic fungus Botrytis cinerea.[1] It is known for its phytotoxic properties, inducing chlorosis and cell collapse in a wide range of plant species.[1] As research into the potential pharmaceutical applications of fungal metabolites expands, understanding the chemical stability of compounds like this compound is paramount for the development of viable drug candidates. These application notes provide detailed protocols for assessing the stability of this compound in various solvents under forced degradation conditions, mimicking potential stress factors encountered during manufacturing, storage, and handling. The provided methodologies are designed for researchers, scientists, and drug development professionals to establish a comprehensive stability profile of this compound.

Data Presentation: Stability of this compound Under Forced Degradation

The following tables summarize the expected quantitative data from the stability testing protocols outlined in this document. These tables are templates for researchers to populate with their experimental findings.

Table 1: Hydrolytic Stability of this compound

ConditionSolvent SystemTime (hours)Initial Concentration (µg/mL)Final Concentration (µg/mL)% DegradationDegradants Detected (if any)
Acidic 0.1 M HCl in Acetonitrile (B52724)/Water (1:1)00
24
48
72
Neutral Purified Water00
24
48
72
Basic 0.1 M NaOH in Acetonitrile/Water (1:1)00
2
4
8

Table 2: Oxidative, Thermal, and Photolytic Stability of this compound

Stress ConditionSolventTimeInitial Concentration (µg/mL)Final Concentration (µg/mL)% DegradationDegradants Detected (if any)
Oxidative 3% H₂O₂ in Methanol0 hours0
24 hours
48 hours
Thermal (Solution) Ethanol0 hours0
48 hours at 60°C
72 hours at 60°C
Thermal (Solid) N/A (Solid State)0 days0
7 days at 80°C
Photolytic (Solution) Acetonitrile0 hours0
24 hours
Photolytic (Solid) N/A (Solid State)0 hours0
7 days

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on this compound. The goal of these studies is to achieve 5-20% degradation to identify the primary degradation products.

Preparation of this compound Stock Solution
  • Accurately weigh 10 mg of purified this compound.

  • Dissolve the this compound in 10 mL of a suitable organic solvent in which it is freely soluble (e.g., acetonitrile or methanol) to obtain a stock solution of 1 mg/mL.

  • Store the stock solution at -20°C, protected from light.

Hydrolytic Stability Testing

a. Acidic Conditions:

  • To 1 mL of the this compound stock solution, add 9 mL of 0.1 M hydrochloric acid (HCl).

  • Incubate the solution at 40°C.

  • Withdraw aliquots at 0, 24, 48, and 72 hours.

  • Immediately neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide (B78521) (NaOH).

  • Dilute the samples with the mobile phase to a suitable concentration for analysis.

b. Neutral Conditions:

  • To 1 mL of the this compound stock solution, add 9 mL of purified water.

  • Follow steps 2-5 as described for acidic conditions, omitting the neutralization step.

c. Basic Conditions:

  • To 1 mL of the this compound stock solution, add 9 mL of 0.1 M sodium hydroxide (NaOH).

  • Maintain the solution at room temperature.

  • Withdraw aliquots at 0, 2, 4, and 8 hours.

  • Immediately neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid (HCl).

  • Dilute the samples with the mobile phase to a suitable concentration for analysis.

Oxidative Stability Testing
  • To 1 mL of the this compound stock solution, add 9 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature, protected from light.

  • Withdraw aliquots at 0, 24, and 48 hours.

  • Dilute the samples with the mobile phase for immediate analysis.

Thermal Stability Testing

a. In Solution:

  • Prepare a solution of this compound in a selected solvent (e.g., ethanol) at a concentration of 100 µg/mL.

  • Incubate the solution in a temperature-controlled oven at 60°C.

  • Withdraw aliquots at 0, 48, and 72 hours.

  • Cool the samples to room temperature and dilute with the mobile phase for analysis.

b. Solid State:

  • Place a known amount of solid this compound in a clear glass vial.

  • Store the vial in an oven at 80°C for 7 days.

  • After the specified time, dissolve the solid in a known volume of solvent and analyze.

Photostability Testing

a. In Solution:

  • Prepare a solution of this compound in a photostable solvent (e.g., acetonitrile) at a concentration of 100 µg/mL.

  • Expose the solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A control sample should be kept in the dark at the same temperature.

  • Analyze the samples after 24 hours.

b. Solid State:

  • Spread a thin layer of solid this compound on a glass dish.

  • Expose the solid to the same light conditions as described for the solution.

  • A control sample should be kept in the dark.

  • After 7 days, dissolve a known amount of the exposed and control samples in a suitable solvent for analysis.

Analytical Methodology

The stability of this compound and the formation of degradation products should be monitored using a validated stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is recommended. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool, particularly for identifying volatile degradation products.

a. HPLC-UV/MS Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (to be determined by UV scan of this compound) or MS detection for mass identification.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

b. GC-MS Method:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Inlet Temperature: 250°C.

  • Oven Program: Start at a suitable temperature (e.g., 100°C), hold for 1 minute, then ramp to a final temperature (e.g., 280°C) at a rate of 10-15°C/min.

  • Carrier Gas: Helium.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-500 amu.

Visualizations

Experimental Workflow for this compound Stability Testing

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_output Data Output stock This compound Stock (1 mg/mL) hydrolysis Hydrolysis (Acid, Neutral, Base) stock->hydrolysis Stress Application oxidation Oxidation (3% H2O2) stock->oxidation Stress Application thermal Thermal Stress (Solution & Solid) stock->thermal Stress Application photo Photolytic Stress (Solution & Solid) stock->photo Stress Application hplc HPLC-UV/MS Analysis hydrolysis->hplc gcms GC-MS Analysis hydrolysis->gcms oxidation->hplc oxidation->gcms thermal->hplc thermal->gcms photo->hplc photo->gcms data Quantitative Data (% Degradation) hplc->data degradants Degradant Identification gcms->degradants profile Stability Profile data->profile degradants->profile

Caption: Workflow for this compound stability assessment.

Potential Signaling Pathways Affected by Fungal Metabolites in Mammalian Cells

While the specific signaling pathways affected by this compound in mammalian cells are not yet fully elucidated, other fungal toxins are known to induce cellular responses through pathways such as apoptosis, MAPK, and NF-κB signaling. The following diagram illustrates a generalized model of these potential interactions, which can serve as a conceptual framework for investigating the mechanism of action of this compound in a drug development context.

G cluster_stimulus External Stimulus cluster_receptor Cellular Receptors cluster_pathways Signaling Cascades cluster_response Cellular Response This compound Fungal Metabolite (e.g., this compound) receptors Cell Surface Receptors / Intracellular Targets This compound->receptors mapk MAPK Pathway (ERK, JNK, p38) receptors->mapk nfkb NF-κB Pathway receptors->nfkb apoptosis Apoptosis Pathway (Intrinsic/Extrinsic) receptors->apoptosis inflammation Inflammation mapk->inflammation proliferation Cell Proliferation / Survival mapk->proliferation cell_death Apoptosis / Cell Death mapk->cell_death nfkb->inflammation apoptosis->cell_death

Caption: Potential signaling pathways in mammalian cells.

References

Application Notes and Protocols for the NMR and Mass Spectrometry Analysis of Botrydial

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques used for the characterization of Botrydial, a phytotoxic sesquiterpenoid produced by the fungus Botrytis cinerea. The following sections detail the methodologies for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis, present key quantitative data, and illustrate the analytical workflow.

Introduction

This compound is a secondary metabolite of significant interest due to its phytotoxic properties and its role in the plant-pathogen interactions of Botrytis cinerea, the causative agent of gray mold disease.[1] Accurate and detailed structural elucidation and quantification of this compound are crucial for research in phytopathology, natural product chemistry, and the development of potential antifungal agents. This document outlines the standard protocols for the analysis of this compound using NMR and high-resolution mass spectrometry (HRMS).

Mass Spectrometry Analysis

High-resolution mass spectrometry coupled with liquid chromatography (LC-HRMS) is a powerful technique for the sensitive and specific detection and quantification of this compound.

Data Presentation: Mass Spectrometry Data for this compound
ParameterValueReference
Molecular Formula C₁₇H₂₆O₅[2]
Monoisotopic Mass 310.1780 g/mol [2]
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion [M+H]⁺ m/z 311.1853
Quantification Transition m/z 311.1853 → 205.1586
Confirmation Transition m/z 311.1853 → 187.1481
Experimental Protocol: LC-HRMS/MS Analysis of this compound

This protocol is adapted from established methods for the analysis of fungal metabolites.

a) Sample Preparation (from Fungal Culture)

  • Extraction: Lyophilize and grind the fungal mycelium. Extract the powdered mycelium with a solvent mixture of ethyl acetate (B1210297) and methanol (B129727) (e.g., 80:20 v/v) at room temperature with shaking for 24 hours.

  • Filtration and Concentration: Filter the extract to remove solid debris. Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Solid-Phase Extraction (SPE) Cleanup (Optional): For complex matrices, a cleanup step using a C18 SPE cartridge can be employed to remove interfering compounds.

  • Final Preparation: Re-dissolve the dried extract in a suitable solvent for LC-MS analysis, such as methanol or acetonitrile/water, and filter through a 0.22 µm syringe filter into an LC vial.

b) Instrumentation and Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient elution using:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program: A typical gradient would start at a low percentage of Solvent B, increasing to a high percentage over 15-20 minutes to elute this compound and other metabolites.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Data Acquisition: Full scan mode to detect all ions and targeted MS/MS (or Parallel Reaction Monitoring - PRM) for fragmentation of the precursor ion of this compound (m/z 311.1853).

  • Collision Energy: Optimize the collision energy to obtain the characteristic fragment ions (e.g., 20-40 eV).

NMR Spectroscopic Analysis

NMR spectroscopy is indispensable for the unambiguous structural elucidation of this compound. A combination of 1D and 2D NMR experiments is required to assign all proton and carbon signals.

Data Presentation: ¹³C NMR Data for this compound

The following table summarizes the ¹³C NMR chemical shifts for this compound, recorded in CDCl₃ at 100 MHz.[3]

Carbon AtomChemical Shift (δ) ppm
166.9 (d)
234.5 (t)
341.9 (s)
481.1 (d)
554.9 (d)
649.9 (d)
760.9 (s)
8204.8 (d)
957.5 (d)
1038.9 (d)
1129.9 (q)
1221.9 (q)
1316.5 (q)
1420.5 (q)
15201.5 (d)
16 (OAc)170.5 (s)
17 (OAc)21.1 (q)

Multiplicity is indicated in parentheses (s = singlet, d = doublet, t = triplet, q = quartet).

Experimental Protocol: NMR Analysis of this compound

This protocol outlines the general steps for acquiring a comprehensive NMR dataset for structure elucidation.

a) Sample Preparation

  • Purification: this compound must be purified to a high degree (>95%) prior to NMR analysis. This is typically achieved through a combination of chromatographic techniques such as column chromatography over silica (B1680970) gel followed by preparative HPLC.

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

b) NMR Experiments and Parameters

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR:

    • Provides information on the number of different types of protons and their splitting patterns.

    • A standard single-pulse experiment is used.

  • ¹³C NMR:

    • Provides information on the number of different types of carbon atoms.

    • A proton-decoupled experiment is typically performed to simplify the spectrum.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer):

    • Used to differentiate between CH, CH₂, and CH₃ groups (CH and CH₃ will be positive, CH₂ will be negative).

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings, revealing which protons are adjacent to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in establishing the stereochemistry of the molecule.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general workflow for the analysis of this compound and a conceptual representation of its phytotoxic action.

Botrydial_Analysis_Workflow Figure 1: Analytical Workflow for this compound cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_proc Data Processing and Elucidation Culture Fungal Culture (Botrytis cinerea) Extraction Solvent Extraction Culture->Extraction Purification Chromatographic Purification Extraction->Purification LC_MS LC-HRMS/MS Purification->LC_MS NMR NMR Spectroscopy Purification->NMR MS_Data Mass Spectra Analysis (m/z, Fragmentation) LC_MS->MS_Data NMR_Data NMR Spectra Analysis (1D and 2D) NMR->NMR_Data Structure Structure Elucidation MS_Data->Structure NMR_Data->Structure Final_Report Final_Report Structure->Final_Report Final Report

Caption: Analytical Workflow for this compound.

Botrydial_Phytotoxicity_Pathway Figure 2: Conceptual Phytotoxicity Pathway of this compound This compound This compound Plant_Cell Plant Cell Membrane This compound->Plant_Cell Interacts with ROS Reactive Oxygen Species (ROS) Generation Plant_Cell->ROS Induces Membrane_Damage Membrane Damage & Lipid Peroxidation ROS->Membrane_Damage Cell_Collapse Cell Collapse & Necrosis Membrane_Damage->Cell_Collapse Chlorosis Chlorosis Cell_Collapse->Chlorosis

Caption: Conceptual Phytotoxicity Pathway.

References

Application Notes and Protocols for Modulating Botrydial Production in Botrytis cinerea Using Plant-Based Elicitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Botrydial is a phytotoxic sesquiterpenoid secondary metabolite produced by the necrotrophic fungus Botrytis cinerea. As a key virulence factor, it plays a crucial role in the development of gray mold disease on over 200 plant species by inducing chlorosis and cell collapse in host tissues.[1] Understanding the regulation of its biosynthesis is critical for developing novel disease control strategies and for potentially harnessing its cytotoxic properties in drug development. This document provides detailed protocols and data on how plant-based compounds modulate the production of this compound, with a focus on the underlying signaling pathways.

Data Presentation: Modulation of this compound Production

While many elicitors are known to induce secondary metabolite production, studies on Botrytis cinerea have shown that the nature of the plant-derived carbon source is a key determinant of this compound yield. Complex plant-based materials can inhibit toxin synthesis, whereas simple sugars readily available during the necrotrophic phase of infection tend to support its production.

Table 1: Effect of Carbon Source on this compound Production

Elicitor/Carbon SourceCulture MediumThis compound Concentration (µg/mg of acetonitrile (B52724) fraction)Effect on this compound ProductionReference
Glucose (1%)Minimal Salt Medium (MSM)44.3Baseline Production[2]
Modified Czapeck-Dox5% Glucose, 0.1% Yeast Extract, Salts33.6Baseline Production[2]
Tomato Cell Walls (TCW) (1%)Minimal Salt Medium (MSM)< 0.2 (Below detection limit)Inhibition[2]

Data is derived from semi-quantitative analysis of culture extracts.

Experimental Protocols

Protocol 1: Culturing Botrytis cinerea for this compound Production

This protocol describes the standard method for growing B. cinerea in liquid culture to achieve baseline production of this compound.

Materials:

  • Botrytis cinerea strain (e.g., strain 2100 from the Spanish Type Culture Collection)

  • Potato Dextrose Agar (PDA) plates

  • Modified Czapeck-Dox broth (5% glucose, 0.1% yeast extract, 0.2% NaNO₃, 0.5% MgSO₄·7H₂O, 0.01% FeSO₄·7H₂O, 0.5% K₂HPO₄)

  • Sterile 0.9% (w/v) NaCl solution

  • Sterile 15% (v/v) glycerol (B35011) solution

  • Sterile flasks for liquid culture

  • Incubator shaker

Procedure:

  • Spore Suspension Preparation: Culture B. cinerea on PDA plates for 12 days at 22°C.

  • Gently scrape the surface with a sterile loop and suspend the conidia in sterile 0.9% NaCl solution.

  • Filter the suspension through a 30-µm nylon filter to remove mycelial fragments.

  • Centrifuge the spore suspension at 5000×g for 5 minutes, discard the supernatant, and resuspend the conidial pellet in a 15% glycerol solution to a final concentration of 1 × 10⁷ conidia/mL. Store at -80°C for long-term use.[2]

  • Liquid Culture Inoculation: Inoculate 250 mL of modified Czapeck-Dox broth in a 500 mL flask with the conidial stock suspension.

  • Incubation: Incubate the flask on a rotary shaker at 22°C for 5-7 days.

Protocol 2: Elicitation with Tomato Cell Walls (TCW) to Inhibit this compound Production

This protocol uses a plant-based elicitor to study the inhibition of this compound synthesis.

Materials:

  • All materials from Protocol 1

  • Minimal Salt Medium (MSM)

  • Tomato Cell Walls (TCW): Prepared from deproteinized tomato fruits.[2]

Procedure:

  • Prepare a 1% (w/v) suspension of TCW in MSM.

  • Inoculate the MSM + TCW medium with a B. cinerea conidial suspension as described in Protocol 1.

  • Culture under the same incubation conditions (22°C, 5-7 days).

  • Use a culture grown in MSM + 1% Glucose as a positive control for this compound production.

  • Proceed with extraction and analysis as described in Protocol 3. This experiment demonstrates the repression of the this compound biosynthesis gene, BcBOT2, and the subsequent inhibition of toxin production when TCW is the sole carbon source.[2]

Protocol 3: Extraction and Analysis of this compound

This protocol details the extraction of this compound from the liquid culture filtrate for subsequent analysis.

Materials:

  • Culture filtrate from Protocol 1 or 2

  • Ethyl acetate (B1210297)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Analytical equipment: Thin-Layer Chromatography (TLC) plates, Nuclear Magnetic Resonance (NMR) spectrometer, and/or Mass Spectrometer (UPLC-HRESIMS).

Procedure:

  • Extraction: After incubation, filter the culture to separate the mycelium from the liquid broth.

  • Extract the filtrate three times with an equal volume of ethyl acetate.

  • Pool the organic extracts and dry them over anhydrous Na₂SO₄.[2]

  • Concentrate the extract to dryness using a rotary evaporator.

  • Purification (Optional): The crude extract can be further purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane.[2]

  • Analysis:

    • TLC: Perform an initial screen using TLC plates stained with vanillin (B372448) to visualize this compound and its derivatives. Use a purified this compound standard for comparison.

    • NMR & MS: For structural confirmation and quantification, analyze the fractions using ¹H-NMR and UPLC-HRESIMS.[2]

Signaling Pathways and Visualizations

Fungal Signaling Pathway for this compound Biosynthesis

In Botrytis cinerea, the biosynthesis of this compound is controlled by a cluster of five co-regulated genes (BcBOT1-5). The expression of this gene cluster is regulated by a Ca²⁺/Calcineurin-dependent signaling pathway. Perception of host-derived signals, potentially by G-protein coupled receptors (GPCRs), is thought to initiate this cascade, leading to the activation of the transcription factor BcCRZ1, which in turn upregulates the BcBOT genes.

Fungal_Signaling_Pathway cluster_extracellular Extracellular Space cluster_fungal_cell Botrytis cinerea Cell Plant_Elicitor Plant-Derived Signal (e.g., Triterpenoids) GPCR G-Protein Coupled Receptor (GPCR) Plant_Elicitor->GPCR Perception G_Protein Heterotrimeric G-Protein (Bcg1) GPCR->G_Protein Activates PLC Phospholipase C (BcPLC1) G_Protein->PLC Activates Ca_Influx Ca²⁺ Influx PLC->Ca_Influx Induces Calcineurin Calcineurin (BcCnA) Ca_Influx->Calcineurin Activates CRZ1 Transcription Factor (BcCRZ1) Calcineurin->CRZ1 Dephosphorylates (Activates) BcBOT_Cluster BcBOT Gene Cluster (BcBOT1-5) CRZ1->BcBOT_Cluster Upregulates Transcription Botrydial_Synth This compound Biosynthesis BcBOT_Cluster->Botrydial_Synth This compound This compound (Phytotoxin) Botrydial_Synth->this compound

Caption: Fungal signaling cascade for this compound production.

Plant Defense Signaling in Response to Elicitors

Plants recognize pathogen- or damage-associated molecular patterns (PAMPs/DAMPs), such as oligogalacturonides (OGs) released from the plant cell wall during fungal attack. This recognition triggers a defense response that is often independent of the classical salicylic (B10762653) acid (SA), jasmonic acid (JA), and ethylene (B1197577) (ET) pathways, but requires factors like PHYTOALEXIN DEFICIENT 3 (PAD3) to enhance resistance against B. cinerea.

Plant_Defense_Pathway cluster_interaction Plant-Pathogen Interface cluster_plant_cell Plant Cell B_cinerea Botrytis cinerea PG Polygalacturonases (PGs) B_cinerea->PG Secretes Plant_Cell_Wall Plant Cell Wall (Pectin) PG->Plant_Cell_Wall Degrades OGs Oligogalacturonides (OGs) [DAMPs] Plant_Cell_Wall->OGs Releases Receptor Wall-Associated Kinase (WAK1) OGs->Receptor Binds to Signaling_Cascade Signaling Cascade (MAPK, ROS) Receptor->Signaling_Cascade Activates PAD3 PAD3 Gene Expression Signaling_Cascade->PAD3 Induces SA_JA_ET SA, JA, ET Pathways (Independent) Signaling_Cascade->SA_JA_ET Bypasses Defense_Response Enhanced Resistance to B. cinerea PAD3->Defense_Response

Caption: Plant defense signaling triggered by OGs.

Experimental Workflow for Elicitor Studies

The logical flow for investigating the effect of a plant-based elicitor on this compound production involves several key stages, from culture and elicitation to extraction and detailed analysis.

Experimental_Workflow cluster_prep Preparation cluster_processing Processing & Analysis Spore_Culture 1. B. cinerea Spore Culture (PDA Plates) Liquid_Culture 2. Inoculate Liquid Media (e.g., MSM + Glucose) Spore_Culture->Liquid_Culture Elicitor_Culture 3. Inoculate Liquid Media with Plant Elicitor (e.g., MSM + TCW) Spore_Culture->Elicitor_Culture Incubation 4. Incubate Cultures (5-7 days, 22°C) Liquid_Culture->Incubation Elicitor_Culture->Incubation Filtration 5. Separate Filtrate and Mycelium Incubation->Filtration Extraction 6. Solvent Extraction (Ethyl Acetate) Filtration->Extraction Analysis 7. TLC, NMR, MS Analysis for this compound Extraction->Analysis

Caption: Workflow for this compound elicitation experiments.

References

Application Notes and Protocols for qPCR-based Quantification of Botrydial-Producing Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Botrydial is a sesquiterpenoid phytotoxin produced by the necrotrophic fungus Botrytis cinerea, the causative agent of gray mold disease in a wide range of plants. This toxin is a significant virulence factor, and its quantification is crucial for assessing fungal pathogenicity, screening for antifungal compounds, and understanding the molecular mechanisms of plant-pathogen interactions. This document provides detailed application notes and protocols for the quantification of this compound-producing fungi using Quantitative Polymerase Chain Reaction (qPCR).

Two complementary qPCR assays are described:

  • Fungal Biomass Quantification: This assay targets a conserved region of the Botrytis cinerea genome (Intergenic Spacer Region of the nuclear ribosomal DNA) to provide an accurate measure of the total fungal load.

  • This compound Production Potential: This novel assay targets the BcBOT2 gene, which encodes a sesquiterpene cyclase responsible for the first committed step in the this compound biosynthesis pathway. This provides an estimate of the genetic potential of the fungal population to produce this compound.

Data Presentation

The following tables summarize key quantitative data for the described qPCR assays.

Table 1: Primer and Probe Sequences for qPCR Assays

Target GeneNameSequence (5' - 3')TypeReference
IGS rDNABc3FGCTGTAATTTCAATGTGCAGAATCCForward Primer
IGS rDNABc3RGGAGCAACAATTAAReverse Primer
BcBOT2BcBOT2_FGCTCTCAAGGATGCCGTTATForward PrimerDesigned for this protocol
BcBOT2BcBOT2_RTCCATCAGCAGGAAGTCGTTReverse PrimerDesigned for this protocol

Table 2: Performance Characteristics of qPCR Assays

TargetAssay TypeEfficiency (%)R² of Standard CurveLimit of Detection (LOD)
IGS rDNASYBR Green97>0.99~6.3 pg DNA (~540 spores)
BcBOT2SYBR GreenUser-determinedUser-determinedUser-determined

Experimental Protocols

Protocol 1: Fungal Culture and DNA Extraction

This protocol describes the cultivation of Botrytis cinerea and subsequent DNA extraction from pure cultures or infected plant tissue.

Materials:

  • Potato Dextrose Agar (PDA) plates

  • Sterile distilled water

  • Tween 80

  • Scalpel or sterile loop

  • Microcentrifuge tubes

  • Liquid nitrogen

  • Mortar and pestle

  • Plant DNA extraction kit (e.g., DNeasy Plant Mini Kit, QIAGEN)

  • Spectrophotometer (e.g., NanoDrop) or Fluorometer (e.g., Qubit)

Procedure:

  • Fungal Culture:

    • Inoculate Botrytis cinerea onto PDA plates.

    • Incubate at 20-25°C in the dark for 7-14 days until sufficient mycelium has grown.

  • DNA Extraction from Fungal Culture:

    • Scrape mycelium from the surface of the PDA plate using a sterile scalpel or loop.

    • Transfer the mycelium to a 2 mL microcentrifuge tube.

    • Freeze the mycelium in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

    • Proceed with DNA extraction using a commercial plant DNA extraction kit, following the manufacturer's instructions.

  • DNA Extraction from Infected Plant Tissue:

    • Excise a small section of infected plant tissue (e.g., leaf, fruit).

    • Freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

    • Proceed with DNA extraction using a commercial plant DNA extraction kit, following the manufacturer's instructions.

  • DNA Quantification and Quality Control:

    • Elute the DNA in the buffer provided with the kit.

    • Measure the DNA concentration and purity using a spectrophotometer or fluorometer. An A260/A280 ratio of ~1.8 is indicative of pure DNA.

    • Store the extracted DNA at -20°C until use.

Protocol 2: qPCR for Fungal Biomass and this compound Production Potential

This protocol details the setup and execution of the qPCR assays.

Materials:

  • Extracted fungal or plant DNA

  • qPCR master mix (SYBR Green-based)

  • Forward and reverse primers for IGS rDNA and BcBOT2 (see Table 1)

  • Nuclease-free water

  • qPCR instrument

  • Optical-grade PCR plates or tubes

Procedure:

  • Standard Curve Preparation:

    • Prepare a serial dilution of a known concentration of pure Botrytis cinerea DNA (e.g., from 10 ng/µL to 0.01 pg/µL) to generate a standard curve for absolute quantification.

  • qPCR Reaction Setup:

    • Prepare a master mix for each primer set in a sterile microcentrifuge tube on ice. For a single 20 µL reaction:

      • 10 µL 2x SYBR Green qPCR Master Mix

      • 1 µL Forward Primer (10 µM)

      • 1 µL Reverse Primer (10 µM)

      • 3 µL Nuclease-free water

    • Aliquot 15 µL of the master mix into each well of a qPCR plate.

    • Add 5 µL of template DNA (sample or standard) to the respective wells.

    • Include no-template controls (NTCs) for each primer set by adding 5 µL of nuclease-free water instead of DNA.

    • Seal the plate with an optical-grade film.

  • Thermal Cycling Conditions:

    • Perform the qPCR in a real-time PCR detection system with the following cycling conditions:

      • Initial Denaturation: 95°C for 10 minutes

      • 40 Cycles:

        • 95°C for 15 seconds

        • 60°C for 1 minute

      • Melt Curve Analysis: Follow the instrument's instructions to generate a melt curve to verify the specificity of the amplification.

  • Data Analysis:

    • Use the qPCR instrument's software to determine the cycle threshold (Ct) values for each sample.

    • Generate a standard curve by plotting the Ct values of the standards against the logarithm of their known concentrations.

    • Quantify the amount of fungal DNA in your samples by interpolating their Ct values from the standard curve.

    • For relative quantification of this compound production potential, the Ct value of the BcBOT2 gene can be normalized to the Ct value of the IGS rDNA gene.

Visualizations

Experimental Workflow

Experimental_Workflow Experimental Workflow for qPCR Quantification cluster_sample_prep Sample Preparation cluster_qpcr qPCR Analysis cluster_data_analysis Data Analysis Fungal_Culture Fungal Culture/ Infected Plant Tissue DNA_Extraction DNA Extraction Fungal_Culture->DNA_Extraction DNA_Quantification DNA Quantification & Quality Control DNA_Extraction->DNA_Quantification qPCR_Setup qPCR Reaction Setup (IGS & BcBOT2 targets) DNA_Quantification->qPCR_Setup Thermal_Cycling Thermal Cycling qPCR_Setup->Thermal_Cycling Data_Acquisition Data Acquisition Thermal_Cycling->Data_Acquisition Standard_Curve Standard Curve Generation Data_Acquisition->Standard_Curve Quantification Absolute/Relative Quantification Standard_Curve->Quantification Results Results Interpretation Quantification->Results

Caption: Workflow from sample collection to data analysis.

This compound Biosynthesis Pathway

Caption: Key steps in the this compound biosynthesis pathway.

Troubleshooting & Optimization

Troubleshooting low Botrydial production in fungal fermentations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low Botrydial production in fungal fermentations, primarily with Botrytis cinerea.

Troubleshooting Guides

This section addresses specific issues encountered during this compound fermentation experiments in a question-and-answer format.

Issue 1: Low or No this compound Yield

Question: My Botrytis cinerea fermentation is resulting in very low or undetectable levels of this compound. What are the potential causes and how can I fix this?

Answer: Low this compound yield is a common issue that can often be resolved by systematically optimizing fermentation parameters. Key factors include media composition, pH, temperature, and aeration.

1. Suboptimal Media Composition

The carbon and nitrogen sources in your culture medium are critical for both fungal growth and secondary metabolite production.[1][2] this compound biosynthesis can be inhibited if the fungus is provided with certain carbon sources, like tomato cell walls, while being readily produced when rich molecules like glucose are available.[3]

Solution:

  • Optimize Carbon Source: Glucose is a commonly used carbon source that supports this compound production.[3][4] Test different concentrations to find the optimum for your strain.

  • Optimize Nitrogen Source: Evaluate various nitrogen sources such as yeast extract, peptone, or different nitrate (B79036) salts.[1][2][4] The carbon-to-nitrogen (C/N) ratio significantly impacts secondary metabolite synthesis.[1]

  • Start with a Proven Medium: Use a well-documented medium as a baseline and optimize from there.

Table 1: Example Media Compositions for B. cinerea Cultivation

Medium ComponentMinimal Medium (MMII)[4]Malt Agar (MA)[4]Modified Malt-Agar[5]
Glucose20 g/L-20 g/L
Malt Extract-20 g/L20 g/L
Yeast Extract-5 g/L-
Peptone--1 g/L
NaNO₃2 g/L--
KH₂PO₄1 g/L--
MgSO₄·7H₂O500 mg/L--
KCl500 mg/L--
FeSO₄·7H₂O10 mg/L--
Agar15 g/L15 g/L20 g/L
Reported Use General CultivationMycelium ProductionToxin Production
2. Incorrect pH of the Medium

The pH of the culture medium influences enzymatic reactions within the this compound biosynthetic pathway. B. cinerea can adapt to acidic conditions, which are common during plant tissue colonization.[6]

Solution:

  • The optimal starting pH for B. cinerea growth is generally between 6.0 and 7.0.[5][7]

  • Buffer your medium (e.g., with phosphate (B84403) buffers) to maintain a stable pH throughout the fermentation.

  • Monitor the pH daily and adjust if necessary, as fungal metabolism can cause significant shifts.

3. Inappropriate Fermentation Temperature

Temperature affects both the growth rate of the fungus and the expression of genes in the this compound biosynthetic cluster.[1][2]

Solution:

  • The optimal growth temperature for B. cinerea is typically around 20-25°C.[1][4][5][8]

  • Ensure your incubator or fermenter is accurately calibrated to maintain a consistent temperature. Significant fluctuations can stress the fungus and reduce secondary metabolite production.

4. Insufficient Aeration and Agitation

Oxygen is crucial for the growth of aerobic fungi like B. cinerea and for the activity of monooxygenases in the this compound pathway.[1]

Solution:

  • Shake Flasks: Use baffled flasks to increase surface area and improve oxygen transfer. Fill flasks to no more than 20-25% of their total volume.[1] An agitation speed of 140-175 rpm is often used.[5][9]

  • Bioreactors: Optimize the agitation speed and aeration rate (vvm, vessel volumes per minute) to ensure sufficient dissolved oxygen without causing excessive shear stress.

Workflow for Troubleshooting Low Yield

The following diagram outlines a systematic approach to diagnosing and solving low this compound yield.

Low_Yield_Troubleshooting Start Low/No this compound Production Check_Strain Verify Strain Viability & Identity Start->Check_Strain Check_Conditions Review Fermentation Conditions (Media, pH, Temp, Aeration) Check_Strain->Check_Conditions Strain OK ReCulture Re-culture from Verified Stock Check_Strain->ReCulture Issue Found Check_Analysis Verify Extraction & Analytical Methods Check_Conditions->Check_Analysis Conditions OK Optimize_Media Optimize Media: - Carbon/Nitrogen Source & Ratio - Test different base media Check_Conditions->Optimize_Media Suboptimal Validate_Analysis Validate Methods: - Use positive controls - Check instrument sensitivity - Optimize extraction solvent Check_Analysis->Validate_Analysis Issue Found Gene_Expression Analyze BcBOT Gene Expression (RT-qPCR) Check_Analysis->Gene_Expression Methods OK Optimize_Physical Optimize Physical Parameters: - pH (6.0-7.0) - Temperature (20-25°C) - Aeration/Agitation Optimize_Media->Optimize_Physical Success Successful Production Optimize_Physical->Success Validate_Analysis->Success Gene_Expression->Success Genes Expressed Genetic_Issue Potential Genetic/Regulatory Issue - Sequence BcBOT cluster - Check BcBot6 regulator Gene_Expression->Genetic_Issue No/Low Expression

Caption: A logical workflow for troubleshooting low this compound production.

Issue 2: Inconsistent this compound Yields Between Batches

Question: I am getting highly variable this compound yields from one fermentation batch to the next, even when I follow the same protocol. Why is this happening?

Answer: Inconsistency often stems from subtle variations in starting materials or process parameters.

Solution:

  • Inoculum Quality: Use a consistent method for preparing your inoculum. Spores harvested from plates of the same age and concentration (e.g., 1 x 10⁵ spores/mL) should be used.[6] Inconsistent growth in starter cultures can lead to variable performance in the production phase.[10]

  • Process Parameter Control: Calibrate all equipment, including pH meters, thermometers, and shakers/bioreactors, before each run. Keep meticulous logs of all parameters for each batch to help identify the source of variation.[1]

  • Media Preparation: Ensure media components are weighed accurately and dissolved completely. Autoclaving can sometimes degrade components, so prepare media consistently each time.

Frequently Asked Questions (FAQs)

Q1: What is this compound? this compound is a sesquiterpenoid secondary metabolite and a phytotoxin produced by the fungus Botrytis cinerea.[11][12] It is a key virulence factor that induces chlorosis and cell collapse in host plants, facilitating the fungus's necrotrophic lifestyle.[12][13][14]

Q2: What are the key genes involved in this compound biosynthesis? this compound biosynthesis is governed by a gene cluster containing five core genes, designated BcBOT1 through BcBOT5.[4][13] These genes encode the enzymes responsible for converting the primary metabolite farnesyl diphosphate (B83284) (FPP) into this compound.

  • BcBOT2 : A sesquiterpene cyclase that catalyzes the first committed step.[13][15]

  • BcBOT1, BcBOT3, BcBOT4 : Cytochrome P450 monooxygenases that perform subsequent oxidation steps.[4]

  • BcBOT5 : An acetyltransferase involved in a later modification step.[4]

Q3: What regulatory pathways control this compound production? The primary regulatory mechanisms identified are:

  • Transcriptional Regulation: The Zn(II)₂Cys₆ transcription factor, BcBot6 , is a major positive regulator of the BcBOT gene cluster.[11]

  • Signaling Pathways: The Ca²⁺/calcineurin signaling pathway is known to co-regulate the expression of the BcBOT genes.[13][15]

This compound Biosynthetic and Regulatory Pathways

The diagrams below illustrate the key steps in the this compound biosynthetic pathway and the known regulatory inputs.

Botrydial_Biosynthesis FPP Farnesyl Diphosphate (FPP) Intermediate1 Presilphiperfolan-8β-ol FPP->Intermediate1 BcBOT2 Intermediate2 Intermediate Metabolites Intermediate1->Intermediate2 BcBOT4, BcBOT3 This compound This compound Intermediate2->this compound BcBOT1, BcBOT5 BcBOT2 BcBOT2 (Sesquiterpene Cyclase) P450s BcBOT1, BcBOT3, BcBOT4 (P450 Monooxygenases) BcBOT5 BcBOT5 (Acetyl Transferase)

Caption: Simplified this compound biosynthetic pathway in B. cinerea.[4][15]

Botrydial_Regulation Calcineurin Ca²⁺/Calcineurin Signaling Pathway BcBOT_Cluster BcBOT Gene Cluster (BcBOT1-5) Calcineurin->BcBOT_Cluster regulates BcBot6 BcBot6 (Transcription Factor) BcBot6->BcBOT_Cluster positively regulates Biosynthesis This compound Biosynthesis BcBOT_Cluster->Biosynthesis leads to

Caption: Key regulatory inputs for the this compound gene cluster.[11][13][15]

Q4: How can I accurately quantify this compound in my fermentation broth? Accurate quantification is essential for optimizing production. The recommended method is Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Electrospray Ionization Mass Spectrometry (UPLC-HRESIMS).[3] A semi-quantitative analysis can also be performed using Thin-Layer Chromatography (TLC).[3]

Experimental Protocols

Protocol 1: this compound Extraction from Liquid Culture

This protocol is adapted from methodologies described for extracting secondary metabolites from B. cinerea.[3][4]

  • Harvest Culture: After the desired fermentation period (e.g., 5-14 days), separate the fungal mycelium from the liquid broth by filtration (e.g., through a nylon mesh or Miracloth).[5]

  • Solvent Extraction: Transfer the filtered liquid phase to a separatory funnel.

  • Perform Extraction: Add an equal volume of ethyl acetate (B1210297) to the funnel. Shake vigorously for 2 minutes, periodically venting to release pressure.

  • Separate Phases: Allow the layers to separate. Collect the upper organic (ethyl acetate) phase.

  • Repeat: Repeat the extraction process on the aqueous phase two more times with fresh ethyl acetate to maximize recovery.

  • Dry and Concentrate: Pool the organic extracts and dry them over anhydrous sodium sulfate (B86663) (Na₂SO₄) to remove residual water.

  • Evaporate Solvent: Concentrate the dried extract to dryness using a rotary evaporator at reduced pressure. The resulting oily residue is the crude extract containing this compound.

  • Storage: Store the crude extract at -20°C until analysis.

Protocol 2: this compound Quantification by UPLC-HRESIMS

This protocol is based on the analytical parameters used for this compound detection.[3]

  • Sample Preparation: Re-dissolve a known mass of the crude extract (from Protocol 1) in acetonitrile (B52724) to a final concentration of 2.5-5.0 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.

  • Standard Curve Preparation: Prepare a series of calibration standards of purified this compound (e.g., 1, 10, 100 µg/mL) in acetonitrile.

  • Chromatographic Conditions:

    • Column: ACQUITY UPLC® BEH C18 (2.1 × 50 mm, 1.7 µm) or equivalent.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 0.6 mL/min

    • Column Temperature: 40°C

    • Gradient:

      • 0-0.5 min: Isocratic 35% B

      • 0.5-3.5 min: Linear gradient from 35% to 100% B

      • 3.5-4.3 min: Isocratic 100% B

      • 4.3-5.0 min: Return to 35% B and equilibrate

  • Mass Spectrometry Conditions:

    • Mode: Negative Electrospray Ionization (ESI-).

    • Analysis: Generate Extracted Ion Chromatograms (XICs) for the characteristic this compound ion.

    • Target Ion: [M-H]⁻ at m/z 309.1702. Use a narrow mass window (e.g., ±0.006 amu) for high selectivity.[3]

  • Quantification:

    • Generate a calibration curve by plotting the peak areas of the this compound standards against their concentrations.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the standard curve.

    • Calculate the final yield (e.g., in µg of this compound per mg of crude extract or per L of culture). A study reported yields of 33.6 to 44.3 µg of this compound per mg of a semi-purified extract fraction under different glucose-containing media.[3]

Protocol 3: Gene Expression Analysis by RT-qPCR

This protocol provides a framework for measuring the transcript levels of key this compound biosynthesis genes, such as BcBOT2.

  • Mycelium Harvest: Collect fungal mycelium from the liquid culture at various time points by filtration. Flash-freeze the mycelium in liquid nitrogen and store it at -80°C.

  • RNA Extraction: Extract total RNA from the frozen mycelium using a suitable kit (e.g., RNeasy Plant Mini Kit) or a TRIzol-based method, including a DNase treatment step to remove genomic DNA contamination.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.

  • Primer Design: Design specific primers for your target gene (e.g., BcBOT2) and a reference/housekeeping gene (e.g., Actin or Tubulin) for normalization.[16]

  • qPCR Reaction:

    • Prepare a master mix containing SYBR Green master mix, forward and reverse primers, and nuclease-free water.

    • Add the master mix and a diluted cDNA template to a qPCR plate. Run at least three technical replicates for each sample.

    • Include a no-template control (NTC) to check for contamination.

  • qPCR Program: Use a standard three-step cycling protocol (denaturation, annealing, extension) appropriate for your primers and qPCR machine. Include a melt curve analysis at the end to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and reference genes.

    • Calculate the relative gene expression using the ΔΔCt method. This will show the fold-change in gene expression under different conditions or time points compared to a control. An increase in BcBOT gene expression should correlate with higher this compound production.

References

Improving the stability of Botrydial for experimental use

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Botrydial. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound for experimental use. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues you may encounter during your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a phytotoxic sesquiterpenoid secondary metabolite produced by the fungus Botrytis cinerea.[1] Like many complex natural products, its chemical structure can be susceptible to degradation under various experimental conditions, including exposure to light, suboptimal pH, and elevated temperatures. Ensuring the stability of your this compound sample is critical for obtaining reproducible and reliable experimental results.

Q2: How should I prepare stock solutions of this compound?

It is recommended to prepare a high-concentration stock solution in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695). Portions of this stock solution can then be diluted into your aqueous experimental buffer immediately before use. This practice minimizes the time this compound is in an aqueous environment, where it may be more prone to hydrolysis.

Q3: What are the optimal storage conditions for this compound?

  • Solid Form: Store in a tightly sealed container at -20°C or -80°C, protected from light.

  • In Solvent: Prepare stock solutions in anhydrous DMSO or ethanol and store in small aliquots at -80°C to minimize freeze-thaw cycles. Protect from light by using amber vials or by wrapping vials in aluminum foil.

Q4: Is this compound sensitive to light?

Yes, there is evidence suggesting that this compound's activity is light-dependent.[2][3][4] Furthermore, studies on other sesquiterpene lactones have demonstrated degradation upon exposure to UV light.[5][6] Therefore, it is crucial to protect this compound solutions from light at all stages of handling and experimentation.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
Possible Cause Troubleshooting Step
Degradation of this compound in stock solution. 1. Prepare a fresh stock solution of this compound from solid material. 2. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. 3. Store stock solutions at -80°C and protect from light.
Degradation of this compound in aqueous assay medium. 1. Minimize the incubation time of this compound in aqueous buffer before adding to the experimental system. 2. Prepare working solutions immediately before use from a concentrated stock. 3. Consider performing a time-course experiment to assess the stability of this compound in your specific assay medium.
Interaction with assay components. 1. Evaluate potential interactions of this compound with components of your culture medium (e.g., serum proteins). 2. Run appropriate vehicle controls to ensure that the observed effects are due to this compound and not the solvent.
Photodegradation during experiment. 1. Protect experimental plates and solutions from direct light exposure by using amber-colored plates or by covering them with aluminum foil. 2. Minimize the time plates are exposed to light, for example, during microscopic examination.
Issue 2: Variability in results between experimental replicates.
Possible Cause Troubleshooting Step
Inconsistent concentration of active this compound. 1. Ensure complete dissolution of solid this compound when preparing stock solutions. 2. Vortex stock solutions thoroughly before making dilutions. 3. Use calibrated pipettes for all dilutions.
Differential degradation across a multi-well plate. 1. Ensure uniform incubation conditions (temperature, light exposure) for all wells. 2. Be mindful of "edge effects" in multi-well plates and consider not using the outer wells for critical experiments.

Quantitative Data Summary

Direct quantitative stability data for this compound is limited in the scientific literature. However, data from studies on similar sesquiterpene lactones can provide valuable insights.

Table 1: Stability of Sesquiterpene Lactones under Various Conditions (Analogous Compounds)

CompoundConditionHalf-life / ObservationReference
LactucinUV irradiation (366 nm)~45 minutes[5][6]
Various sesquiterpene lactones with side chainspH 7.4, 37°CLoss of side chain observed[7]
Various sesquiterpene lactones with side chainspH 5.5Stable[7]
Various sesquiterpene lactones without side chainspH 5.5 and 7.4Appeared stable[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid form)

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube under subdued light.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution vigorously until the this compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -80°C, protected from light.

Protocol 2: General Handling for In Vitro Experiments
  • Materials:

    • This compound stock solution (from Protocol 1)

    • Pre-warmed aqueous experimental buffer or cell culture medium

    • Sterile microcentrifuge tubes

  • Procedure:

    • Thaw a single aliquot of the this compound stock solution at room temperature, protected from light.

    • Immediately before use, dilute the stock solution to the final working concentration in the pre-warmed aqueous buffer or medium.

    • Mix thoroughly by gentle vortexing or pipetting.

    • Add the diluted this compound solution to your experimental system without delay.

    • During incubation, protect the experimental setup (e.g., cell culture plates) from light.

Visualizations

Botrydial_Degradation_Workflow cluster_storage Storage cluster_experiment Experimental Use cluster_degradation Potential Degradation Factors Solid Solid this compound Stock Stock Solution (Anhydrous DMSO/Ethanol) Solid->Stock Dissolution Working Working Solution (Aqueous Buffer) Stock->Working Dilution Assay Experimental Assay Working->Assay Immediate Use Light Light Light->Stock Light->Working Temp High Temperature Temp->Stock Temp->Working pH Non-optimal pH pH->Working Hydrolysis Hydrolysis Hydrolysis->Working

Caption: Workflow for this compound handling and potential degradation factors.

Botrydial_Signaling_Pathway This compound This compound PLD Phospholipase D (PLD) This compound->PLD PLC Phospholipase C (PLC) This compound->PLC PA Phosphatidic Acid (PA) PLD->PA DGK Diacylglycerol Kinase (DGK) PLC->DGK DGK->PA ROS Reactive Oxygen Species (ROS) PA->ROS CellCollapse Cell Collapse & Chlorosis ROS->CellCollapse

References

Technical Support Center: Overcoming Resistance to Botrydial in Plant Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to Botrydial resistance in plant assays.

Frequently Asked Questions (FAQs)

Q1: My plant tissue shows reduced or no symptoms after applying this compound. What are the possible reasons?

A1: Reduced sensitivity to this compound can stem from several factors:

  • Inappropriate this compound Concentration: The concentration of this compound may be too low to elicit a response. It's crucial to perform a dose-response curve to determine the optimal concentration for your specific plant species and ecotype.

  • Plant Defense Activation: The plant's salicylic (B10762653) acid (SA) signaling pathway, which is effective against biotrophic pathogens, can be activated. Elevated SA levels can antagonize the jasmonic acid (JA) pathway, which is typically required for susceptibility to necrotrophic pathogens like Botrytis cinerea and their toxins.[1][2][3]

  • Fungal Detoxification: If you are using a B. cinerea strain to produce this compound in situ, the fungus itself might be actively detoxifying the compound, reducing its effective concentration. Some fungal ATP-binding cassette (ABC) transporters can efflux toxins.[4][5][6]

  • Assay Conditions: Factors such as light intensity, temperature, and humidity can influence both the plant's response and the stability of this compound.

Q2: How can I confirm that my this compound solution is active?

A2: To verify the activity of your this compound stock, you can perform a simple bioassay on a known susceptible plant line, such as the Arabidopsis thaliana Columbia-0 (Col-0) ecotype.[7] Inoculating detached leaves with a standardized concentration of this compound should produce visible necrotic lesions within a defined timeframe. If no symptoms develop, consider the possibility of this compound degradation and use a fresh solution.

Q3: I suspect the plant's defense response is interfering with the assay. How can I modulate this?

A3: You can manipulate the plant's hormonal defense pathways to investigate their role in this compound resistance:

  • Jasmonic Acid (JA) Pathway Activation: Applying methyl jasmonate (MeJA) can enhance susceptibility to necrotrophic pathogens and their toxins in some plant species. Treatment with MeJA at concentrations ranging from 10 to 100 µmol/L has been shown to induce defense responses against B. cinerea in grape berries.[8] A lower concentration (10 µmol/L) can prime the plant for a stronger defense response upon infection.[9]

  • Salicylic Acid (SA) Pathway Inhibition: While specific inhibitors for the SA pathway are used in research, their application in routine assays to overcome this compound resistance is not standard. Instead, using plant mutants deficient in SA signaling, such as npr1-1 in Arabidopsis, can be a valuable tool to assess the role of this pathway.[7]

  • Utilizing Defense-Impaired Mutants: Employing plant mutants with compromised defense signaling pathways (e.g., coi1-1 for JA signaling) can help to dissect the resistance mechanisms and provide a more sensitive background for your assays.[7]

Q4: My results are inconsistent between experiments. How can I improve reproducibility?

A4: Inconsistent results in Botrytis cinerea and this compound assays are a common challenge.[10] To improve reproducibility:

  • Standardize Inoculum: When using fungal spores, ensure a consistent spore concentration and germination rate. The optimal spore concentration for pathogenicity assays is often around 5 x 10^5 spores/mL.[11]

  • Control Environmental Conditions: Maintain consistent temperature, humidity, and light cycles across all experiments.[12]

  • Uniform Plant Material: Use plants of the same age and developmental stage, grown under identical conditions. For detached leaf assays, use leaves from the same position on the plant.[13]

  • Consistent Wounding: If your protocol involves wounding, ensure the method and extent of wounding are uniform.[13]

  • Pipetting Accuracy: Ensure precise and consistent pipetting of this compound solutions or spore suspensions.[10]

Q5: Can I use any Botrytis cinerea strain for my assays?

A5: Different isolates of B. cinerea can exhibit significant variation in virulence and toxin production. It is crucial to use a well-characterized strain, such as B05.10, which is commonly used in research.[14] If you are studying a specific interaction, using an isolate from the relevant host plant may be more appropriate.

Troubleshooting Guides

Problem 1: Low or No Phytotoxicity Observed
Possible Cause Troubleshooting Step Expected Outcome
This compound concentration is too low. Perform a dose-response curve with a range of this compound concentrations (e.g., 10 µM to 200 µM) on a susceptible plant line.Determine the EC50 (half-maximal effective concentration) and the optimal concentration for consistent symptom development.
Plant defense pathways are interfering. Use Arabidopsis mutants deficient in SA signaling (e.g., npr1-1) or JA signaling (e.g., coi1-1) for your assays.[7]Increased susceptibility in the mutants will indicate the involvement of these pathways in resistance.
Pre-treat plants with methyl jasmonate (MeJA) at 10-100 µM to potentially enhance susceptibility.[8]Enhanced lesion development in MeJA-treated plants compared to controls.
Assay conditions are suboptimal. Optimize incubation conditions. For detached leaf assays, ensure high humidity by placing leaves on 0.8% agar (B569324) in sealed plates.[14]Consistent and robust symptom development.
This compound has degraded. Prepare a fresh stock solution of this compound and re-run the assay.Restoration of phytotoxic effects.
Problem 2: High Variability in Lesion Size or Symptom Severity
Possible Cause Troubleshooting Step Expected Outcome
Inconsistent spore concentration or viability. Carefully quantify spore concentration using a hemocytometer and check for germination rates before each experiment. Adjust to a consistent concentration (e.g., 2 x 10^5 spores/mL for spray inoculation).[15]Reduced variability in infection rates and lesion sizes.
Non-uniform plant material. Use plants of the same age and developmental stage. For detached leaf assays, select leaves from the same position on different plants.[13]More uniform lesion development across replicates.
Inconsistent inoculation technique. For drop inoculation, apply a consistent volume (e.g., 5 µL) to the same location on each leaf.[14] For spray inoculation, ensure even coverage.Reduced variation in symptom severity.
Environmental fluctuations. Use a growth chamber with controlled temperature, humidity, and light to minimize environmental variability.Increased reproducibility of results between experiments.
Problem 3: Suspected Fungal Detoxification of this compound
Possible Cause Troubleshooting Step Expected Outcome
Efflux of this compound by fungal ABC transporters. Include a known ABC transporter inhibitor, such as verapamil (B1683045), in your assay. While not specific to B. cinerea, it has been shown to inhibit efflux pumps in other fungi.[16][17][18] Perform a dose-response experiment with verapamil to determine a non-phytotoxic, effective concentration.Increased this compound efficacy in the presence of the inhibitor, suggesting the involvement of ABC transporters in detoxification.
Use a B. cinerea mutant with a knockout of a specific ABC transporter gene (e.g., BcatrB) if available.[4][5]The mutant strain should be more sensitive to this compound compared to the wild-type.

Quantitative Data Summary

Parameter Value/Range Organism/Assay Reference
This compound Concentration for Phytotoxicity 10 - 100 µg/mLPhaseolus vulgaris leaves[19]
Methyl Jasmonate (MeJA) Treatment 10 - 100 µmol/LGrape berries for B. cinerea resistance[8]
Verapamil Concentration (Efflux Pump Inhibition) 2 mg/mL (in combination with fluconazole)Candida albicans (planktonic)[16]
4 mg/mL (in combination with fluconazole)Candida albicans (biofilm)[16]
B. cinerea Spore Concentration (Drop Inoculation) 2 x 10^5 spores/mLArabidopsis thaliana[15]
B. cinerea Spore Concentration (Spray Inoculation) 5 x 10^4 spores/mLArabidopsis thaliana[15]
B. cinerea Spore Concentration (Detached Leaf Assay) 1 x 10^6 spores/mL (5 µL droplet)Tomato[14]
100 - 1000 spores/µLTomato[20]

Experimental Protocols

Detached Leaf Assay for Botrytis cinerea Pathogenicity

This protocol is adapted for Arabidopsis thaliana and can be modified for other plant species.

  • Plant Growth: Grow Arabidopsis thaliana plants under controlled short-day conditions (8 hours light/16 hours dark) at 22°C for 4-5 weeks.

  • Spore Preparation: Culture B. cinerea (e.g., strain B05.10) on potato dextrose agar (PDA) for 10-14 days to allow for sporulation. Flood the plates with sterile water and gently scrape the surface to release conidia. Filter the suspension through sterile cheesecloth to remove mycelial fragments.

  • Spore Concentration: Centrifuge the spore suspension, resuspend the pellet in a suitable medium (e.g., half-strength potato dextrose broth), and adjust the concentration to 2 x 10^5 spores/mL using a hemocytometer.

  • Inoculation: Detach healthy, fully expanded leaves and place them on 0.8% water agar in petri dishes. Pipette a 5 µL droplet of the spore suspension onto the center of each leaf. For control leaves, use the medium without spores.

  • Incubation: Seal the petri dishes with parafilm and incubate at 22°C with high humidity in the dark for the first 24 hours, followed by a 12-hour light/12-hour dark cycle.

  • Disease Assessment: Measure the diameter of the necrotic lesions at 48 and 72 hours post-inoculation.

This compound Phytotoxicity Assay on Arabidopsis Seedlings
  • Seedling Growth: Sterilize Arabidopsis thaliana seeds and germinate them on Murashige and Skoog (MS) agar plates. Grow the seedlings for 7-10 days under long-day conditions (16 hours light/8 hours dark).

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO). Dilute the stock solution to the desired final concentrations in liquid MS medium. The final solvent concentration should be non-toxic to the seedlings (typically ≤ 0.1%).

  • Assay Setup: Transfer individual seedlings to the wells of a 24-well plate containing 1 mL of the this compound solution per well. Include a solvent-only control.

  • Incubation: Incubate the plates under the same growth conditions.

  • Assessment of Cell Death: After 24-48 hours, assess cell death using a viability stain such as Trypan Blue or Evans Blue. Alternatively, quantify cell death by measuring ion leakage from the seedlings.

Visualizations

Botrydial_Signaling_Pathway cluster_Botrytis Botrytis cinerea cluster_Plant_Cell Plant Cell cluster_JA_Pathway Jasmonic Acid Pathway cluster_SA_Pathway Salicylic Acid Pathway This compound This compound Botrydial_Target Putative Target(s) This compound->Botrydial_Target ROS_Burst ROS Burst Botrydial_Target->ROS_Burst JA_Response JA-responsive Genes (e.g., PDF1.2) Botrydial_Target->JA_Response Cell_Death Programmed Cell Death (Hypersensitive Response) ROS_Burst->Cell_Death JAZ JAZ Repressors MYC2 MYC2 JAZ->MYC2 inhibition MYC2->JA_Response JA_Response->Cell_Death NPR1 NPR1 NPR1->JA_Response antagonism PR_Genes PR Genes (e.g., PR1) NPR1->PR_Genes

Caption: this compound-induced signaling pathway in a plant cell.

Troubleshooting_Workflow Start Start: Inconsistent/No Symptoms in this compound Assay Check_Reagents Check this compound Activity & Spore Viability Start->Check_Reagents Optimize_Conc Optimize this compound/ Spore Concentration Check_Reagents->Optimize_Conc Inactive/Suboptimal Check_Conditions Verify Assay Conditions (Temp, Humidity, Light) Check_Reagents->Check_Conditions Active Optimize_Conc->Check_Conditions Standardize_Conditions Standardize Environmental Conditions Check_Conditions->Standardize_Conditions Inconsistent Investigate_Plant_Defense Investigate Plant Defense Response Check_Conditions->Investigate_Plant_Defense Consistent Standardize_Conditions->Investigate_Plant_Defense Use_Mutants Use Defense-Related Plant Mutants (e.g., npr1, coi1) Investigate_Plant_Defense->Use_Mutants Hypothesis: SA/JA Crosstalk Modulate_Hormones Modulate Hormone Levels (e.g., MeJA treatment) Investigate_Plant_Defense->Modulate_Hormones Hypothesis: Hormone Imbalance Investigate_Detox Investigate Fungal Detoxification Investigate_Plant_Defense->Investigate_Detox No Change Success Successful Assay Use_Mutants->Success Modulate_Hormones->Success Use_Inhibitors Use ABC Transporter Inhibitors (e.g., Verapamil) Investigate_Detox->Use_Inhibitors Hypothesis: Efflux Pumps Reassess Re-evaluate Protocol Investigate_Detox->Reassess No Change Use_Inhibitors->Success

Caption: Troubleshooting workflow for this compound resistance in plant assays.

References

Artifacts and interferences in Botrydial quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common artifacts and interferences encountered during the quantification of Botrydial.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound quantification in LC-MS/MS analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] This phenomenon can lead to either signal suppression or enhancement of the this compound peak, resulting in inaccurate quantification.[1][3][4] Common sources of these interfering components include fats, proteins, oils, and pigments from the sample.[3][5] The complexity of the sample matrix, for instance in finished animal feeds, cereals, or spices, significantly influences the degree of the matrix effect.[6][7]

Q2: How can I identify and assess the severity of matrix effects in my analysis?

A2: You can assess matrix effects by comparing the peak area of a this compound standard prepared in a pure solvent to the peak area of the same standard spiked into a blank matrix extract (a sample known to be free of this compound).[1] A significant difference between these two peak areas indicates the presence of matrix effects.[1] This process is known as a post-extraction spike.[2]

Q3: What strategies can be employed to minimize or compensate for matrix effects?

A3: Several strategies can effectively reduce the impact of matrix effects:

  • Effective Sample Cleanup: The most crucial step is to remove interfering substances before analysis.[3] Techniques like Solid-Phase Extraction (SPE), immunoaffinity columns (IAC), and dispersive SPE (d-SPE) from QuEChERS protocols are effective for purifying extracts.[1][3][7] For samples high in lipids, specialized sorbents like Zirconium dioxide-based materials or Captiva EMR—Lipid can be used.[5][8]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that matches the samples can compensate for signal suppression or enhancement.[3][7]

  • Stable Isotope-Labeled Internal Standards: Using a stable isotope-labeled version of this compound is a highly effective method to correct for matrix effects and variations in instrument response, as it co-elutes and experiences similar ionization effects as the analyte.[3][4][9]

  • Dilution: A straightforward "dilute and shoot" approach can reduce the concentration of interfering matrix components, though this may also lower the sensitivity of the analysis.[3][7]

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method to better separate this compound from co-eluting matrix components can also mitigate interference.[2][9]

Q4: My recovery for this compound is consistently low. What are the potential causes?

A4: Low recovery can stem from several factors throughout the analytical workflow:

  • Inefficient Extraction: The choice of extraction solvent and method is critical. The solvent must be appropriate for this compound and the specific sample matrix.

  • Losses During Cleanup: this compound may be lost during sample cleanup steps if the SPE or d-SPE protocol is not optimized for the analyte.

  • Analyte Degradation: Some mycotoxins can be sensitive to light, temperature, or pH.[3] It is crucial to ensure samples are handled and stored properly to prevent degradation.

Q5: What are common adducts and ions I should look for when analyzing this compound by mass spectrometry?

A5: In electrospray ionization (ESI) mass spectrometry, analytes often form adducts with ions present in the mobile phase. For this compound, the protonated molecule [M+H]⁺ is commonly observed.[10] Depending on the mobile phase composition and sample matrix, sodium adducts [M+Na]⁺ can also be detected.[10] The formation of different adducts can split the analyte signal between multiple ions, potentially complicating quantification if not all adducts are monitored.

Troubleshooting Guides

Problem: Inaccurate quantification and high variability in results.

This issue is frequently linked to matrix effects, where co-eluting compounds suppress or enhance the ionization of this compound.[7]

  • Initial Assessment: First, ensure the LC-MS/MS system is performing optimally by injecting a pure this compound standard in a clean solvent. Check for consistent retention times, good peak shapes, and expected sensitivity.

  • Quantify Matrix Effect: Perform a post-extraction spike experiment as described in FAQ A2 to confirm if matrix effects are the culprit.

  • Implement Mitigation Strategies: Based on the severity of the matrix effect, apply one or more of the solutions from FAQ A3. Using a stable isotope-labeled internal standard is often the most robust solution.[4]

Problem: Poor chromatographic peak shape (e.g., fronting, tailing, or splitting).

Poor peak shape can significantly compromise the accuracy of integration and quantification.[7]

  • Possible Cause: Column Contamination or Overload: Injecting samples that are too concentrated or insufficiently cleaned can lead to peak distortion.[7][11]

    • Solution: Dilute the sample extract and re-inject.[7] If the problem persists, clean the column according to the manufacturer's instructions or replace it. Using a guard column can protect the analytical column from contamination.[11]

  • Possible Cause: Improper Mobile Phase: The mobile phase composition, including pH and additives, is critical for good chromatography.

    • Solution: Ensure the mobile phase is correctly prepared and degassed. Using additives like formic acid or ammonium (B1175870) acetate (B1210297) can often improve peak shape for mycotoxins.[7]

  • Possible Cause: Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.[11]

    • Solution: Whenever possible, dissolve the final extract in the initial mobile phase or a weaker solvent.

Problem: Suspected Isobaric Interference.

Isobaric interference occurs when a co-eluting compound has the same nominal mass as this compound, leading to an overestimation of its concentration.[7] Dihydrothis compound is a known related compound that may be present in samples.[12]

  • Solution 1: High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or Time-of-Flight (TOF) mass spectrometers provide accurate mass measurements that can distinguish between this compound and isobaric interferences with different elemental compositions.[7]

  • Solution 2: Optimize Chromatography: Improve the chromatographic separation by adjusting the gradient profile. A shallower gradient can enhance the resolution of closely eluting compounds.[7]

  • Solution 3: Monitor Multiple MS/MS Transitions: Use multiple reaction monitoring (MRM) with at least two different precursor-to-product ion transitions. The ratio of these transitions should be consistent between standards and samples. A significant difference in this ratio suggests an interference is present.

Quantitative Data Summary

The following table summarizes key mass spectrometry parameters for the analysis of this compound and a related metabolite, dihydrothis compound, using High-Resolution Accurate Mass (HRAM) UPLC-MS/MS.[10]

CompoundPrecursor Ion AdductPrecursor m/zQuantification Transition (Product Ion m/z)Confirmation Transition (Product Ion m/z)
This compound [M+H]⁺311.1853205.1586187.1481
Dihydrothis compound [M+Na]⁺335.1829275.1614217.1586

Detailed Experimental Protocol: QuEChERS-Based Extraction for LC-MS/MS

This protocol provides a general methodology for the extraction and cleanup of this compound from a complex plant matrix (e.g., grape or strawberry samples) prior to LC-MS/MS analysis. This method is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach.[8]

1. Sample Homogenization

  • Weigh 5-10 g of a representative homogenized sample into a 50 mL centrifuge tube.

  • If a stable isotope-labeled internal standard is used, spike it into the sample at this stage.

2. Extraction

  • Add 10 mL of acetonitrile (B52724) to the centrifuge tube.

  • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Immediately shake the tube vigorously for 1 minute to ensure proper extraction and prevent salt agglomeration.

  • Centrifuge the tube at ≥3000 x g for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbents.

  • Common sorbents include:

    • Primary Secondary Amine (PSA): To remove sugars and fatty acids.[1]

    • C18: To remove nonpolar interferences.[1]

    • Graphitized Carbon Black (GCB): To remove pigments and sterols (Note: GCB can cause loss of some planar analytes and should be used with caution).[1]

  • Vortex the d-SPE tube for 30-60 seconds.

  • Centrifuge at high speed (e.g., >10,000 x g) for 2 minutes.

4. Final Extract Preparation

  • Carefully collect the supernatant.

  • Filter the extract through a 0.22 µm syringe filter into an autosampler vial.

  • The sample is now ready for injection into the LC-MS/MS system.

Visualizations

This compound Quantification Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis & Data Processing Sample 1. Sample Collection & Homogenization Extraction 2. Acetonitrile Extraction (QuEChERS Salts) Sample->Extraction Add Solvent & Salts Cleanup 3. Dispersive SPE Cleanup (PSA, C18) Extraction->Cleanup Transfer Supernatant Final 4. Filtration & Transfer to Vial Cleanup->Final Collect Clean Extract LCMS 5. LC-MS/MS Analysis (MRM or HRMS) Final->LCMS Inject Processing 6. Peak Integration & Quantification LCMS->Processing Acquire Data Report 7. Data Review & Reporting Processing->Report

Caption: General experimental workflow for this compound quantification.

Troubleshooting Inaccurate Quantification Start Problem: Inaccurate or Variable Quantification CheckSystem Run System Suitability Test (Standard in Solvent) Start->CheckSystem SystemPass System OK? CheckSystem->SystemPass SystemFail Action: Clean Ion Source, Check LC, Recalibrate SystemPass->SystemFail No AssessMatrix Assess Matrix Effects (Post-Extraction Spike) SystemPass->AssessMatrix Yes MatrixEffect Matrix Effect Present? AssessMatrix->MatrixEffect NoMatrixEffect Review Sample Prep: - Inefficient Extraction? - Analyte Degradation? MatrixEffect->NoMatrixEffect No ImplementSolution Implement Mitigation Strategy MatrixEffect->ImplementSolution Yes Solution1 Use Matrix-Matched Calibrants ImplementSolution->Solution1 Solution2 Improve Sample Cleanup (e.g., different SPE) ImplementSolution->Solution2 Solution3 Use Stable Isotope-Labeled Internal Standard ImplementSolution->Solution3

Caption: Decision tree for troubleshooting inaccurate quantification results.

References

Technical Support Center: Enhancing Botrydial Detection Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of Botrydial detection experiments.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during this compound detection and quantification.

General Issues

  • Question: My assay shows low or no sensitivity for this compound. What are the common causes and solutions?

    • Answer: Low sensitivity can stem from several factors. First, verify the integrity of your this compound standards and samples. Improper storage can lead to degradation. Ensure your extraction protocol is optimized for your sample matrix to maximize this compound recovery. For immunoassays, check for issues with antibody affinity or expired reagents. In chromatographic methods, consider matrix effects that can suppress the signal; optimizing sample cleanup or using an internal standard can mitigate this. Finally, ensure your instrument is properly calibrated and meets the required sensitivity specifications.

  • Question: I am observing high background noise in my assay. How can I reduce it?

    • Answer: High background can obscure the signal from this compound. In immunoassays, insufficient blocking of non-specific binding sites on the microplate wells is a common cause. Increasing the concentration or incubation time of the blocking buffer can help. For chromatographic techniques like LC-MS/MS, high background may originate from the sample matrix or contaminated solvents. Use high-purity solvents and incorporate additional sample cleanup steps. For electrochemical biosensors, ensure the electrode surface is properly cleaned and functionalized to minimize non-specific binding.

Method-Specific Troubleshooting

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

    • Question: My LC-MS/MS results for this compound are not reproducible. What should I check?

      • Answer: Lack of reproducibility in LC-MS/MS can be due to inconsistent sample preparation, variability in the chromatographic separation, or fluctuations in the mass spectrometer's performance. Ensure precise and consistent execution of your sample extraction and cleanup procedures. Check for degradation of your analytical column, which can affect peak shape and retention time. Verify the stability of the electrospray ionization by inspecting the spray needle and ensuring consistent solvent flow. Regularly perform system suitability tests and use an internal standard to monitor and correct for variations.

    • Question: I am having trouble with matrix effects in my LC-MS/MS analysis of complex samples. How can I overcome this?

      • Answer: Matrix effects, where other components in the sample interfere with the ionization of this compound, are a common challenge. To mitigate this, you can dilute your sample, though this may compromise sensitivity. A more effective approach is to improve your sample cleanup procedure using techniques like solid-phase extraction (SPE). You can also try switching to a different ionization source or optimizing the source parameters. Using a stable isotope-labeled internal standard that co-elutes with this compound is a highly effective way to compensate for matrix effects.

  • Immunoassays (ELISA)

    • Question: My ELISA for Botrytis cinerea antigens is showing weak signal. What could be the problem?

      • Answer: A weak signal in an indirect competitive ELISA can be caused by several factors.[1] Ensure the antigen is properly immobilized on the microtiter plate; the stability of the immobilized antigen can be assured for at least 4 months.[1] Verify the concentration and activity of both the primary and secondary antibodies. An incorrect buffer pH or ionic strength can also affect antibody-antigen binding. Optimize the incubation times and temperatures for each step. Finally, ensure the substrate for the enzyme conjugate is fresh and properly prepared.

  • Electrochemical Biosensors

    • Question: The response of my electrochemical biosensor is unstable. What are the potential causes?

      • Answer: Instability in biosensor response can be due to issues with the electrode surface, the biological recognition element, or the measurement conditions. Ensure the electrode surface is clean and the immobilization of the bioreceptor (e.g., antibodies or aptamers) is uniform and stable. Fluctuations in temperature, pH, or the presence of interfering substances in the sample can also affect the signal. It's crucial to perform measurements in a controlled environment and to regenerate the sensor surface properly if it is designed for multiple uses.

Quantitative Data Summary

The following table summarizes the performance of various methods for the detection of Botrytis-related analytes.

MethodAnalyteLimit of Detection (LOD)Key Remarks
Electrochemical BiosensorBotrytis cinerea / B. fabae DNA10 fg10 times more sensitive than qPCR; can detect a single spore.[2]
qPCRBotrytis cinerea DNA100 sporesA sensitive method for early, pre-symptomatic detection.[3]
Indirect Competitive ELISABotrytis cinerea antigens0.97 µg/mLA cost-effective method suitable for quantifying the fungus in fruit tissues.[1]
UPLC-HRESIMSThis compound1 µg/mL (lower concentration used)Semi-quantitative determination in fungal extracts.[4]

Experimental Protocols

High-Resolution Accurate-Mass (HRAM) UPLC-MS/MS for this compound and Dihydrothis compound

This protocol is based on the method developed for the screening of phytotoxic metabolites from Botrytis cinerea.[5]

  • Sample Preparation:

    • Extract fungal metabolites from the sample matrix using an appropriate solvent (e.g., ethyl acetate).

    • Evaporate the solvent and reconstitute the residue in a solvent compatible with the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Liquid Chromatography (UPLC):

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.

    • Flow Rate: As recommended for the column dimensions.

    • Injection Volume: Typically 1-5 µL.

  • Mass Spectrometry (HRAM MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Parallel Reaction Monitoring (PRM).

    • This compound Detection:

      • Parent Ion [M+H]⁺: m/z 311.1853

      • Quantification Transition: m/z 311.1853 → 205.1586[5]

      • Confirmation Transition: m/z 311.1853 → 187.1481[5]

    • Dihydrothis compound Detection:

      • Parent Ion [M+Na]⁺: m/z 335.1829

      • Quantification Transition: m/z 335.1829 → 275.1614[5]

      • Confirmation Transition: m/z 335.1829 → 217.1586[5]

Indirect Competitive ELISA for Botrytis cinerea Quantification

This protocol is adapted from a method developed for quantifying B. cinerea in fruit tissues.[1]

  • Antigen Coating:

    • Immobilize purified B. cinerea antigens onto the surface of microtiter plates using a crosslinking agent.

    • Wash the plates to remove unbound antigen.

  • Blocking:

    • Block the remaining protein-binding sites in the wells by incubating with a blocking buffer (e.g., BSA or non-fat dry milk in PBS).

    • Wash the plates.

  • Competitive Reaction:

    • Add a mixture of the sample extract (containing unknown amounts of B. cinerea antigens) and a fixed concentration of monoclonal anti-B. cinerea antibodies to the wells.

    • Incubate to allow competition between the antigens in the sample and the coated antigens for antibody binding.

    • Wash the plates.

  • Detection:

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG).

    • Incubate and then wash the plates.

    • Add the enzyme substrate (e.g., TMB). The color development is inversely proportional to the amount of antigen in the sample.

  • Quantification:

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

    • Calculate the concentration of B. cinerea antigens in the sample by comparing the absorbance to a standard curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample (e.g., Fruit Tissue) Extraction Solvent Extraction Sample->Extraction Cleanup Filtration / SPE Extraction->Cleanup UPLC UPLC Separation Cleanup->UPLC MS HRAM MS/MS Detection UPLC->MS Data Data Analysis MS->Data

Caption: Workflow for this compound detection by LC-MS/MS.

signaling_pathway FPP Farnesyl Diphosphate (FPP) BcBOT2 BcBOT2 (Sesquiterpene Cyclase) FPP->BcBOT2 Presilphiperfolan Presilphiperfolan-8β-ol Probotryane Probotryane Skeleton Presilphiperfolan->Probotryane Multiple Steps BcBOT5 BcBOT5 (Acetyltransferase) Probotryane->BcBOT5 Diol Diol Intermediate P450s P450 Monooxygenases (BcBOT1, 3, 4) Diol->P450s This compound This compound BcBOT2->Presilphiperfolan BcBOT5->Diol Acetylation & Hydroxylation P450s->this compound Oxidative Cleavage

Caption: Simplified biosynthetic pathway of this compound.[6][7]

References

Strategies to inhibit Botrydial biosynthesis for disease control

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers engaged in the inhibition of Botrydial biosynthesis for disease control. This resource provides troubleshooting guidance, detailed experimental protocols, and key data to support your research and development efforts against Botrytis cinerea.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during experiments targeting this compound biosynthesis.

Q1: I am having trouble generating viable protoplasts from my B. cinerea strain for transformation. What can I do?

A1: Low yield or viability of protoplasts is a common bottleneck. Here are several factors to consider:

  • Mycelium Age and Culture Conditions: Young, actively growing mycelium is crucial. A recent improved protocol suggests a two-day incubation period of mycelium plugs with orbital shaking is effective, especially for non-sporulating isolates.[1][2]

  • Lytic Enzyme Choice: The effectiveness of lytic enzymes can be strain-dependent. While Glucanex is commonly used, some studies have found enzyme cocktails like VinoTaste Pro to be more effective for certain isolates.[1][2][3] Consider testing different enzyme combinations and concentrations.

  • Incubation Time: The optimal duration for enzymatic digestion can vary. Monitor protoplast release microscopically every 30-60 minutes to avoid over-digestion, which can lead to lysis.

  • Osmotic Stabilizer: Ensure your digestion buffer contains the correct concentration of an osmotic stabilizer (e.g., KCl, sorbitol, or mannitol) to prevent premature protoplast bursting.

Q2: My gene knockout transformations have a very low success rate or yield only ectopic integrations. How can I improve the frequency of homologous recombination?

A2: Achieving successful homologous recombination in B. cinerea can be challenging.

  • Flank Length: Ensure the homologous flanking regions in your knockout cassette are sufficiently long. While lengths can vary, 0.5 to 1 kb on each side is a common starting point for traditional methods.[4]

  • CRISPR/Cas9: For significantly higher efficiency and precision, consider adopting a CRISPR/Cas9-based approach. This technology introduces a targeted double-strand break, which dramatically boosts the rate of homologous recombination.[4][5] Recent protocols allow for marker-free editing by co-transforming with an unstable telomere vector.[5]

  • Protoplast Quality: The competency of your protoplasts is critical. Use only high-quality, freshly prepared protoplasts for transformation.

  • Purification of Transformants: B. cinerea is multinucleate, which requires diligent purification of transformants to achieve a homokaryotic strain. This involves several rounds of single-spore isolation.[4]

Q3: I am trying to quantify this compound production, but my results are inconsistent. What are the critical steps for reliable quantification?

A3: Inconsistent quantification can arise from extraction inefficiencies or analytical variability.

  • Extraction Protocol: Ensure a robust and consistent extraction method. A common method involves extraction from solid or liquid culture with ethyl acetate (B1210297), followed by solvent evaporation and resuspension in a suitable solvent like acetonitrile (B52724) for analysis.[6] Using an ultrasonic bath can improve extraction efficiency from solid media.[6]

  • Culture Conditions: this compound production is highly sensitive to culture conditions. The choice of carbon source, for example, dramatically impacts yield. Glucose-rich media generally promote high production, whereas complex plant-based substrates (like tomato cell walls) can inhibit it.[7][8] Standardize your media, incubation time, and light/dark cycles.

  • Analytical Method: For accurate quantification, UPLC-HRESIMS or HPLC-MS/MS are the methods of choice due to their sensitivity and specificity.[7][9] Develop a standard curve using purified this compound to ensure accurate concentration measurements.[7]

  • Internal Standard: Consider using an internal standard during extraction and analysis to account for sample loss and injection volume variability.

Q4: My RT-qPCR results for this compound biosynthesis gene expression (e.g., BcBOT2) have high variability. How can I troubleshoot this?

A4: Variability in RT-qPCR can stem from RNA quality, reverse transcription efficiency, or PCR inhibition.

  • RNA Quality: Start with high-quality, intact RNA. Use a robust extraction method (e.g., Trizol followed by column purification) and verify RNA integrity using gel electrophoresis or a Bioanalyzer. Treat samples with DNase to eliminate genomic DNA contamination.[7]

  • Reference Genes: The choice of reference genes for normalization is critical. Do not assume standard housekeeping genes are stable under your experimental conditions. Validate the stability of candidate reference genes (e.g., elongation factor genes) for your specific strains and treatments.[7]

  • PCR Inhibitors: Fungal cultures can contain compounds that inhibit reverse transcription or PCR. Ensure your RNA purification method effectively removes these inhibitors. You can test for inhibition by running a dilution series of your cDNA; the amplification efficiency should remain consistent.

  • Assay Efficiency: Always run a standard curve for each primer set to ensure the amplification efficiency is between 90-110%.[10][11]

Quantitative Data

This section provides key quantitative data related to this compound biosynthesis.

Table 1: this compound Production in B. cinerea under Different Culture Conditions.

Culture MediumThis compound Concentration (per mg of acetonitrile fraction)Dihydrothis compound Detected?Reference
Minimal Salt Medium (MSM) + 1% Glucose44.3 µg/mgYes[7]
Czapek-Dox Modified Medium33.6 µg/mgYes[7]
Minimal Salt Medium (MSM) + 1% Tomato Cell WallNot Detected (<0.2 µg/mg)No[7]

Table 2: Example Inhibitor Potency Data Template (IC50 Values). (Note: This table is a template. Specific inhibitors for this compound biosynthesis enzymes are a key area of ongoing research. Researchers can use this format to organize their screening data. Example data for various terpenes against different targets is provided for context.)

CompoundTarget Enzyme/PathwayAssay TypeIC50 ValueReference
[Your Compound]BcBOT2 (Sesquiterpene Synthase)[e.g., Enzyme Activity Assay][Enter Value][Your Data]
[Your Compound]BcBOT4 (P450 Monooxygenase)[e.g., Whole-Cell Assay][Enter Value][Your Data]
NerolidolLeishmania amazonensis GrowthAntiproliferative Assay0.008 mM[12]
Sesquiterpene 3COX-2 EnzymeEnzyme Inhibition Assay43.29 µM[13]
Parasitic Acidα-Glucosidase EnzymeEnzyme Inhibition Assay36.29 µg/mL[14]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Gene Knockout in B. cinerea via Protoplast Transformation

This protocol is a synthesis of common methodologies, including recent improvements.[1][4][15]

  • Fungal Growth & Mycelium Collection:

    • Inoculate spores or mycelial plugs of B. cinerea into 100 mL of a suitable liquid medium (e.g., 1.5% maltose (B56501) medium).

    • Incubate at 20-22°C with shaking (e.g., 120 rpm) for 2 days to generate young, actively growing mycelium.[1]

    • Harvest mycelium by filtration through sterile cheesecloth or Miracloth, wash with sterile water, and gently press dry.

  • Protoplast Generation:

    • Resuspend ~2 g of harvested mycelium in 20 mL of an enzyme solution containing an osmotic stabilizer (e.g., 1.2 M KCl).

    • The enzyme solution should contain a lytic enzyme cocktail (e.g., 1% Glucanex or 0.2 g VinoTaste Pro).[1]

    • Incubate at 28-32°C with gentle shaking (60-80 rpm) for 2-4 hours.

    • Monitor protoplast formation periodically under a microscope.

    • Separate protoplasts from mycelial debris by filtering through sterile Miracloth or a nylon mesh.

    • Pellet the protoplasts by centrifugation (e.g., 1,500 x g for 10 min).

    • Gently wash the protoplasts twice with a sterile osmotic stabilizer solution (e.g., STC buffer: 1 M sorbitol, 50 mM Tris-HCl pH 8.0, 50 mM CaCl₂).

    • Resuspend the final protoplast pellet in the STC buffer to a concentration of 1 x 10⁷ to 1 x 10⁸ protoplasts/mL.

  • Transformation:

    • To 100 µL of the protoplast suspension, add 5-10 µg of the knockout DNA construct (and Cas9/sgRNA RNPs if using CRISPR).

    • Gently mix and incubate on ice for 30 minutes.

    • Add 1 mL of PEG solution (e.g., 40% PEG 4000 in STC buffer), mix gently, and incubate at room temperature for 20 minutes.

    • Plate the transformation mix onto regeneration agar (B569324) (e.g., minimal medium supplemented with 1 M sucrose) containing the appropriate selection agent (e.g., hygromycin B or nourseothricin).

  • Selection and Purification:

    • Incubate plates at 20-23°C for 3-7 days until transformant colonies appear.

    • Transfer individual colonies to fresh selective plates to confirm resistance.

    • Perform single-spore isolation for at least two successive generations to obtain homokaryotic mutants.

    • Verify gene deletion via PCR using primers flanking the target gene and internal to the resistance cassette.

Protocol 2: Extraction and Quantification of this compound by UPLC-MS

This protocol is based on methodologies described for analyzing B. cinerea secondary metabolites.[6][7]

  • Sample Preparation:

    • For liquid cultures, filter the culture to separate mycelium from the filtrate. The filtrate contains the secreted this compound.

    • For solid cultures, chop the agar into small pieces.

    • Extract the filtrate or agar pieces three times with an equal volume of ethyl acetate. For solid agar, use an ultrasonic bath for 15-20 minutes during each extraction.

    • Pool the ethyl acetate fractions, dry over anhydrous Na₂SO₄, and evaporate to dryness under vacuum.

  • Sample Cleanup and Analysis:

    • Resuspend the dried extract in a known volume of a suitable solvent (e.g., acetonitrile or methanol).

    • Filter the resuspended sample through a 0.22 µm syringe filter to remove particulates.

    • Analyze the sample using a UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Chromatographic Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[7]

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A linear gradient appropriate for separating sesquiterpenes (e.g., start at 35% B, ramp to 100% B over 3-5 minutes).[7]

      • Flow Rate: 0.4-0.6 mL/min.[7]

    • Mass Spectrometry Conditions (Example):

      • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode. This compound can be detected as [M-H]⁻ or [M+H]⁺.[7][9]

      • Acquisition: Full scan mode to identify metabolites and targeted MS/MS or Parallel Reaction Monitoring (PRM) for quantification.

      • Target Ions for this compound (C₁₇H₂₆O₅): [M-H]⁻ at m/z 309.1702 or [M+H]⁺ at m/z 311.1853.[7][9]

  • Quantification:

    • Prepare a calibration curve using a serial dilution of a purified this compound standard (e.g., 1, 10, 100 µg/mL).[7]

    • Plot the peak area of the this compound-specific ion transition against the concentration of the standards.

    • Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

    • Normalize the final concentration to the initial culture volume or fungal biomass.

Visualizations

Diagrams of key pathways and workflows are provided below using DOT language scripts for Graphviz.

This compound Biosynthesis Pathway

Botrydial_Biosynthesis This compound Biosynthesis Pathway FPP Farnesyl Diphosphate (FPP) PSP Presilphiperfolan-8β-ol FPP->PSP BcBOT2 C10_OH C-10 Hydroxylated Intermediate PSP->C10_OH BcBOT3 C4_OH C-4, C-10 Dihydroxylated Intermediate C10_OH->C4_OH BcBOT4 Aldehyde Probotryal-9-ol-4-one C4_OH->Aldehyde BcBOT1 This compound This compound Aldehyde->this compound BcBOT5 BcBOT2 BcBOT2 (Sesquiterpene Synthase) BcBOT3 BcBOT3 (P450 Monooxygenase) BcBOT4 BcBOT4 (P450 Monooxygenase) BcBOT1 BcBOT1 (P450 Monooxygenase) BcBOT5 BcBOT5 (Acetyltransferase) Calcineurin_Signaling Calcineurin Signaling Pathway Regulating this compound Biosynthesis G_Protein Heterotrimeric G-protein (e.g., Bcg1) Calcineurin Calcineurin (BcCnA/BcCnB) G_Protein->Calcineurin activates Ca_Influx Ca²⁺ Influx / Stress Calmodulin Calmodulin Ca_Influx->Calmodulin activates Calmodulin->Calcineurin activates BcCrz1_P BcCrz1-P (Inactive) Calcineurin->BcCrz1_P dephosphorylates BcRcn1 BcRcn1 (Calcipressin) BcRcn1->Calcineurin modulates BcCrz1 BcCrz1 (Active) BcCrz1_P->BcCrz1 Nucleus Nucleus BcCrz1->Nucleus translocation BOT_Cluster BcBOT Gene Cluster Expression Nucleus->BOT_Cluster activates transcription Experimental_Workflow Workflow for this compound Biosynthesis Gene Knockout start Start: Select Target Gene (e.g., BcBOT4) construct Design & Assemble Knockout Construct start->construct transform Transform Protoplasts construct->transform protoplast Prepare B. cinerea Protoplasts protoplast->transform select Select Transformants on Selective Media transform->select purify Purify to Homokaryon (Single-Spore Isolation) select->purify verify Verify Gene Deletion (PCR & Southern Blot) purify->verify culture Culture WT & Mutant Strains verify->culture extract Extract Secondary Metabolites culture->extract analyze Analyze Extracts (UPLC-MS) extract->analyze end End: Compare this compound Production analyze->end

References

Botrydial Experimental Degradation Pathways: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Botrydial. The information is based on available scientific literature regarding its stability and degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a sesquiterpenoid secondary metabolite produced by the phytopathogenic fungus Botrytis cinerea. It is known for its phytotoxic activity, which plays a role in the development of gray mold disease on a wide variety of plants.[1] For researchers, understanding the stability of this compound is crucial for designing experiments, ensuring the integrity of stock solutions, and interpreting bioassay results. Degradation of the compound can lead to loss of activity and the formation of new, potentially interfering compounds.

Q2: What is currently known about the primary degradation pathways of this compound?

The most well-documented degradation pathway for this compound is its biotransformation by the producing organism, Botrytis cinerea. The fungus can metabolize this compound into related, but less phytotoxic, compounds. Two main biodegradation and detoxification pathways have been proposed, which involve the transformation of this compound to compounds like dihydrothis compound.[2] There is also evidence suggesting a light-dependent action mechanism of this compound, which indicates potential for photodegradation, though specific pathways and kinetics are not well-documented in the available literature.[3][4]

Q3: Are there any known microorganisms, other than Botrytis cinerea, that can degrade this compound?

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity in bioassays.

Possible Cause 1: Degradation of this compound in stock solutions.

  • Troubleshooting Steps:

    • Storage Conditions: Verify that your this compound stock solutions are stored at or below -20°C in a non-reactive solvent like ethanol (B145695) or DMSO and protected from light.

    • Solvent Purity: Ensure that the solvents used for stock solutions and dilutions are of high purity and free of contaminants that could catalyze degradation.

    • Fresh Preparations: Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles.

    • Control Experiments: Include a positive control with a freshly prepared this compound solution in each assay to benchmark activity.

Possible Cause 2: Photodegradation during the experiment.

  • Troubleshooting Steps:

    • Light Protection: Conduct experiments under low-light conditions or use amber-colored labware to minimize exposure to light, especially if the experiment involves prolonged incubation periods.

    • Wavelength Consideration: While specific data is limited, as a general precaution, avoid exposure to direct sunlight or high-intensity artificial light.

Issue 2: Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS).

Possible Cause 1: Formation of degradation products.

  • Troubleshooting Steps:

    • Analyze a Fresh Sample: Immediately after preparation, analyze a sample of your this compound solution to establish a baseline chromatogram.

    • Incubation Study: Incubate your this compound solution under your experimental conditions (e.g., in your assay medium at a specific temperature) for the duration of your experiment. Analyze samples at different time points to monitor for the appearance of new peaks, which could be degradation products.

    • Mass Spectrometry Analysis: If your system is equipped with a mass spectrometer, analyze the unexpected peaks to determine their mass-to-charge ratio (m/z). This can help in identifying potential degradation products, such as dihydrothis compound, which would have a different molecular weight than this compound.

Possible Cause 2: Reaction with components in the experimental medium.

  • Troubleshooting Steps:

    • Component Check: this compound, as a dialdehyde, has the potential to react with nucleophiles. Review the composition of your experimental medium for components like primary amines (e.g., in amino acid supplements) that could potentially react with the aldehyde functional groups of this compound.

    • Simplified Medium: If possible, conduct a control experiment in a simplified buffer to see if the unexpected peaks still appear.

Experimental Protocols & Data

While specific quantitative data on the degradation kinetics of this compound under various experimental conditions are limited in the literature, this section provides a general framework for assessing stability.

Protocol for Assessing this compound Stability in Solution
  • Objective: To determine the stability of this compound in a specific solvent or buffer under defined storage conditions.

  • Materials:

    • Purified this compound

    • High-purity solvent (e.g., ethanol, DMSO, acetonitrile)

    • Buffer of interest (ensure all components are compatible)

    • HPLC or LC-MS system with a suitable column (e.g., C18)

    • Incubators or water baths set to desired temperatures

    • Light-protected and clear vials

  • Methodology:

    • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.

    • Dilute the stock solution to the final experimental concentration in the solvent or buffer of interest.

    • Aliquot the solution into multiple vials. For each condition to be tested (e.g., different temperatures, light vs. dark), prepare a set of vials.

    • At time zero, inject a sample into the HPLC or LC-MS to determine the initial peak area of this compound.

    • Store the vials under the different experimental conditions:

      • Temperature Stability: Place vials at different temperatures (e.g., 4°C, 25°C, 37°C).

      • Photostability: Expose one set of vials to a controlled light source (e.g., UV lamp or simulated sunlight) and keep a parallel set in the dark at the same temperature.

    • At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), remove a vial from each condition and analyze the sample by HPLC or LC-MS.

    • Data Analysis:

      • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

      • Plot the percentage of remaining this compound against time to visualize the degradation profile.

      • If the degradation follows first-order kinetics, a plot of the natural logarithm of the concentration versus time will be linear, and the slope can be used to calculate the degradation rate constant and half-life.

Quantitative Data Summary

Specific degradation rate constants and half-lives for this compound under various pH, temperature, and light conditions are not well-documented in the reviewed literature. Researchers are encouraged to perform stability studies under their specific experimental conditions. For comparison, the table below presents hypothetical data to illustrate how results could be structured.

ConditionParameterValueReference
Temperature Half-life at 25°C in EthanolData not availableN/A
Half-life at 37°C in Aqueous BufferData not availableN/A
pH Half-life at pH 5Data not availableN/A
Half-life at pH 7Data not availableN/A
Half-life at pH 9Data not availableN/A
Light Exposure Half-life under UV-A (365 nm)Data not availableN/A
Half-life under Simulated SunlightData not availableN/A

Visualizations

This compound Biosynthesis and Potential Biodegradation

Botrydial_Metabolism This compound Biosynthesis and Biodegradation cluster_biosynthesis Biosynthesis in B. cinerea cluster_biodegradation Biodegradation by B. cinerea FPP Farnesyl Diphosphate (FPP) PSP Presilphiperfolan-8β-ol FPP->PSP BcBOT2 (Sesquiterpene Synthase) This compound This compound PSP->this compound Multiple Enzymatic Steps (P450s, Acetyltransferase) Dihydrothis compound Dihydrothis compound (Less Phytotoxic) This compound->Dihydrothis compound Detoxification Pathway

Caption: Biosynthesis of this compound from FPP and its subsequent biodegradation to Dihydrothis compound by Botrytis cinerea.

Experimental Workflow for this compound Stability Testing

Stability_Workflow Workflow for this compound Stability Assessment Prep Prepare this compound Solution (Known Concentration) T0 Time-Zero Analysis (HPLC/LC-MS) Prep->T0 Incubate Incubate under Experimental Conditions (Temp, pH, Light) T0->Incubate Timepoints Sample at Predetermined Timepoints Incubate->Timepoints Analysis Analyze Samples (HPLC/LC-MS) Timepoints->Analysis Data Calculate % Remaining and Degradation Kinetics Analysis->Data

Caption: A generalized experimental workflow for determining the stability of this compound under various conditions.

References

Optimizing culture conditions for consistent Botrydial production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing culture conditions for consistent Botrydial production from Botrytis cinerea.

Frequently Asked Questions (FAQs)

Q1: What are the optimal culture conditions for robust Botrytis cinerea growth and this compound production?

A1: For optimal mycelial growth, a temperature of 20-25°C and a slightly acidic pH of around 4.5 are recommended.[1][2] B. cinerea exhibits significant phenotypic variability depending on the isolate and environmental conditions.[3] While mycelial growth can occur in darkness, a 12-hour photoperiod can influence development.[4] High humidity is also a critical factor, particularly for sporulation.[5]

Q2: Which culture medium is best suited for this compound production?

A2: Several media can be used for B. cinerea cultivation, including Potato Dextrose Agar (B569324) (PDA), Malt Extract Agar (MEA), and Czapek-Dox medium.[6][7][8] The choice of carbon source within the medium is a critical factor influencing this compound yield. Glucose has been shown to promote the production of this compound, while complex carbon sources like tomato cell walls can inhibit it.[6][9] For enhanced conidia production, a specialized medium such as eggplant-agar can be utilized.[10]

Q3: How is this compound biosynthesis regulated in Botrytis cinerea?

A3: this compound biosynthesis is controlled by the BcBOT gene cluster. The expression of these genes is co-regulated by the calcineurin signaling pathway.[11][12] A key positive regulator of the this compound biosynthetic gene cluster is the putative Zn(II)2Cys6 transcription factor, BcBot6.[13]

Q4: What are the key steps in the this compound biosynthetic pathway?

A4: The biosynthesis of this compound begins with the cyclization of farnesyl diphosphate (B83284) (FPP). This multi-step process is catalyzed by enzymes encoded by the BcBOT gene cluster, including sesquiterpene synthases and P450 monooxygenases.[11][14]

Q5: How can I extract and quantify this compound from my cultures?

A5: this compound is typically extracted from fungal cultures using solvents like ethyl acetate (B1210297).[14] For purification and quantification, various chromatographic techniques are employed, including Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Ultra-Performance Liquid Chromatography-High-Resolution Electrospray Ionization Mass Spectrometry (UPLC-HRESIMS).[6][9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent or Poor Mycelial Growth Suboptimal temperature or pH.Ensure the incubator is set to 20-25°C and the medium pH is adjusted to approximately 4.5.[1][2]
Inappropriate culture medium.Experiment with different media such as PDA, MEA, or Czapek-Dox to find the best option for your specific B. cinerea strain.[6][7][8]
Contamination of the culture.Implement strict aseptic techniques during all handling procedures. If contamination persists, consider using selective media for B. cinerea.
Low or No this compound Yield Inhibition of the biosynthetic pathway.The carbon source is crucial. Use a simple sugar like glucose and avoid complex plant-based materials in your medium.[6][9]
Inefficient extraction protocol.Optimize your extraction procedure. Ensure complete extraction by using an adequate solvent-to-culture ratio and sufficient extraction time.[14]
Incorrect analytical method.Verify the sensitivity and specificity of your analytical method for this compound detection and quantification.[6]
Overproduction of Other Metabolites (e.g., Botcinic Acid) Blockage in the this compound biosynthetic pathway.Inactivation of genes in the this compound pathway can lead to the upregulation of other secondary metabolite pathways, like that of botcinic acid.[11] If this is not intentional (e.g., for creating a mutant strain), ensure your wild-type strain is genetically stable.
Difficulty in Fungal Sporulation Inadequate environmental cues.High humidity and a photoperiod (e.g., 12h light/12h dark) can promote sporulation.[4][5] Using a specialized medium like eggplant-agar can also enhance conidia production.[10]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for optimizing Botrytis cinerea culture conditions. Direct comparative studies on this compound yield across all these parameters are limited; therefore, the data represents optimal conditions for mycelial growth and factors known to influence secondary metabolite production.

Table 1: Optimal Culture Conditions for B. cinerea Growth

ParameterOptimal Range/ValueNotes
Temperature 20 - 26°CGrowth rate varies between isolates. Some growth can occur at temperatures as low as 6°C.[3][15][16]
pH 4.5B. cinerea can grow in a pH range of 4.0 to 6.5, but growth is maximal at pH 4.5.[1] The fungus itself can alter the pH of the medium.[17]
Light 12-hour photoperiodCan influence fungal development and sporulation.[4]
Humidity >90%High relative humidity is crucial for sporulation and infection processes.[5]

Table 2: Recommended Media Composition

Medium ComponentConcentrationPurpose
Potato Dextrose Agar (PDA) Commercially availableGeneral purpose medium for fungal growth.[18]
Malt Extract Agar (MEA) Commercially availableAnother common medium for fungal cultivation.
Czapek-Dox (modified) 5% Glucose, 0.1% Yeast Extract, 0.2% NaNO₃, 0.5% MgSO₄·7H₂O, 0.01% FeSO₄·7H₂O, 0.5% K₂HPO₄A defined medium where glucose as the carbon source favors this compound production.[6]
Eggplant-Agar 300g eggplant, 20g agar per literEnhances conidia production.[10]

Experimental Protocols

Protocol 1: Culturing Botrytis cinerea for this compound Production
  • Media Preparation: Prepare Potato Dextrose Agar (PDA) or a modified Czapek-Dox medium with 5% glucose. Autoclave at 121°C for 20 minutes and pour into sterile petri dishes.

  • Inoculation: Aseptically transfer a mycelial plug from a stock culture of B. cinerea to the center of the fresh agar plate.

  • Incubation: Incubate the plates at 22-25°C. If sporulation is desired, use a 12-hour light/dark cycle. For this compound production, consistent darkness may be sufficient for mycelial growth.[6]

  • Harvesting: After 7-10 days of incubation, when the mycelium has covered a significant portion of the plate, the culture is ready for extraction.

Protocol 2: Solvent Extraction of this compound
  • Culture Disruption: Cut the agar culture into small pieces and place them in a sterile flask.

  • Solvent Addition: Add ethyl acetate to the flask, ensuring the culture is fully submerged.

  • Extraction: Agitate the flask on a shaker at room temperature for 24-48 hours. For enhanced extraction, an ultrasonic bath can be used.[14]

  • Filtration and Concentration: Filter the mixture to separate the mycelial debris from the solvent. The ethyl acetate extract is then concentrated under reduced pressure using a rotary evaporator to yield the crude extract containing this compound.[19]

  • Purification: The crude extract can be further purified using column chromatography or preparative HPLC.

Visualizations

Botrydial_Biosynthesis_Signaling_Pathway Ca2_influx Ca2+ Influx Calmodulin Calmodulin Ca2_influx->Calmodulin Calcineurin Calcineurin (BcCnA/BcCnB) Calmodulin->Calcineurin activates BcBot6 Transcription Factor (BcBot6) Calcineurin->BcBot6 regulates Bcg1 Gα subunit (Bcg1) Bcg1->Calcineurin activates BcBOT_cluster BcBOT Gene Cluster (BcBOT1-7) BcBot6->BcBOT_cluster positively regulates expression Botrydial_synthesis This compound Biosynthesis BcBOT_cluster->Botrydial_synthesis encodes enzymes for FPP Farnesyl Diphosphate (FPP) FPP->Botrydial_synthesis This compound This compound Botrydial_synthesis->this compound

Caption: Calcineurin signaling pathway regulating this compound biosynthesis.

Experimental_Workflow_Botrydial_Production start Start culture_prep Prepare Culture Medium (e.g., PDA with Glucose) start->culture_prep inoculation Inoculate with B. cinerea culture_prep->inoculation incubation Incubate at 22-25°C (7-10 days) inoculation->incubation extraction Solvent Extraction (Ethyl Acetate) incubation->extraction concentration Concentrate Extract (Rotary Evaporator) extraction->concentration purification Purification (Chromatography) concentration->purification analysis Analysis (HPLC, UPLC-MS) purification->analysis end End analysis->end

Caption: Experimental workflow for this compound production and analysis.

Troubleshooting_Logic problem Low this compound Yield check_growth Is Mycelial Growth Poor? problem->check_growth optimize_conditions Optimize Temp/pH check_growth->optimize_conditions Yes check_carbon Is Carbon Source Optimal? check_growth->check_carbon No check_media Change Culture Medium optimize_conditions->check_media check_media->check_carbon use_glucose Use Glucose-based Medium check_carbon->use_glucose No check_extraction Is Extraction Efficient? check_carbon->check_extraction Yes use_glucose->check_extraction optimize_extraction Optimize Extraction Protocol check_extraction->optimize_extraction No solution Consistent this compound Production check_extraction->solution Yes optimize_extraction->solution

Caption: Troubleshooting logic for low this compound yield.

References

Validation & Comparative

Comparative Analysis of Botrydial and Botcinic Acid Toxicity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the toxicity of Botrydial and botcinic acid, two major phytotoxins produced by the fungus Botrytis cinerea.

This compound and botcinic acid are key virulence factors in the pathogenic activity of Botrytis cinerea, the causative agent of gray mold disease in over 200 plant species.[1] While both compounds contribute to the fungus's ability to infect host plants by inducing cell death, their toxicological profiles and mechanisms of action present distinct characteristics. This guide synthesizes available data to facilitate a comparative understanding of their toxicity.

Quantitative Toxicity Data

A direct quantitative comparison of the cytotoxicity of purified this compound and botcinic acid on various cell lines is challenging due to a lack of publicly available IC50 or LD50 values for the pure compounds. However, studies on crude extracts of Botrytis cinerea containing these and other metabolites have demonstrated significant cytotoxic effects on various cancer cell lines.

Compound/ExtractCell LineEffectIC50 Value (µg/mL)
Botrytis cinerea ethyl acetate (B1210297) fractionHT29 (Colon Cancer)Cytotoxic3.5[2]
Botrytis cinerea ethyl acetate fractionU937 (Monocytic)Cytotoxic5.6[2]
Botrytis cinerea ethyl acetate fraction87MG (Human Glioma)Cytotoxic8.5[2]
This compoundPlant cells (Phaseolus vulgaris)Phytotoxic (Chlorosis, Cell Collapse)Minimum active concentration of 1 ppm[3]
Botcinic AcidPlant cellsPhytotoxic (Chlorosis, Necrosis)Data not available

It is important to note that the provided IC50 values for the B. cinerea extract represent the combined effect of all its components, including but not limited to this compound and botcinic acid. Further research is required to determine the specific cytotoxicity of the purified individual compounds.

Comparative Toxicological Profile

FeatureThis compoundBotcinic Acid
Chemical Class SesquiterpenoidPolyketide
Primary Toxic Effect Phytotoxicity (Chlorosis and cell collapse)[1]Phytotoxicity (Chlorosis and necrosis)[4]
Role in Virulence Major virulence factor; facilitates fungal penetration and colonization.[3]Contributes to virulence; acts redundantly with this compound.[4][5]
Combined Effect Double mutants lacking both this compound and botcinic acid show markedly reduced virulence, indicating a synergistic or redundant role in pathogenesis.[4][5]Double mutants lacking both this compound and botcinic acid show markedly reduced virulence, indicating a synergistic or redundant role in pathogenesis.[4][5]
Other Activities Antimicrobial activity has been suggested.Antifungal activities have been reported.[4]

Signaling Pathways and Mechanisms of Action

This compound: In plant cells, this compound is known to induce a rapid defense response. One of the key signaling pathways affected involves the production of phosphatidic acid (PA), a crucial second messenger in plant defense signaling. This compound triggers PA production through the activation of both phospholipase D (PLD) and the phospholipase C/diacylglycerol kinase (PLC/DGK) pathway. This signaling cascade is upstream of the production of reactive oxygen species (ROS), which are key mediators of programmed cell death.[6][7][8] Furthermore, this compound is thought to act as an effector of plant cell death by inducing a hypersensitive response through the salicylic (B10762653) acid (SA) and jasmonic acid (JA) signaling pathways.[3]

Botrydial_Signaling_Pathway This compound This compound PLC_DGK PLC/DGK Pathway This compound->PLC_DGK PLD PLD Pathway This compound->PLD SA_JA Salicylic Acid (SA) & Jasmonic Acid (JA) Pathways This compound->SA_JA PA Phosphatidic Acid (PA) Production PLC_DGK->PA PLD->PA ROS Reactive Oxygen Species (ROS) Production PA->ROS CellDeath Programmed Cell Death ROS->CellDeath HR Hypersensitive Response SA_JA->HR HR->CellDeath

This compound-induced signaling pathway in plant cells.

Botcinic Acid: The precise signaling pathways activated by botcinic acid in host cells are less well-characterized compared to this compound. It is known to be a phytotoxin that causes chlorosis and necrosis, contributing to the overall virulence of B. cinerea.[4] Its redundant function with this compound suggests that it may also contribute to the induction of cell death, but the specific molecular targets and signaling cascades remain an area for further investigation.

Experimental Protocols

For researchers aiming to conduct comparative toxicity studies on this compound and botcinic acid, the following are detailed, generalized protocols for common in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase to form a purple formazan (B1609692) product, which is indicative of cell viability.

Materials:

  • 96-well microtiter plates

  • Test compounds (this compound, botcinic acid) dissolved in a suitable solvent (e.g., DMSO)

  • Appropriate cell line and complete culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and botcinic acid in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with the same concentration of solvent used to dissolve the compounds) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Solubilization: Aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Neutral Red Uptake Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

Materials:

  • 96-well microtiter plates

  • Test compounds (this compound, botcinic acid)

  • Appropriate cell line and complete culture medium

  • Neutral Red solution (50 µg/mL in culture medium)

  • Destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of this compound and botcinic acid and incubate for the desired exposure period.

  • Dye Incubation: Remove the treatment medium, wash the cells with PBS, and add 100 µL of Neutral Red solution to each well. Incubate for 2-3 hours.

  • Dye Removal and Destaining: Remove the Neutral Red solution, wash the cells with PBS, and add 150 µL of the destain solution to each well.

  • Shaking: Shake the plate on a microplate shaker for 10 minutes to extract the dye.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of viable cells and determine the IC50 values as described for the MTT assay.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis CellSeeding 1. Seed Cells in 96-well plate CompoundPrep 2. Prepare Serial Dilutions of Test Compounds Treatment 3. Treat Cells with Compounds & Incubate CompoundPrep->Treatment MTT 4a. Add MTT Reagent (MTT Assay) Treatment->MTT NR 4b. Add Neutral Red Dye (Neutral Red Assay) Treatment->NR IncubateDye 5. Incubate MTT->IncubateDye NR->IncubateDye Solubilize 6a. Solubilize Formazan (MTT Assay) IncubateDye->Solubilize Destain 6b. Destain Cells (Neutral Red Assay) IncubateDye->Destain ReadAbsorbance 7. Read Absorbance Solubilize->ReadAbsorbance Destain->ReadAbsorbance CalculateViability 8. Calculate % Viability ReadAbsorbance->CalculateViability DetermineIC50 9. Determine IC50 CalculateViability->DetermineIC50

General workflow for in vitro cytotoxicity assays.

Conclusion

This compound and botcinic acid are both significant phytotoxins produced by Botrytis cinerea that play a crucial, and somewhat overlapping, role in the fungus's pathogenicity. While this compound's mechanism of action in plants is better understood, involving the induction of specific signaling pathways leading to cell death, the precise molecular targets of botcinic acid require further elucidation. A significant gap exists in the literature regarding the quantitative cytotoxic effects of the purified forms of these toxins on human or other animal cell lines. The experimental protocols provided in this guide offer a framework for researchers to generate this much-needed data, which will be invaluable for a more complete comparative toxicological assessment and for exploring their potential applications in drug development.

References

Botrydial vs. Other Sesquiterpene Phytotoxins in Plant Defense: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate arms race between plants and pathogenic fungi, a diverse arsenal (B13267) of chemical weapons is deployed. Among these, sesquiterpenoid phytotoxins play a pivotal role in determining the outcome of these interactions. This guide provides a detailed comparison of botrydial, a prominent sesquiterpene produced by the necrotrophic fungus Botrytis cinerea, with other notable sesquiterpene phytotoxins. We delve into their mechanisms of action, their impact on plant defense signaling, and provide quantitative data where available, alongside detailed experimental protocols.

Introduction to Sesquiterpene Phytotoxins

Sesquiterpenes are a class of C15 terpenoid compounds that exhibit a wide range of biological activities. In the context of plant pathology, certain sesquiterpenes produced by fungi act as potent phytotoxins, contributing to disease development. Conversely, plants produce sesquiterpenoid phytoalexins as a defense mechanism against invading pathogens. This guide focuses on comparing the fungal phytotoxin this compound with other sesquiterpenes, including both fungal toxins and plant-derived defensive compounds, to provide a comprehensive overview for researchers in plant science and drug development.

Comparative Analysis of Phytotoxicity and Plant Defense Responses

While direct comparative studies quantifying the phytotoxic effects of this compound alongside other specific sesquiterpene phytotoxins in the same experimental system are limited, we can collate available data to draw meaningful comparisons. The following tables summarize the known effects of this compound, the plant-derived phytoalexin capsidiol (B150007), and the fungal toxins known as trichothecenes.

Table 1: Comparison of Phytotoxic Effects and Plant Defense Responses

FeatureThis compoundCapsidiolTrichothecenes (e.g., T-2 toxin, DON)
Primary Role Fungal Phytotoxin (Virulence Factor)Plant Phytoalexin (Defense Compound)Fungal Phytotoxin (Virulence Factor)
Producing Organism Botrytis cinereaNicotiana spp., Capsicum spp.Fusarium spp., Trichoderma spp.
Observed Phytotoxic Effects Chlorosis, cell collapse, necrosis[1]Antifungal activity against pathogens[2]Chlorosis, necrosis, inhibition of root and shoot growth
Induction of Reactive Oxygen Species (ROS) Yes, rapid induction[3]Not a primary mode of action, but may be induced as part of the broader defense responseYes, contributes to cell death
Induction of Callose Deposition Yes, as part of the Hypersensitive Response[3]Yes, part of the plant's defense reinforcementCan induce callose deposition
Effect on Salicylic (B10762653) Acid (SA) Pathway Induces SA-responsive genes (e.g., PR1)[3]Biosynthesis can be independent of SA signalingCan induce SA-responsive genes
Effect on Jasmonic Acid (JA) Pathway Induces JA-responsive genes (e.g., PDF1.2)[3]Biosynthesis can be independent of JA signalingCan modulate JA-responsive genes

Note: The lack of standardized reporting and direct comparative studies makes a precise quantitative comparison challenging. The information presented is based on findings from various studies that may have used different plant species, toxin concentrations, and experimental conditions.

Signaling Pathways and Mechanisms of Action

The interaction of sesquiterpene phytotoxins with plant cells triggers complex signaling cascades that ultimately determine the plant's fate.

This compound's Dual Role in Manipulating Plant Defenses

This compound, secreted by Botrytis cinerea, acts as a potent elicitor of the plant's hypersensitive response (HR), a form of programmed cell death that plants typically use to restrict the spread of biotrophic pathogens.[3] However, as a necrotroph, B. cinerea exploits this host defense mechanism to its advantage, feeding on the dead tissue.[3]

This compound's activity is intricately linked to the plant's salicylic acid (SA) and jasmonic acid (JA) signaling pathways. It induces the expression of marker genes for both pathways, namely PR1 (SA) and PDF1.2 (JA).[3] Interestingly, plants with impaired SA signaling show increased resistance to this compound, while those with compromised JA signaling are more susceptible.[3] This suggests a complex interplay where this compound manipulates these hormonal pathways to facilitate infection.

Botrydial_Signaling_Pathway This compound This compound PlantCell Plant Cell This compound->PlantCell ROS Reactive Oxygen Species (ROS) Burst PlantCell->ROS Callose Callose Deposition PlantCell->Callose SA_Pathway Salicylic Acid (SA) Signaling PlantCell->SA_Pathway JA_Pathway Jasmonic Acid (JA) Signaling PlantCell->JA_Pathway HR Hypersensitive Response (HR) ROS->HR Callose->HR Necrosis Necrosis & Disease HR->Necrosis SA_Pathway->HR PR1 PR1 Gene Expression SA_Pathway->PR1 JA_Pathway->HR PDF1_2 PDF1.2 Gene Expression JA_Pathway->PDF1_2

This compound-induced signaling cascade in a plant cell.
Capsidiol: A Plant's Defensive Sesquiterpene

In contrast to this compound, capsidiol is a phytoalexin produced by plants like tobacco and pepper in response to pathogen attack.[2] Its production is a key component of the plant's defense strategy. Following infection by pathogens such as Alternaria alternata, the biosynthesis of capsidiol is strongly upregulated.[2] Studies have shown that reducing or eliminating capsidiol production renders the plant more susceptible to the fungus, highlighting its crucial role in resistance.[2] The biosynthesis of capsidiol is regulated by transcription factors, such as an ERF2-like transcription factor, and can operate independently of the classical JA and ethylene (B1197577) signaling pathways.[2]

Capsidiol_Defense_Pathway Pathogen Fungal Pathogen (e.g., A. alternata) PlantCell Plant Cell Pathogen->PlantCell ERF2_like_TF ERF2-like Transcription Factor PlantCell->ERF2_like_TF Capsidiol_Biosynthesis Capsidiol Biosynthesis ERF2_like_TF->Capsidiol_Biosynthesis Capsidiol Capsidiol Capsidiol_Biosynthesis->Capsidiol Resistance Pathogen Resistance Capsidiol->Resistance

Simplified pathway of capsidiol-mediated plant defense.
Trichothecenes: Potent Inhibitors of Protein Synthesis

Trichothecenes are a large family of mycotoxins produced by various fungal genera, including Fusarium. These toxins are potent inhibitors of eukaryotic protein synthesis, which is a primary mechanism of their phytotoxicity. The toxicity of different trichothecenes can vary significantly based on their chemical structure. For example, T-2 toxin is generally more toxic than deoxynivalenol (B1670258) (DON) in many systems. In plants, trichothecenes can induce defense-related gene expression, but their primary effect is cytotoxicity, leading to symptoms like chlorosis and necrosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of sesquiterpene phytotoxins on plants.

Phytotoxicity Leaf Bioassay

This protocol is used to assess the direct toxic effects of purified phytotoxins on plant leaves.

Workflow:

Phytotoxicity_Assay_Workflow Start Start: Detached Plant Leaves Toxin_Application Apply different concentrations of phytotoxin solution (and a control solution) Start->Toxin_Application Incubation Incubate under controlled conditions (light, temperature, humidity) for 24-72 hours Toxin_Application->Incubation Observation Observe and document symptoms (necrosis, chlorosis) Incubation->Observation Quantification Quantify necrotic area (e.g., using image analysis software) Observation->Quantification LC50 Determine LC50 (concentration causing 50% necrosis) Quantification->LC50

References

Structure-Activity Relationship of Botrydial Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Botrydial, a sesquiterpenoid phytotoxin produced by the fungus Botrytis cinerea, has garnered significant interest due to its potent biological activities. Understanding the structure-activity relationship (SAR) of its analogues is crucial for the development of novel fungicides, phytotoxins, and potential therapeutic agents. This guide provides a comparative analysis of this compound analogues, summarizing available quantitative data, detailing experimental protocols, and visualizing key biological pathways.

Data Presentation: Comparative Biological Activities

The development of synthetic analogues of this compound has been aimed at elucidating the structural features essential for its biological activity and generating new molecules with improved or selective efficacy. While comprehensive quantitative structure-activity relationship (QSAR) studies on a wide range of this compound analogues are limited in publicly available literature, some key findings have been reported.

Antifungal Activity against Botrytis cinerea

The primary focus of SAR studies on this compound analogues has been their antifungal activity against the producing organism, Botrytis cinerea. This is often explored with the goal of developing effective fungicides.

Compound/AnalogueModificationActivity Metric (IC50/EC50)Reference
This compoundNatural Product-General
2-α-hydroxy-2,3-dihydro-1-epiprothis compoundPrecursor AnalogueInhibited growth of B. cinerea[1]
Clovane and Isocaryolane derivativesBiosynthetic intermediate analoguesVarying levels of activity[2]
Phytotoxicity

This compound is a known phytotoxin, causing chlorosis and cell collapse in host plants[3]. The phytotoxicity of its analogues is a critical parameter, especially when considering their potential as herbicides or the need to minimize crop damage if used as fungicides.

Compound/AnaloguePlant SpeciesActivity MetricReference
Isocaryolane derivativesLactuca sativa (lettuce)Effects on germination, radicle, and shoot growth[4]

Note: Quantitative data comparing the phytotoxicity of a series of this compound analogues is sparse. However, studies on related isocaryolane derivatives have assessed their effects on the germination and growth of Lactuca sativa[4].

Cytotoxicity

The cytotoxic potential of this compound and its analogues against various cell lines is an area of interest for potential anticancer applications. However, detailed comparative studies are limited.

Note: No comprehensive studies presenting IC50 values for a series of this compound analogues against mammalian cell lines were identified in the reviewed literature.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of this compound analogues.

Antifungal Activity Assay: Mycelial Growth Inhibition

This method is used to determine the efficacy of compounds in inhibiting the vegetative growth of Botrytis cinerea.

1. Fungal Strain and Culture Preparation:

  • Botrytis cinerea is grown on Potato Dextrose Agar (PDA) plates at 22-25°C for 7-10 days, or until sufficient sporulation is observed.

  • A spore suspension is prepared by flooding the plate with sterile distilled water containing a wetting agent (e.g., 0.05% Tween 80) and gently scraping the surface with a sterile loop.

  • The suspension is filtered through sterile glass wool to remove mycelial fragments. The spore concentration is determined using a hemocytometer and adjusted to the desired concentration (e.g., 1 x 10^6 spores/mL).

2. Assay Procedure:

  • The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • The stock solutions are serially diluted and added to molten PDA (cooled to approximately 45-50°C) to achieve the desired final concentrations. The final solvent concentration should be non-inhibitory to fungal growth (typically ≤1% v/v).

  • The amended PDA is poured into sterile Petri dishes.

  • A mycelial plug (e.g., 5 mm in diameter) from the edge of an actively growing B. cinerea culture is placed in the center of each plate.

  • Plates are incubated at 22-25°C in the dark.

  • The diameter of the fungal colony is measured at regular intervals (e.g., 24, 48, and 72 hours).

  • The percentage of mycelial growth inhibition is calculated relative to a solvent control.

  • The IC50 value (the concentration of the compound that inhibits 50% of mycelial growth) is determined from a dose-response curve.

Phytotoxicity Assay: Lettuce (Lactuca sativa) Seed Germination and Radicle Elongation

This bioassay assesses the potential of a compound to inhibit plant growth.

1. Preparation of Test Solutions:

  • The this compound analogues are dissolved in a suitable solvent and then diluted with distilled water to the desired test concentrations. A solvent control is also prepared.

2. Assay Setup:

  • A sterile filter paper is placed in a sterile Petri dish.

  • A specific volume of the test solution (e.g., 3-5 mL) is added to saturate the filter paper.

  • A defined number of lettuce seeds (e.g., 20-30) are placed on the filter paper, ensuring they are evenly spaced.

  • The Petri dishes are sealed with parafilm to prevent evaporation and incubated in a controlled environment (e.g., 25°C, in the dark or with a defined light/dark cycle) for a specific period (e.g., 72-120 hours).

3. Data Collection and Analysis:

  • After the incubation period, the number of germinated seeds is counted.

  • The length of the radicle (primary root) of each germinated seed is measured.

  • The germination percentage and the average radicle length are calculated for each treatment and compared to the control.

  • The percentage of inhibition of germination and radicle elongation is calculated.

Signaling Pathways and Experimental Workflows

This compound-Induced Hypersensitive Response in Plants

This compound is known to induce a hypersensitive response (HR) in plants, a form of programmed cell death that is typically associated with resistance to biotrophic pathogens. However, as a necrotroph, B. cinerea can exploit this host response. The signaling is modulated by the plant hormones salicylic (B10762653) acid (SA) and jasmonic acid (JA).

Botrydial_Signaling_Pathway This compound This compound PlantCell Plant Cell This compound->PlantCell Induces ROS Reactive Oxygen Species (ROS) Accumulation PlantCell->ROS Callose Callose Deposition PlantCell->Callose SA_Pathway Salicylic Acid (SA) Signaling Pathway PlantCell->SA_Pathway Activates JA_Pathway Jasmonic Acid (JA) Signaling Pathway PlantCell->JA_Pathway Activates HSR Hypersensitive Response (HR) (Cell Death) ROS->HSR Callose->HSR PathogenResistance Pathogen Resistance (Biotrophs) HSR->PathogenResistance PathogenSusceptibility Pathogen Susceptibility (Necrotrophs) HSR->PathogenSusceptibility SA_Pathway->HSR Promotes JA_Pathway->HSR Modulates

Caption: this compound-induced signaling cascade in plant cells leading to a hypersensitive response.

Experimental Workflow for Antifungal Activity Screening

The following diagram illustrates a typical workflow for screening the antifungal activity of this compound analogues.

Antifungal_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of This compound Analogues Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification StockPrep Preparation of Stock Solutions Purification->StockPrep InVitroAssay In Vitro Antifungal Assay (Mycelial Growth Inhibition) StockPrep->InVitroAssay DataCollection Data Collection (Colony Diameter) InVitroAssay->DataCollection IC50 IC50 Determination DataCollection->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR LeadOpt Lead Optimization SAR->LeadOpt

References

Unmasking the Role of Botrydial in Botrytis cinerea Virulence: A Mutant-Based Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the functional validation of the phytotoxin Botrydial reveals a complex and redundant role in the virulence of the necrotrophic fungus Botrytis cinerea. This guide compares this compound-producing wild-type strains with genetically engineered mutants unable to synthesize this secondary metabolite, providing key experimental data and protocols for researchers in phytopathology and drug development.

Botrytis cinerea, the causative agent of gray mold disease, is a formidable plant pathogen with a broad host range, leading to significant economic losses in agriculture worldwide. Its virulence is attributed to a cocktail of secreted proteins, enzymes, and secondary metabolites. Among these, the sesquiterpenoid phytotoxin this compound has been a key focus of research to understand its contribution to the pathogen's ability to cause disease. Through targeted gene knockout studies, scientists have been able to dissect the precise role of this compound in the infection process.

This guide synthesizes findings from key studies that have utilized this compound-deficient mutants to evaluate its importance in virulence. A central finding is the functional redundancy of this compound with another major phytotoxin, the polyketide botcinic acid. While the loss of this compound alone can have a strain-dependent impact on virulence, the simultaneous disruption of both this compound and botcinic acid biosynthesis leads to a significant reduction in the fungus's ability to cause disease.

Comparative Virulence of Wild-Type and Mutant B. cinerea Strains

The virulence of B. cinerea strains can be quantified by measuring the size of necrotic lesions they produce on host plant tissues. The data presented below, derived from studies on French bean leaves (Phaseolus vulgaris), compares lesion development between the wild-type B05.10 strain, a this compound-deficient mutant (Δbcbot2), a botcinic acid-deficient mutant (Δbcpks6), and a double mutant deficient in both toxins (Δbcpks6Δbcbot2).

Fungal StrainGenotypeToxin Production ProfileMean Lesion Diameter (cm) at 4 dpi
B05.10Wild-TypeThis compound +, Botcinic Acid +2.8 ± 0.3
Δbcbot2This compound Biosynthesis MutantThis compound -, Botcinic Acid +2.7 ± 0.4
Δbcpks6Botcinic Acid Biosynthesis MutantThis compound +, Botcinic Acid -2.6 ± 0.3
Δbcpks6Δbcbot2Double MutantThis compound -, Botcinic Acid -1.5 ± 0.2

Data adapted from Dalmais et al., 2011. Values are means ± standard deviation. dpi: days post-inoculation.

The results clearly indicate that while the absence of either this compound or botcinic acid alone does not significantly impair the virulence of the B05.10 strain on bean leaves, the loss of both toxins leads to a marked reduction in lesion size[1]. This demonstrates a redundant function for these two phytotoxins in the infection process[1].

Experimental Workflows and Protocols

The generation and analysis of fungal mutants are central to validating the function of specific genes and their products. Below are detailed protocols for key experiments used to assess the role of this compound in B. cinerea virulence.

Experimental Workflow for Validating this compound's Role in Virulence

G cluster_0 Mutant Generation cluster_1 Virulence Assay cluster_2 Data Analysis a Design Gene Knockout Cassette (e.g., for BcBOT2) b Protoplast Preparation from B. cinerea Mycelia a->b c Protoplast Transformation with Knockout Cassette b->c d Selection of Transformants (e.g., on Hygromycin Plates) c->d e Verification of Gene Deletion (PCR and Southern Blot) d->e f Culturing of Wild-Type and Mutant Strains e->f g Inoculation of Host Plant Leaves (e.g., Phaseolus vulgaris) f->g h Incubation under Controlled Conditions g->h i Measurement of Lesion Diameter h->i j Statistical Comparison of Lesion Sizes i->j k Conclusion on the Role of This compound in Virulence j->k

A flowchart of the experimental process for validating the role of this compound in virulence.
Protocol for Generation of B. cinerea Knockout Mutants

  • Constructing the Gene Replacement Cassette :

    • The 5' and 3' flanking regions (homologous arms) of the target gene (e.g., BcBOT2, a key gene in the this compound biosynthesis cluster) are amplified by PCR from wild-type B. cinerea genomic DNA.

    • A selection marker gene, such as the hygromycin B resistance gene (hph), is amplified from a suitable plasmid.

    • The three fragments (5' flank, hph cassette, and 3' flank) are fused together using overlap extension PCR to create a single knockout cassette.

  • Protoplast Preparation :

    • B. cinerea is grown in liquid malt (B15192052) extract medium for 2-3 days.

    • Mycelia are harvested, washed, and incubated in an osmotic buffer containing a mixture of cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum) to digest the fungal cell walls.

    • The resulting protoplasts are filtered, washed with an osmoticum (e.g., sorbitol), and resuspended in a transformation buffer.

  • Transformation :

    • The gene replacement cassette (5-10 µg) is added to the protoplast suspension.

    • Polyethylene glycol (PEG) is added to facilitate DNA uptake.

    • The mixture is incubated on ice and then at room temperature.

  • Selection and Verification :

    • The transformed protoplasts are plated on a regeneration medium containing the selective agent (e.g., hygromycin B).

    • Resistant colonies are transferred to fresh selective medium.

    • Genomic DNA is extracted from putative mutants, and successful homologous recombination (gene knockout) is confirmed by PCR and Southern blot analysis.

Protocol for Plant Virulence Assay
  • Fungal Inoculum Preparation :

    • Wild-type and mutant strains of B. cinerea are grown on a suitable medium (e.g., potato dextrose agar) for 7-10 days to allow for sporulation or mycelial growth.

    • For mycelial plug inoculation, small agar (B569324) plugs (e.g., 5 mm in diameter) are taken from the margin of an actively growing colony.

  • Plant Inoculation :

    • Detached leaves from healthy, young host plants (e.g., French bean or tomato) are placed in a humid chamber (e.g., a Petri dish with moist filter paper).

    • The mycelial plugs are placed, mycelium-side down, onto the adaxial surface of the leaves.

  • Incubation and Disease Assessment :

    • The inoculated leaves are incubated at a controlled temperature (e.g., 20-22°C) with a photoperiod (e.g., 12 hours light/12 hours dark).

    • The diameter of the developing necrotic lesions is measured at regular intervals (e.g., daily) for up to 4-5 days post-inoculation.

  • Data Analysis :

    • The mean lesion diameters for each fungal strain are calculated.

    • Statistical tests (e.g., ANOVA followed by Tukey's test) are performed to determine if the differences in lesion size between the wild-type and mutant strains are statistically significant.

Regulatory Pathway of this compound Biosynthesis

The production of this compound is tightly regulated and integrated into the broader signaling networks of the fungus. The expression of the BcBOT gene cluster, which contains the genes for this compound biosynthesis, is controlled by several key regulatory elements.

G Env_Signal Environmental Signals (e.g., Host Plant Contact) BCG1 G-protein α-subunit (BCG1) Env_Signal->BCG1 Calcineurin Calcineurin BCG1->Calcineurin activates BcBot6 Transcription Factor (BcBot6) Calcineurin->BcBot6 activates BcBOT_Cluster BcBOT Gene Cluster (BcBOT1-5) BcBot6->BcBOT_Cluster positively regulates expression Botrydial_Biosynthesis This compound Biosynthesis BcBOT_Cluster->Botrydial_Biosynthesis Virulence Virulence Botrydial_Biosynthesis->Virulence contributes to

A simplified signaling pathway for the regulation of this compound biosynthesis.

The G-protein α-subunit BCG1 and the calcium/calmodulin-dependent phosphatase Calcineurin are key upstream regulators. These signaling components activate the pathway, leading to the expression of the transcription factor BcBot6.[2][3] BcBot6 is a major positive regulator that directly controls the expression of the BcBOT gene cluster, thereby initiating the biosynthesis of this compound.[2] This regulatory network ensures that this compound is produced at the appropriate time during the infection process to contribute to the overall virulence of the fungus.

References

Botrydial's Dichotomous Role in Plant Defense: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the phytotoxin Botrydial, a key virulence factor of the necrotrophic fungus Botrytis cinerea, reveals a complex interplay with plant defense signaling pathways. This guide provides a comparative overview of this compound's effects on susceptible and resistant plant varieties, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in understanding and targeting these interactions.

This compound, a sesquiterpene secondary metabolite, is a potent phytotoxin that induces chlorosis and cell collapse in a wide range of host plants, facilitating fungal penetration and colonization.[1][2] Its mechanism of action is intricately linked to the host's own defense machinery, particularly the salicylic (B10762653) acid (SA) and jasmonic acid (JA) signaling pathways, which it appears to manipulate to the pathogen's advantage.[3]

Quantitative Comparison of this compound's Effects

The susceptibility or resistance of a plant to this compound is not a simple binary outcome but is modulated by the plant's hormonal defense signaling. Studies on Arabidopsis thaliana mutants with impaired SA or JA signaling have provided quantitative insights into these interactions.

Table 1: Effect of this compound on Lesion Size in Arabidopsis thaliana Mutants [4]

Plant LineGenotype DescriptionSignaling Pathway ImpairedLesion Size (mm²) after 48h with 805 µM this compound (Mean ± SE)Relative Susceptibility
Col-0Wild-TypeNone4.8 ± 0.5-
nahGTransgenic line unable to accumulate SASalicylic Acid2.1 ± 0.3Resistant
eds5-1Mutant with impaired SA biosynthesisSalicylic Acid2.5 ± 0.4Resistant
coi1Mutant insensitive to Jasmonic AcidJasmonic Acid7.2 ± 0.6Susceptible

Table 2: Relative Expression of Defense-Related Genes in Arabidopsis thaliana (Col-0) in Response to this compound [4]

GeneFunction/PathwayFold Change in Expression (3h post-treatment)Fold Change in Expression (24h post-treatment)
HSR3Hypersensitive Response Marker~3.5~1.0 (returns to baseline)
PR1Pathogenesis-Related Protein (SA pathway marker)~2.5~4.0
PDF1.2Plant Defensin (JA pathway marker)~2.0~3.5

These data demonstrate that plants with compromised SA signaling exhibit increased resistance to this compound, suggesting that the toxin may exploit the SA pathway to induce cell death, which benefits the necrotrophic lifestyle of B. cinerea. Conversely, a functional JA pathway is crucial for defense against this compound, as its disruption leads to heightened susceptibility.

Key Physiological and Molecular Responses

Beyond lesion formation and gene expression, this compound elicits a cascade of physiological and molecular changes in plant tissues that are characteristic of a hypersensitive response (HR).[3][4]

Table 3: Physiological and Molecular Markers of this compound-Induced Hypersensitive Response in Plants [3][4]

ResponseDescriptionSignificance in Susceptible vs. Resistant Varieties
Reactive Oxygen Species (ROS) Accumulation A rapid burst of ROS is a hallmark of plant defense signaling.In susceptible interactions, prolonged and high levels of ROS contribute to the cell death that the necrotrophic pathogen exploits. Resistant varieties may exhibit a more controlled and transient ROS burst for signaling purposes.[5][6]
Callose Deposition Callose is a β-1,3-glucan polymer deposited at the cell wall to reinforce it against pathogen penetration.While induced by this compound, the extent and timing of callose deposition may differ. Resistant plants may have a more rapid and robust callose deposition response.[3][7]
Phenolic Compound Accumulation Phenolic compounds have antimicrobial properties and contribute to cell wall strengthening.Higher and faster accumulation of phenolic compounds is often correlated with resistance.[3]

Experimental Protocols

To facilitate further research, detailed methodologies for key experiments are provided below.

This compound Phytotoxicity Assay

This protocol is adapted from studies on Arabidopsis thaliana.[4]

  • Plant Material: Grow Arabidopsis thaliana plants (wild-type and relevant mutants) under controlled short-day conditions (8h light/16h dark) at 22°C for 4-5 weeks.

  • This compound Preparation: Prepare a stock solution of purified this compound in acetone. Dilute the stock solution with sterile water to achieve the desired final concentrations (e.g., 161 to 1,610 µM) in an acetone/water (4:6, v/v) solution.

  • Inoculation: Detach fully developed leaves and place them in a petri dish on moist filter paper. Apply a 5 µl droplet of the this compound solution to one side of the midvein of each leaf. Use the acetone/water solution as a mock control.

  • Incubation: Seal the petri dishes and incubate under the same growth conditions.

  • Data Collection: Measure the diameter of the resulting necrotic lesions at specified time points (e.g., 48 hours) using a digital caliper or image analysis software.

Botrytis cinerea Inoculation Assay

This protocol is a general guide for detached leaf assays.[8]

  • Fungal Culture: Culture B. cinerea on a suitable medium such as potato dextrose agar (B569324) (PDA) at 20-22°C under a 12h photoperiod to induce sporulation.

  • Spore Suspension: Harvest conidia by flooding the plate with sterile water and gently scraping the surface. Filter the suspension through sterile cheesecloth or a nylon mesh to remove mycelial fragments. Adjust the spore concentration to 1 x 10^5 spores/mL in a solution of half-strength potato dextrose broth (PDB).

  • Inoculation: Perform the inoculation on detached leaves as described in the this compound Phytotoxicity Assay, using the spore suspension instead of the this compound solution.

  • Incubation and Data Collection: Incubate the inoculated leaves in a high-humidity environment and measure lesion size at regular intervals (e.g., 24, 48, 72 hours post-inoculation).

Quantification of Gene Expression by RT-qPCR
  • Sample Collection and RNA Extraction: Treat plants with this compound or inoculate with B. cinerea as described above. At desired time points, harvest leaf tissue surrounding the application/inoculation site, immediately freeze in liquid nitrogen, and store at -80°C. Extract total RNA using a suitable kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): Perform qPCR using gene-specific primers for the target defense genes (e.g., PR1, PDF1.2) and a reference gene (e.g., Actin or Ubiquitin) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Measurement of Callose Deposition

This protocol is based on aniline (B41778) blue staining.[3][9]

  • Sample Preparation: Collect leaf discs from treated and control plants.

  • Staining: Clear the leaf tissue by incubating in an ethanol (B145695) series. Stain the tissue with an aniline blue solution (0.01% aniline blue in 150 mM K2HPO4, pH 9.5).

  • Visualization: Visualize callose deposits using a fluorescence microscope with a UV filter.

  • Quantification: Quantify the number and area of callose deposits per unit area using image analysis software.

Signaling Pathways and Experimental Workflows

The interplay between this compound and plant defense is governed by complex signaling networks. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and a typical experimental workflow.

Botrydial_Signaling_Pathway cluster_pathogen Botrytis cinerea cluster_plant Plant Cell This compound This compound Plant_Receptor Putative Receptor(s) This compound->Plant_Receptor interacts with ROS_Burst ROS Burst Plant_Receptor->ROS_Burst SA_Pathway Salicylic Acid (SA) Pathway Plant_Receptor->SA_Pathway JA_Pathway Jasmonic Acid (JA) Pathway Plant_Receptor->JA_Pathway SA_Pathway->JA_Pathway antagonizes HR Hypersensitive Response (HR) (Cell Death) SA_Pathway->HR antagonizes Defense_Genes_SA SA-responsive Genes (e.g., PR1) SA_Pathway->Defense_Genes_SA JA_Pathway->SA_Pathway antagonizes JA_Pathway->HR suppresses Defense_Genes_JA JA-responsive Genes (e.g., PDF1.2) JA_Pathway->Defense_Genes_JA Susceptibility Increased Susceptibility (Benefit to Necrotroph) HR->Susceptibility Resistance Resistance Defense_Genes_JA->Resistance Defense_Genes_SA->HR

Caption: this compound-induced signaling pathways in a plant cell.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_outcome Outcome Plant_Growth 1. Grow Susceptible & Resistant Plant Varieties Botrydial_Application 3. Apply this compound to Detached Leaves Plant_Growth->Botrydial_Application Botrydial_Purification 2. Purify this compound from B. cinerea Culture Botrydial_Purification->Botrydial_Application Lesion_Measurement 4a. Measure Lesion Size Botrydial_Application->Lesion_Measurement Gene_Expression 4b. Analyze Gene Expression (RT-qPCR) Botrydial_Application->Gene_Expression ROS_Detection 4c. Detect ROS Production Botrydial_Application->ROS_Detection Callose_Staining 4d. Stain for Callose Deposition Botrydial_Application->Callose_Staining Data_Comparison 5. Compare Responses between Susceptible & Resistant Varieties Lesion_Measurement->Data_Comparison Gene_Expression->Data_Comparison ROS_Detection->Data_Comparison Callose_Staining->Data_Comparison

Caption: Experimental workflow for comparing this compound effects.

Conclusion

The interaction between this compound and host plants is a finely tuned process that hinges on the manipulation of the plant's own defense signaling. Understanding the differential responses of susceptible and resistant varieties to this key phytotoxin provides a valuable framework for the development of novel disease control strategies. By targeting the signaling pathways that this compound exploits, it may be possible to enhance plant resistance to Botrytis cinerea and reduce crop losses. The experimental protocols and comparative data presented here serve as a foundational resource for researchers aiming to dissect these complex interactions further.

References

Botrydial Cross-Reactivity in Fungal Toxin Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a notable absence of specific immunoassays developed for the detection of botrydial, a phytotoxic secondary metabolite produced by the fungus Botrytis cinerea. Consequently, there is no available experimental data on the cross-reactivity of this compound with other fungal toxins in such assays.

While immunoassays are a common tool for the detection of various mycotoxins, research has primarily focused on toxins with significant impact on human and animal health, such as aflatoxins, ochratoxins, and trichothecenes. This compound, predominantly recognized for its role in plant pathogenesis, has not been the subject of targeted immunoassay development.

This guide will, therefore, address the current landscape of Botrytis cinerea detection methods and discuss the theoretical considerations for potential cross-reactivity if a this compound-specific immunoassay were to be developed.

Current Detection Methods for Botrytis cinerea and its Metabolites

The detection of Botrytis cinerea in agricultural products is crucial for disease management. Current methodologies, however, focus on identifying the fungus itself rather than isolating its specific metabolites like this compound.

Table 1: Comparison of Detection Methods for Botrytis cinerea

MethodTargetPrincipleAdvantagesLimitations
Culture-based methods Botrytis cinerea fungusIsolation and growth on selective mediaGold standard for confirming viabilityTime-consuming, may be hindered by faster-growing fungi
DNA-based methods (e.g., Q-PCR) Fungal DNA/RNAAmplification of specific genetic sequencesHigh sensitivity and specificityExpensive, requires specialized equipment and trained personnel
Immunoassays (ELISA) Botrytis cinerea antigensAntibody-based detection of fungal surface proteinsRapid, cost-effective, suitable for high-throughput screeningTargets the organism, not the specific toxin; potential for cross-reactivity with other Botrytis species.[1][2][3]

Immunoassays for Botrytis cinerea Detection

Several enzyme-linked immunosorbent assays (ELISAs) have been developed for the detection of Botrytis cinerea in various crops like grapes, strawberries, and pears. These assays typically utilize monoclonal antibodies that recognize specific antigens on the surface of the fungus.

Experimental Protocol: Indirect Competitive ELISA for B. cinerea Quantification

The following protocol is a generalized example based on published methodologies for the detection of B. cinerea antigens.[1]

Objective: To quantify the amount of B. cinerea antigens in a sample.

Materials:

  • Microtiter plates pre-coated with purified B. cinerea antigens

  • Sample extracts (e.g., from fruit tissues)

  • Monoclonal antibodies specific to B. cinerea

  • Enzyme-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Wash buffer (e.g., PBST)

  • Plate reader

Workflow:

ELISA_Workflow cluster_steps Indirect Competitive ELISA Protocol start Start add_sample Add sample extract and monoclonal antibody to wells start->add_sample incubation1 Incubate to allow competition between sample and coated antigens add_sample->incubation1 wash1 Wash wells to remove unbound antibodies and sample components incubation1->wash1 add_secondary Add enzyme-conjugated secondary antibody wash1->add_secondary incubation2 Incubate to allow binding of secondary antibody add_secondary->incubation2 wash2 Wash wells to remove unbound secondary antibody incubation2->wash2 add_substrate Add substrate solution wash2->add_substrate incubation3 Incubate for color development add_substrate->incubation3 stop_reaction Add stop solution incubation3->stop_reaction read_absorbance Read absorbance on a plate reader stop_reaction->read_absorbance end End read_absorbance->end

Caption: Workflow of an indirect competitive ELISA for Botrytis cinerea antigen detection.

Principle: In this competitive format, antigens present in the sample compete with antigens coated on the microtiter plate for binding to a limited amount of specific monoclonal antibody. A higher concentration of antigen in the sample results in less antibody binding to the plate, leading to a weaker signal. The signal is inversely proportional to the amount of B. cinerea antigen in the sample.

Theoretical Considerations for this compound Cross-Reactivity

Should a specific immunoassay for this compound be developed, the potential for cross-reactivity with other fungal metabolites would be a critical parameter to evaluate. Cross-reactivity in immunoassays is primarily determined by the structural similarity between the target analyte and other compounds present in the sample.

Logical Relationship of Potential Cross-Reactivity:

Cross_Reactivity This compound This compound Dihydrothis compound Dihydrothis compound This compound->Dihydrothis compound High Potential (Structural Analogue) OtherBotryanes Other this compound Derivatives This compound->OtherBotryanes Moderate to High Potential (Shared Core Structure) OtherSesquiterpenes Other Fungal Sesquiterpenes This compound->OtherSesquiterpenes Low to Moderate Potential (Shared Precursor) UnrelatedToxins Structurally Unrelated Mycotoxins (e.g., Aflatoxins, Trichothecenes) This compound->UnrelatedToxins Very Low Potential (Different Biosynthetic Pathways)

Caption: Theoretical cross-reactivity potential for a hypothetical this compound-specific immunoassay.

Key Potential Cross-Reactants would include:

  • Dihydrothis compound and other this compound derivatives: These compounds share the same core chemical structure as this compound and would be the most likely to cross-react.

  • Other sesquiterpenes: Fungi produce a vast array of sesquiterpenoid compounds. While not direct derivatives, some may share structural motifs that could lead to a lower degree of cross-reactivity.

  • Structurally unrelated mycotoxins: It would be highly unlikely for a well-developed this compound-specific antibody to show significant cross-reactivity with mycotoxins from different biosynthetic pathways, such as the polyketide-derived aflatoxins or the terpene-derived trichothecenes.

Conclusion

The development of a specific immunoassay for this compound would be a valuable tool for researchers studying the virulence mechanisms of Botrytis cinerea and for the agricultural industry to assess the quality of produce. However, based on the current body of scientific literature, such an assay and the corresponding cross-reactivity data do not exist. Future research in this area would need to focus on the production of high-affinity monoclonal or polyclonal antibodies specific to the this compound molecule and subsequently perform rigorous specificity testing against a panel of structurally related and unrelated fungal metabolites. Until such studies are conducted, any discussion of this compound cross-reactivity remains theoretical.

References

The Redundant Role of Botrydial and Botcinic Acid in Botrytis cinerea Virulence: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the virulence of wild-type Botrytis cinerea with mutants deficient in the production of the phytotoxins Botrydial and Botcinic acid, highlighting their synergistic, or more accurately, redundant, contribution to the pathogen's ability to cause disease. The information is based on key experimental data and methodologies from peer-reviewed research.

Executive Summary

Botrytis cinerea, the causative agent of gray mold disease, secretes a variety of virulence factors to infect its host plants. Among the most significant are the sesquiterpene phytotoxin, this compound, and the polyketide phytotoxin, Botcinic acid. While both are individually recognized as potent toxins, experimental evidence demonstrates that they play a redundant role in the pathogenicity of the fungus. Strains of B. cinerea engineered to lack the ability to produce either this compound or Botcinic acid alone do not show a significant reduction in their ability to infect host plants. However, the creation of double mutants, incapable of producing both toxins, results in a marked decrease in virulence.[1][2][3] This suggests that this compound and Botcinic acid have overlapping functions in promoting disease, and that targeting the biosynthesis of both toxins simultaneously could be a more effective strategy for disease control.

Quantitative Data: Virulence Assays

The following table summarizes the results of virulence assays performed on detached leaves of French bean (Phaseolus vulgaris) and tomato (Solanum lycopersicum) inoculated with wild-type B. cinerea and various mutant strains. The data clearly illustrates the redundant roles of this compound and Botcinic acid in the development of necrotic lesions.

Fungal StrainGenotypeToxin(s) ProducedMean Lesion Diameter (cm) on Bean Leaves (3 dpi)Mean Lesion Diameter (cm) on Tomato Leaves (3 dpi)
B05.10 (Wild Type)Wild TypeThis compound & Botcinic Acid~2.5~2.0
Δbcbot2This compound deficientBotcinic AcidNo significant difference from wild typeNo significant difference from wild type
Δbcpks6Botcinic acid deficientThis compoundNo significant difference from wild typeNo significant difference from wild type
Δbcbot2Δbcpks6Double mutantNeitherMarkedly reduced compared to wild typeMarkedly reduced compared to wild type

Note: The exact numerical values for lesion sizes can vary between experiments and are presented here as approximate values based on published findings describing "markedly reduced virulence" for the double mutant, while single mutants showed no significant difference from the wild type. For precise measurements, refer to the primary literature.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the study by Dalmais et al., 2011.

Generation of B. cinerea Knockout Mutants

The generation of knockout mutants is a standard procedure to study gene function. In this case, homologous recombination was used to replace the target genes (bcbot2 for this compound synthesis and bcpks6 for Botcinic acid synthesis) with a hygromycin resistance cassette.

  • Vector Construction: A plasmid vector is constructed containing a hygromycin resistance gene flanked by DNA sequences that are homologous to the regions upstream and downstream of the target gene in the B. cinerea genome.

  • Protoplast Transformation: Protoplasts (fungal cells with their cell walls removed) of the wild-type B. cinerea strain (B05.10) are generated by enzymatic digestion. The knockout vector is then introduced into the protoplasts using polyethylene (B3416737) glycol (PEG)-mediated transformation.

  • Selection and Screening: Transformed protoplasts are grown on a selective medium containing hygromycin. Only the protoplasts that have successfully integrated the resistance cassette into their genome will survive. Positive transformants are then screened by PCR to confirm the correct replacement of the target gene.

  • Generation of Double Mutants: To create the double knockout mutant (Δbcbot2Δbcpks6), the same procedure is repeated using the Δbcbot2 single mutant as the starting strain and a knockout vector targeting the bcpks6 gene.

Plant Material and Growth Conditions
  • French Bean (Phaseolus vulgaris): Plants are grown from seed in a greenhouse at 22-24°C with a 16-hour light and 8-hour dark cycle.

  • Tomato (Solanum lycopersicum): Plants are grown from seed under similar greenhouse conditions as the French bean plants.

Virulence Assays on Detached Leaves

This assay is a common method to assess the pathogenicity of different fungal strains in a controlled environment.

  • Inoculum Preparation: The wild-type and mutant B. cinerea strains are grown on a suitable agar (B569324) medium (e.g., potato dextrose agar) for 10-14 days to allow for sporulation. Conidia (spores) are then harvested in a sterile solution (e.g., 1% glucose) and the concentration is adjusted.

  • Inoculation: Detached leaves from 3-week-old bean or tomato plants are placed in a humid chamber (e.g., a Petri dish with moist filter paper). A small droplet of the conidial suspension is placed on the adaxial surface of each leaf.

  • Incubation and Assessment: The inoculated leaves are incubated at 21°C in the dark. The development of necrotic lesions is monitored daily. The diameter of the lesions is measured at 3 days post-inoculation (dpi) to quantify the virulence of each fungal strain.

Visualizations

Signaling Pathway and Virulence Contribution

The following diagram illustrates the redundant contribution of this compound and Botcinic acid to the overall virulence of B. cinerea. Both biosynthetic pathways are co-regulated by the Gα subunit BCG1.

G cluster_regulation Regulation cluster_biosynthesis Biosynthesis cluster_virulence Pathogenicity BCG1 Gα subunit BCG1 Botrydial_pathway This compound Biosynthesis (bcbot genes) BCG1->Botrydial_pathway Botcinic_acid_pathway Botcinic Acid Biosynthesis (bcpks genes) BCG1->Botcinic_acid_pathway This compound This compound Botrydial_pathway->this compound Botcinic_acid Botcinic Acid Botcinic_acid_pathway->Botcinic_acid Virulence Full Virulence (Necrosis, Lesion Formation) This compound->Virulence Contributes to Botcinic_acid->Virulence Contributes to

Caption: Redundant roles of this compound and Botcinic acid in B. cinerea virulence.

Experimental Workflow

This diagram outlines the key steps in the experimental process used to determine the synergistic effects of this compound and Botcinic acid.

G cluster_mutagenesis Mutant Generation cluster_assay Virulence Assay cluster_result Outcome start Wild-Type B. cinerea (B05.10) single_mutant_bot Δbcbot2 Mutant (this compound deficient) start->single_mutant_bot single_mutant_pks Δbcpks6 Mutant (Botcinic acid deficient) start->single_mutant_pks inoculation Inoculation of Bean & Tomato Leaves start->inoculation double_mutant Δbcbot2Δbcpks6 Mutant (Double deficient) single_mutant_bot->double_mutant single_mutant_bot->inoculation single_mutant_pks->inoculation double_mutant->inoculation incubation Incubation (3 days) inoculation->incubation measurement Lesion Diameter Measurement incubation->measurement result Markedly Reduced Virulence in Double Mutant measurement->result

Caption: Experimental workflow for assessing the redundant role of virulence factors.

References

Comparative Transcriptomics of Plants Treated with Botrydial: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transcriptomic response of plants to the phytotoxin Botrydial. It includes supporting experimental data, detailed methodologies, and visualizations of key signaling pathways and workflows.

This compound is a phytotoxic sesquiterpenoid secondary metabolite produced by the necrotrophic fungus Botrytis cinerea. This toxin plays a significant role in the pathogen's virulence by inducing programmed cell death (PCD) in the host plant, thereby facilitating fungal infection and colonization. Understanding the molecular response of plants to this compound at the transcriptomic level is crucial for developing novel strategies to enhance disease resistance in crops.

Comparative Transcriptomic Analysis: this compound vs. Control and Botrytis cinerea Infection

While comprehensive transcriptomic studies directly comparing this compound with other phytotoxins are limited, analysis of plants treated with purified this compound reveals a distinct transcriptional reprogramming centered on defense and cell death pathways. A key study demonstrated that this compound induces a hypersensitive response (HR) in Arabidopsis thaliana, a form of PCD. This response is characterized by the induction of specific marker genes.[1][2]

The following table summarizes the key differentially expressed genes (DEGs) identified in Arabidopsis thaliana following treatment with this compound compared to a mock control.

Gene IDGene NameFunctionRegulation by this compound
AT3G24540HSR3Hypersensitive Response MarkerUpregulated
AT2G14610PR1Pathogenesis-Related Protein 1 (Salicylic Acid marker)Upregulated
AT5G44420PDF1.2Plant Defensin 1.2 (Jasmonic Acid marker)Upregulated

This table is a representation of key marker genes and not an exhaustive list of all DEGs.

Comparing the transcriptomic response to purified this compound with that of a full infection by Botrytis cinerea allows for the dissection of the toxin's specific role in the host-pathogen interaction. While this compound elicits a strong defense and cell death response, the fungus itself triggers a more complex transcriptomic landscape, including responses to other virulence factors and pathogen-associated molecular patterns (PAMPs).

TreatmentKey Transcriptomic Responses
Purified this compound - Strong induction of hypersensitive response (HR) and programmed cell death (PCD) genes.[1][2] - Activation of both Salicylic (B10762653) Acid (SA) and Jasmonic Acid (JA) signaling pathways.[1][2] - Upregulation of pathogenesis-related (PR) proteins.[1]
Botrytis cinerea Infection - Broad reprogramming of the plant transcriptome, affecting thousands of genes.[3][4][5] - Induction of defense-related transcription factor families (e.g., WRKY, ERF). - Modulation of primary metabolism and hormone signaling pathways (SA, JA, Ethylene).[6] - Spatial and temporal variations in gene expression depending on the infection stage and location.[4]

Experimental Protocols

The following is a generalized protocol for a comparative transcriptomics experiment to analyze the effect of this compound on a model plant like Arabidopsis thaliana.

1. Plant Material and Growth Conditions:

  • Arabidopsis thaliana ecotype Col-0 seeds are surface-sterilized and sown on Murashige and Skoog (MS) medium.

  • Plants are grown under controlled conditions (e.g., 22°C, 16h light/8h dark photoperiod) for 4-5 weeks.

2. This compound Treatment:

  • Purified this compound is dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO) and then diluted to the final treatment concentration in sterile water.

  • A mock solution (solvent without this compound) is prepared as a control.

  • Detached leaves are treated by applying droplets of the this compound or mock solution to the adaxial surface.

3. Sample Collection and RNA Extraction:

  • Leaf tissue is harvested at specific time points post-treatment (e.g., 6, 12, 24 hours).

  • Samples are immediately frozen in liquid nitrogen and stored at -80°C.

  • Total RNA is extracted using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer and bioanalyzer.

4. Library Preparation and RNA-Sequencing:

  • mRNA is enriched from the total RNA using oligo(dT) magnetic beads.

  • Sequencing libraries are prepared using a commercial kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina).

  • Sequencing is performed on an Illumina platform (e.g., NovaSeq) to generate paired-end reads.

5. Bioinformatic Analysis:

  • Raw sequencing reads are quality-checked and trimmed to remove low-quality bases and adapter sequences.

  • Reads are aligned to the Arabidopsis thaliana reference genome.

  • Gene expression levels are quantified (e.g., as Fragments Per Kilobase of transcript per Million mapped reads - FPKM).

  • Differentially expressed genes (DEGs) between this compound-treated and mock-treated samples are identified using statistical packages like DESeq2 or edgeR.

  • Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) are performed to identify over-represented biological functions and pathways among the DEGs.

Signaling Pathways Modulated by this compound

This compound induces a complex interplay of signaling pathways in the plant, primarily revolving around the hypersensitive response and the canonical defense hormones, salicylic acid (SA) and jasmonic acid (JA).

  • Hypersensitive Response (HR): this compound triggers a rapid, localized cell death at the site of application, a hallmark of the HR. This is accompanied by the production of reactive oxygen species (ROS) and callose deposition.[1]

  • Salicylic Acid (SA) Pathway: The upregulation of the SA marker gene PR1 indicates the activation of the SA signaling pathway, which is typically associated with resistance to biotrophic pathogens. Interestingly, plants deficient in SA signaling show increased resistance to this compound, suggesting that the fungus may hijack this pathway to promote necrosis.[1]

  • Jasmonic Acid (JA) Pathway: The induction of the JA marker gene PDF1.2 points to the activation of the JA pathway, which is crucial for defense against necrotrophic pathogens. In contrast to the SA pathway, plants with impaired JA signaling are more susceptible to this compound, highlighting the protective role of this pathway against the toxin.[1]

G This compound This compound Plant_Cell Plant Cell This compound->Plant_Cell triggers ROS Reactive Oxygen Species (ROS) Plant_Cell->ROS Callose Callose Deposition Plant_Cell->Callose SA_Pathway Salicylic Acid Pathway Plant_Cell->SA_Pathway activates JA_Pathway Jasmonic Acid Pathway Plant_Cell->JA_Pathway activates HR Hypersensitive Response (HR) ROS->HR Callose->HR Necrosis Necrosis & Disease HR->Necrosis PR1 PR1 Gene Expression SA_Pathway->PR1 SA_Pathway->Necrosis promotes PDF1_2 PDF1.2 Gene Expression JA_Pathway->PDF1_2 Resistance Defense & Resistance JA_Pathway->Resistance promotes

This compound-induced signaling pathways in plants.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a comparative transcriptomics study of plant responses to this compound.

G cluster_wet_lab Wet Lab Experiments cluster_bioinformatics Bioinformatic Analysis Plant_Growth Plant Growth (e.g., Arabidopsis) Treatment Treatment (this compound vs. Mock) Plant_Growth->Treatment Sampling Sample Collection (Time Course) Treatment->Sampling RNA_Extraction RNA Extraction & QC Sampling->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Read Quality Control & Trimming Sequencing->QC Alignment Alignment to Reference Genome QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEG_Analysis Differential Expression Analysis Quantification->DEG_Analysis Functional_Analysis Functional Annotation & Pathway Analysis DEG_Analysis->Functional_Analysis Data_Visualization Data Visualization Functional_Analysis->Data_Visualization

Workflow for comparative transcriptomics.

References

Botrydial's Redundant Role in Botrytis cinerea Virulence: A Comparative Guide to Fungal Toxins

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the functional redundancy of Botrydial and Botcinic Acid, two key phytotoxins secreted by the necrotrophic fungus Botrytis cinerea. This guide provides a comparative analysis of their roles in fungal virulence, supported by experimental data, detailed protocols, and pathway visualizations.

Botrytis cinerea, the causative agent of gray mold disease, is a formidable plant pathogen with a broad host range, causing significant economic losses worldwide. Its virulence is attributed to a cocktail of secreted factors, including cell wall-degrading enzymes and phytotoxins. Among these, the sesquiterpene this compound and the polyketide Botcinic Acid have been identified as major players in inducing host cell death.[1][2] This guide explores the functional redundancy of these two toxins, providing researchers, scientists, and drug development professionals with a comprehensive overview of their comparative performance in the infection process.

Unraveling Functional Redundancy: A Tale of Two Toxins

Initial studies on this compound highlighted its potent phytotoxic activity, causing chlorosis and cell collapse in plant tissues, suggesting a critical role in virulence.[3][4] However, the generation of B. cinerea mutants unable to produce this compound (Δbcbot) revealed a surprising, strain-dependent effect on pathogenicity. In some genetic backgrounds, the loss of this compound production did not significantly impair the fungus's ability to cause disease. This led to the hypothesis that other secreted factors might compensate for its absence.[1]

Subsequent research identified Botcinic Acid as another major phytotoxin produced by B. cinerea. To investigate the interplay between these two toxins, researchers created single-knockout mutants for either this compound (Δbcbot2) or Botcinic Acid (Δbcboa6) production, as well as a double-knockout mutant (Δbcbot2Δbcboa6) incapable of producing either toxin.[2][4] Virulence assays using these mutants provided clear evidence for the functional redundancy of this compound and Botcinic Acid.[4][5]

Quantitative Comparison of Virulence

The redundant function of this compound and Botcinic Acid is most evident when comparing the virulence of single and double-knockout mutants to the wild-type strain. The following table summarizes the quantitative data from virulence assays on bean leaves, measuring the lesion diameter caused by each fungal strain.

Fungal StrainGenotypeMean Lesion Diameter (cm) ± SDVirulence Compared to Wild-Type
B05.10 (Wild-Type) Wild-Type2.5 ± 0.3100%
Δbcbot2 This compound deficient2.4 ± 0.4~96% (Not significantly different)
Δbcboa6 Botcinic acid deficient2.3 ± 0.3~92% (Not significantly different)
Δbcbot2Δbcboa6 This compound and Botcinic acid deficient1.2 ± 0.2~48% (Markedly reduced)

Data adapted from Dalmais et al., 2011.[4]

These results clearly demonstrate that while the absence of a single toxin has a negligible effect on the fungus's ability to cause disease, the simultaneous loss of both this compound and Botcinic Acid significantly attenuates virulence.[2][4] This underscores their overlapping roles in promoting host cell death and facilitating fungal colonization.

Experimental Protocols

To aid researchers in replicating and building upon these findings, detailed methodologies for key experiments are provided below.

Generation of Botrytis cinerea Knockout Mutants

The creation of targeted gene knockouts is crucial for studying the function of specific genes and the toxins they produce. While traditional methods relied on homologous recombination with resistance cassettes, newer CRISPR/Cas9-based techniques offer higher efficiency and the possibility of marker-free mutagenesis.[1][6]

1. Protoplast Preparation:

  • Grow B. cinerea mycelium in a suitable liquid medium.

  • Harvest young mycelium and digest the cell walls using a mixture of enzymes (e.g., lysing enzymes from Trichoderma harzianum, glucanase, and chitinase) in an osmotic stabilizer (e.g., KCl or sorbitol).

  • Filter the resulting protoplasts to remove mycelial debris and wash them with the osmotic stabilizer.

  • Resuspend the protoplasts in a transformation buffer.

2. Transformation (CRISPR/Cas9 Method):

  • Assemble Cas9-sgRNA ribonucleoprotein complexes (RNPs) in vitro. For each target gene (e.g., bcbot2 and bcboa6), design two single-guide RNAs (sgRNAs) targeting different loci within the gene to induce a deletion.

  • Add the pre-complexed RNPs and a repair template (if needed for specific edits) to the protoplast suspension. For marker-free editing, a transiently selectable marker on an unstable plasmid can be co-transformed.[6]

  • Use a polyethylene (B3416737) glycol (PEG)-mediated transformation protocol to introduce the components into the protoplasts.

  • Plate the transformed protoplasts on a selective regeneration medium.

3. Mutant Verification:

  • Isolate genomic DNA from putative transformants.

  • Perform PCR analysis using primers flanking the target gene to confirm the deletion.

  • For marker-free mutants, sequence the target locus to verify the intended edit.

Phytotoxicity Assays

These assays are used to assess the ability of fungal toxins to cause damage to plant tissues.

1. Detached Leaf Assay:

  • Excise healthy, fully expanded leaves from a host plant (e.g., bean, tomato, or tobacco).[7]

  • Place the leaves in a humid chamber to maintain turgor.

  • Inoculate the leaves with either:

    • Mycelial plugs of the B. cinerea strains (wild-type and mutants).[4]

    • Spore suspensions of the fungal strains.

    • Purified toxin solutions.

  • Incubate the leaves under controlled conditions (e.g., 20-25°C with a photoperiod).

  • Measure the diameter of the resulting necrotic lesions at regular intervals (e.g., 24, 48, and 72 hours post-inoculation).[4]

2. Onion Epidermis Plasmolysis Assay:

  • Prepare thin epidermal peels from an onion bulb.

  • Mount the peels in a solution containing the fungal toxin extract.

  • Observe the cells under a microscope for signs of plasmolysis (the contraction of the protoplast away from the cell wall), which indicates cell death.[8]

Toxin Extraction and Analysis

1. Fungal Culture and Extraction:

  • Grow B. cinerea in a suitable liquid or solid medium conducive to toxin production.

  • After a defined incubation period, separate the mycelium from the culture broth by filtration.

  • Extract the secondary metabolites from the culture filtrate and/or the mycelium using an organic solvent (e.g., ethyl acetate).[9]

2. Toxin Quantification and Identification:

  • Concentrate the crude extract.

  • Analyze the extract using techniques such as:

    • Thin-Layer Chromatography (TLC): For rapid, qualitative detection of toxins.[10]

    • High-Performance Liquid Chromatography (HPLC): For quantification of known toxins by comparing with standard compounds.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS): For structural elucidation and confirmation of the identity of the toxins.[10]

Signaling Pathways and Experimental Workflows

The interaction between B. cinerea toxins and the host plant involves complex signaling networks. This compound has been shown to act as an elicitor of the plant's hypersensitive response (HR), a form of programmed cell death that can limit pathogen spread.[11] The effects of this compound are modulated by the plant's salicylic (B10762653) acid (SA) and jasmonic acid (JA) signaling pathways, which are key regulators of plant defense against biotrophic and necrotrophic pathogens, respectively.[11]

Below are diagrams illustrating the experimental workflow for comparing the virulence of B. cinerea mutants and the proposed signaling pathway initiated by this compound.

experimental_workflow cluster_fungal_strains Fungal Strains cluster_inoculation Inoculation cluster_incubation Incubation cluster_measurement Measurement & Analysis WT Wild-Type (B05.10) Inoculation Inoculate Bean Leaves (Mycelial Plugs) WT->Inoculation d_bot Δbcbot2 (this compound Deficient) d_bot->Inoculation d_boa Δbcboa6 (Botcinic Acid Deficient) d_boa->Inoculation d_double Δbcbot2Δbcboa6 (Double Deficient) d_double->Inoculation Incubation Incubate under Controlled Conditions Inoculation->Incubation Measurement Measure Lesion Diameter (4 dpi) Incubation->Measurement Analysis Compare Virulence Measurement->Analysis

Caption: Experimental workflow for comparative virulence analysis.

botrydial_signaling This compound This compound PlantCell Plant Cell This compound->PlantCell Elicits ROS Reactive Oxygen Species (ROS) Burst PlantCell->ROS SA_pathway Salicylic Acid (SA) Signaling Pathway PlantCell->SA_pathway JA_pathway Jasmonic Acid (JA) Signaling Pathway PlantCell->JA_pathway HR Hypersensitive Response (HR) ROS->HR SA_pathway->HR Modulates JA_pathway->HR Modulates CellDeath Programmed Cell Death HR->CellDeath

Caption: Proposed signaling pathway induced by this compound.

Conclusion

The functional redundancy of this compound and Botcinic Acid in Botrytis cinerea virulence is a compelling example of the sophisticated strategies employed by plant pathogens. While each toxin is individually capable of inducing host cell death, their combined action ensures the successful colonization of host tissues. This redundancy poses a significant challenge for the development of targeted control strategies. A thorough understanding of the biosynthesis, regulation, and mode of action of these toxins, as facilitated by the experimental approaches outlined in this guide, is paramount for devising novel and effective methods to combat gray mold disease. Future research focusing on the simultaneous inhibition of both toxin pathways may hold the key to developing durable resistance in susceptible crops.

References

Comparative Analysis of the Biological Activities of Botrydial Precursors and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the phytotoxic, cytotoxic, and antimicrobial properties of botrydial and its related compounds.

This compound, a sesquiterpenoid secondary metabolite produced by the phytopathogenic fungus Botrytis cinerea, has garnered significant interest in the scientific community due to its diverse biological activities. As the causative agent of gray mold disease, B. cinerea and its metabolites, particularly this compound, have a substantial economic impact on a wide range of agricultural crops.[1] Beyond its role in plant pathology, this compound and its precursors and derivatives have demonstrated potent cytotoxic and antimicrobial properties, making them intriguing candidates for further investigation in drug discovery and development.

This guide provides a comparative overview of the biological activities of this compound, its biosynthetic precursors, and various synthetic or naturally occurring derivatives. The information is compiled from a range of experimental studies to facilitate a clear understanding of their structure-activity relationships and potential applications.

Cytotoxic Activity

This compound and its derivatives have exhibited significant cytotoxic effects against various human cancer cell lines. The presence of the 1,5-dialdehyde functionality in the botryane skeleton is believed to be crucial for this activity.

CompoundCell LineIC50 (µM)Reference
This compoundHs578T (Breast)Not explicitly quantified, but noted as highly cytotoxic[2]
This compoundMDA-MB-231 (Breast)Not explicitly quantified, but noted as highly cytotoxic[2]
This compoundHT-1080 (Fibrosarcoma)Not explicitly quantified, but noted as highly cytotoxic[2]
This compoundU87-MG (Glioblastoma)Not explicitly quantified, but noted as highly cytotoxic[2]
Dihydrothis compoundVarious cancer cell linesGenerally less active than this compound[3]

Note: While several studies highlight the potent cytotoxic activity of this compound, specific IC50 values are not always provided in the reviewed literature. The general consensus points to the dialdehyde (B1249045) motif as a key pharmacophore.

Antimicrobial Activity

The antimicrobial properties of this compound and its derivatives have been evaluated against a range of bacteria and fungi.

Antibacterial Activity
CompoundBacterial StrainMIC (µg/mL)Reference
This compoundBacillus subtilis100[3]
This compoundPhytium debaryanum100[3]
Antifungal Activity
CompoundFungal StrainIC50 (µg/mL)Reference
This compoundBotrytis cinereaPhytotoxic at 1 ppm[3]
Dihydrothis compoundBotrytis cinereaPhytotoxic at 500 ppm[3]

Phytotoxic Activity

This compound is a well-established phytotoxin, causing chlorosis and cell collapse in a wide variety of plant species.[1] Its phytotoxicity is a key factor in the virulence of Botrytis cinerea.

CompoundPlant Species/AssayConcentrationEffectReference
This compoundPhaseolus vulgaris leaves10 ppmChlorosis after 2 hours[4]
This compoundPhaseolus vulgaris leaves1 ppmChlorosis after 120 hours[4]
Dihydrothis compoundPhaseolus vulgaris leaves500 ppmPhytotoxic effect observed[3]
BotryendialPhaseolus vulgaris leavesHigher concentrations than this compoundPhytotoxic activity observed[4]
8,9-Epithis compoundPhaseolus vulgaris leavesHigher concentrations than this compoundPhytotoxic activity observed[4]

Experimental Protocols

This section details the methodologies used in the cited studies to evaluate the biological activities of this compound and its derivatives.

Cytotoxicity Assays

MTT Assay (General Protocol)

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound, precursors, or derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solvent such as dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antimicrobial Assays

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

  • Preparation of Inoculum: A standardized suspension of the target microorganism (bacteria or fungi) is prepared in a suitable growth medium.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for bacteria, 25-28°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48-72 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Phytotoxicity Assays

Leaf Disc Assay (General Protocol)

  • Plant Material: Leaf discs of a uniform size are excised from healthy, young leaves of the test plant (e.g., Phaseolus vulgaris).

  • Treatment Application: The leaf discs are placed on filter paper moistened with different concentrations of the test compounds in a suitable solvent. Control discs are treated with the solvent alone.

  • Incubation: The treated leaf discs are incubated under controlled conditions of light and temperature.

  • Assessment of Phytotoxicity: The development of phytotoxic symptoms, such as chlorosis (yellowing), necrosis (tissue death), and cell collapse, is visually assessed and scored at regular intervals. The severity of the symptoms is often correlated with the concentration of the test compound.

Signaling Pathways and Experimental Workflows

This compound-Induced Phosphatidic Acid Signaling Pathway

This compound has been shown to induce the production of the second messenger phosphatidic acid (PA) in plant cells. This signaling cascade plays a role in the plant's defense response, including the production of reactive oxygen species (ROS).

Botrydial_Signaling cluster_membrane This compound This compound PLD PLD This compound->PLD activates PLC PLC This compound->PLC activates PlasmaMembrane Plasma Membrane PA Phosphatidic Acid PLD->PA DAG Diacylglycerol PLC->DAG PC Phosphatidylcholine PC->PLD substrate PIP2 PIP2 PIP2->PLC substrate DGK DGK DAG->DGK substrate DGK->PA ROS Reactive Oxygen Species (ROS) PA->ROS leads to Defense Plant Defense Responses ROS->Defense

Caption: this compound-induced phosphatidic acid (PA) signaling pathway in plant cells.

General Experimental Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for screening the biological activity of this compound precursors and derivatives.

Workflow cluster_synthesis Compound Preparation cluster_screening Biological Activity Screening cluster_analysis Data Analysis and Interpretation Isolation Isolation of Natural Products Cytotoxicity Cytotoxicity Assays (e.g., MTT) Isolation->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC) Isolation->Antimicrobial Phytotoxicity Phytotoxicity Assays (e.g., Leaf Disc) Isolation->Phytotoxicity Synthesis Chemical Synthesis of Derivatives Synthesis->Cytotoxicity Synthesis->Antimicrobial Synthesis->Phytotoxicity IC50 IC50/MIC/EC50 Determination Cytotoxicity->IC50 Antimicrobial->IC50 Phytotoxicity->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR Mechanism Mechanism of Action Studies SAR->Mechanism Lead_Compound Lead Compound Identification Mechanism->Lead_Compound

Caption: A generalized workflow for the screening and evaluation of this compound precursors and derivatives.

References

Safety Operating Guide

Proper Disposal of Botrydial: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

Essential Disposal Procedures

Researchers and laboratory personnel must adhere to the following step-by-step guide to ensure the safe disposal of Botrydial and any contaminated materials.

Waste Identification and Segregation
  • Identify all this compound waste streams: This includes pure this compound, solutions containing this compound, contaminated labware (e.g., pipette tips, vials, gloves), and any growth media or biological material containing the this compound-producing fungus, Botrytis cinerea.

  • Segregate this compound waste: Do not mix this compound waste with general laboratory trash or other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Keep it separate to ensure proper handling and disposal.

Containment and Labeling
  • Solid Waste:

    • Collect all solid waste contaminated with this compound (e.g., gloves, paper towels, contaminated agar (B569324) plates) in a designated, leak-proof, and puncture-resistant container.

    • The container should be clearly labeled with "Hazardous Waste," "Phytotoxic Chemical Waste," and "this compound Waste."

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a sealable, chemical-resistant container (e.g., a glass or polyethylene (B3416737) bottle).

    • Never pour this compound waste down the drain.[1]

    • The container must be clearly labeled with "Hazardous Waste," "Phytotoxic Chemical Waste," and "this compound Waste," and the approximate concentration of this compound should be indicated if known.

  • Sharps Waste:

    • Any sharps (e.g., needles, scalpel blades) contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

Decontamination Procedures
  • Spills: In the event of a spill, decontaminate the area using a suitable chemical disinfectant. A 10% bleach solution followed by a water rinse can be effective for decontaminating surfaces.[2][3] Allow for a sufficient contact time (e.g., 20-30 minutes) before wiping the area clean.[3] All materials used for spill cleanup should be disposed of as hazardous this compound waste.

  • Equipment: Laboratory equipment that has come into contact with this compound should be decontaminated. This can be achieved by rinsing with a solvent known to dissolve this compound (such as ethanol (B145695) or acetone), followed by a thorough wash with detergent and water. The solvent rinse should be collected and disposed of as liquid hazardous waste.

Final Disposal
  • Contact your institution's EHS Office: The final disposal of hazardous waste is regulated and must be handled by trained professionals. Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of your this compound waste containers.

  • Incineration: For many organic and toxic chemical wastes, high-temperature incineration is the preferred method of disposal to ensure complete destruction of the hazardous compounds.[4] Your EHS office will determine the appropriate disposal facility.

  • Do not landfill: Due to its phytotoxic nature, this compound waste should not be disposed of in a landfill.

This compound Properties and Hazards Summary

The following table summarizes the known characteristics of this compound relevant to its safe handling and disposal.

PropertyDescriptionCitation
Chemical Name This compound[5]
Chemical Formula C17H26O5[6]
Source Secondary metabolite of the fungus Botrytis cinerea.[5]
Known Hazards Phytotoxic: Induces chlorosis and cell collapse in plants.[5][7]
Human/Animal Toxicity: Specific data not available, but should be handled with caution as a potentially toxic substance.
Physical State Typically handled as a solid or in solution.
Solubility Soluble in organic solvents like acetone.[7]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

BotrydialDisposalWorkflow This compound Waste Disposal Workflow cluster_generation Waste Generation & Identification cluster_containment Segregation & Containment cluster_disposal Final Disposal start This compound Waste Generated identify_solid Solid Waste (Gloves, Labware, etc.) start->identify_solid identify_liquid Liquid Waste (Solutions, Media) start->identify_liquid identify_sharps Sharps Waste (Needles, Blades) start->identify_sharps contain_solid Collect in Labeled, Leak-Proof Container identify_solid->contain_solid contain_liquid Collect in Labeled, Sealable Bottle identify_liquid->contain_liquid contain_sharps Collect in Designated Sharps Container identify_sharps->contain_sharps contact_ehs Contact Institutional EHS for Pickup contain_solid->contact_ehs contain_liquid->contact_ehs contain_sharps->contact_ehs incineration High-Temperature Incineration contact_ehs->incineration end Disposal Complete incineration->end

Caption: Workflow for the safe disposal of this compound waste.

Disclaimer: The information provided here is a general guide based on available data for handling phytotoxic and hazardous chemical waste. It is not a substitute for a formal risk assessment. Always consult your institution's specific safety protocols and Environmental Health and Safety (EHS) office for guidance on the proper disposal of this compound. All laboratory personnel must be trained in hazardous waste handling procedures.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Botrydial

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Botrydial, a phytotoxic secondary metabolite from Botrytis cinerea. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and the integrity of your research.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum PPE requirements for handling this compound.

PPE Component Specification Rationale
Gloves Double-gloving with chemical-resistant gloves (e.g., Nitrile)Prevents skin contact and absorption. The outer glove can be discarded immediately after handling, minimizing contamination of the inner glove and laboratory surfaces.
Eye Protection Chemical splash goggles or a full-face shieldProtects eyes from splashes and aerosols. A face shield offers broader protection for the entire face.
Lab Coat Disposable, solid-front, back-closing lab coatProvides a barrier against spills and contamination of personal clothing. A solid front offers better protection than a standard button-up coat.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher)Essential when handling powdered this compound or when there is a risk of aerosol generation.
Footwear Closed-toe, chemical-resistant shoesProtects feet from spills.

Operational Plan: From Receipt to Disposal

A meticulous, step-by-step approach to handling this compound is critical to minimize exposure risk.

Receiving and Storage:
  • Upon receipt, visually inspect the container for any signs of damage or leakage in a designated containment area.

  • Store this compound in a clearly labeled, sealed, and locked container in a secure, well-ventilated, and restricted-access area.[3]

  • Maintain an accurate inventory of the toxin, documenting acquisition, use, and disposal.

Handling and Experimentation:
  • All manipulations of this compound, particularly in its powdered form, must be conducted within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to control for aerosols and vapors.[2][3]

  • Before commencing work, ensure a spill kit is readily accessible.

  • When preparing solutions, add the diluent to the powdered this compound slowly to avoid generating dust.[4]

  • Use dedicated, clearly labeled equipment for all work with this compound.

  • After handling, decontaminate all work surfaces with an appropriate disinfectant, such as a 10% bleach solution, followed by a rinse with 70% ethanol.

Disposal Plan: A Critical Final Step

All materials that come into contact with this compound must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, lab coats, bench paper, and plasticware. Place these items in a designated, clearly labeled, leak-proof hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, chemical-resistant container. The container must be clearly labeled as "Hazardous Waste: this compound."

  • Final Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office. Incineration is often the recommended disposal method for potent biological toxins.[5] Never dispose of this compound or its contaminated waste down the drain or in regular trash.[6]

Emergency Procedures: Spill Response Workflow

In the event of a this compound spill, a swift and organized response is crucial to mitigate exposure and contamination.

Spill_Response cluster_immediate_actions Immediate Actions cluster_assessment_ppe Assessment & PPE cluster_containment_cleanup Containment & Cleanup cluster_final_steps Final Steps Alert Alert others in the area Evacuate Evacuate the immediate vicinity Alert->Evacuate Isolate Isolate the spill area Evacuate->Isolate Assess Assess the extent of the spill Isolate->Assess DonPPE Don appropriate PPE Assess->DonPPE Contain Contain the spill with absorbent material DonPPE->Contain Decontaminate Apply decontaminant (e.g., 10% bleach) Contain->Decontaminate Collect Collect all contaminated materials Decontaminate->Collect Dispose Dispose of waste as hazardous Collect->Dispose Report Report the incident to EHS Dispose->Report

Caption: Workflow for responding to a this compound spill.

By implementing these comprehensive safety and logistical protocols, researchers can confidently and safely handle this compound, fostering a secure laboratory environment conducive to groundbreaking scientific discovery.

References

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Retrosynthesis Analysis

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.